Pomalidomide-C5-azide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C18H20N6O4 |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
4-(5-azidopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N6O4/c19-23-21-10-3-1-2-9-20-12-6-4-5-11-15(12)18(28)24(17(11)27)13-7-8-14(25)22-16(13)26/h4-6,13,20H,1-3,7-10H2,(H,22,25,26) |
InChI-Schlüssel |
XINWYKDRHLFQFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Pomalidomide-C5-azide: A Technical Guide for Researchers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-C5-azide is a crucial building block in the rapidly evolving field of targeted protein degradation (TPD). As a functionalized derivative of pomalidomide, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), it serves as a pivotal component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and applications in the development of novel therapeutics. Detailed experimental protocols for its conjugation and use in cellular assays are presented, alongside quantitative data to inform experimental design. Visual diagrams of key pathways and workflows are included to facilitate a comprehensive understanding of its role in PROTAC-mediated protein degradation.
Introduction to this compound
This compound is a specialized chemical probe and building block designed for the modular synthesis of PROTACs. It consists of three key moieties:
-
The Pomalidomide Scaffold: This portion of the molecule is a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By recruiting CRBN, it hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).
-
The C5 Linker: A five-carbon alkyl chain that provides spatial separation between the pomalidomide moiety and the azide group. The length and composition of the linker are critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
-
The Azide Group: A bioorthogonal functional group that enables covalent conjugation to a target protein ligand via "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
The primary application of this compound is in the construction of PROTACs, bifunctional molecules that induce the degradation of specific target proteins. These PROTACs have shown significant promise in oncology and other therapeutic areas for their ability to target proteins previously considered "undruggable."[1]
Chemical Properties and Variants
Several variants of this compound are commercially available or have been synthesized for research purposes. The core structure remains the same, but modifications to the linker attachment point or composition can exist. It is crucial for researchers to be aware of the specific variant they are using, as this can impact the geometry and efficacy of the resulting PROTAC.
Herein, we summarize the properties of some common variants:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 2434629-02-2 | C₁₈H₂₀N₆O₄ | 384.39 |
| Pomalidomide-CO-C5-azide | 2227423-33-6 | C₁₉H₂₀N₆O₅ | 412.40 |
| Pomalidomide-C2-amide-C5-azide | Not Available | C₂₁H₂₅N₇O₅ | 455.47 |
Synthesis of Pomalidomide-Conjugates
Recent advancements have focused on accelerating this process. Microwave-assisted synthesis has been shown to produce pomalidomide building blocks in high yields within 15 minutes, a significant improvement over traditional overnight reactions.[2] Additionally, one-pot synthesis methods are being developed to streamline the creation of PROTAC libraries.[3]
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using this compound function by inducing the proximity of a target protein to the CRBN E3 ligase. This leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Quantitative Data
The efficacy of a PROTAC is determined by several factors, including its binding affinity to the target protein and the E3 ligase, as well as its ability to promote target degradation.
Binding Affinity
The binding affinity of the parent molecule, pomalidomide, to CRBN has been determined through various biophysical assays. While the addition of the C5-azide linker may slightly alter this affinity, the values for pomalidomide provide a strong reference point.
| Ligand | E3 Ligase | Method | Affinity Constant |
| Pomalidomide | CRBN | Dissociation Constant (Kd) | ~157 nM[4] |
| Pomalidomide | CRBN-DDB1 Complex | IC₅₀ | ~2 µM[5] |
| Pomalidomide | CRBN | IC₅₀ (FP Assay) | 264.8 nM[6] |
| Pomalidomide | CRBN | IC₅₀ (TR-FRET Assay) | 6.4 nM[6] |
Degradation Efficiency
The degradation efficiency of a PROTAC is typically quantified by its DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved). While specific data for PROTACs synthesized with this compound is dependent on the target ligand, the following table provides examples of pomalidomide-based PROTACs against various targets.
| PROTAC Target | Cell Line | DC₅₀ | Dₘₐₓ |
| EGFRWT (Compound 16) | A549 | 32.9 nM | 96% |
| HDAC8 (Compound ZQ-23) | Not Specified | 147 nM | 93%[1] |
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a target ligand and the subsequent evaluation of the resulting PROTAC in a cellular context.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for conjugating this compound to an alkyne-functionalized target protein ligand.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Dimethyl sulfoxide (DMSO)
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound and the alkyne-ligand in DMSO to a desired concentration (e.g., 10 mM).
-
Prepare aqueous stock solutions of CuSO₄ (e.g., 50 mM) and sodium ascorbate (e.g., 500 mM, freshly prepared).
-
Prepare a stock solution of TBTA in DMSO (e.g., 50 mM).
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the alkyne-ligand solution.
-
Add a slight molar excess (e.g., 1.1-1.5 equivalents) of the this compound solution.
-
Add the reaction solvent (a mixture of DMSO, t-BuOH, and water is common).
-
-
Initiate the Reaction:
-
Premix the CuSO₄ and TBTA solutions to form the copper-TBTA complex.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper-TBTA complex.
-
-
Incubation:
-
Vortex the reaction mixture thoroughly.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS.
-
-
Purification and Characterization:
-
Upon completion, the reaction mixture can be diluted with DMSO and purified by reverse-phase HPLC.
-
The identity and purity of the final PROTAC should be confirmed by LC-MS and NMR spectroscopy.
-
Western Blot Analysis of Protein Degradation
This protocol describes how to assess the ability of a newly synthesized PROTAC to induce the degradation of its target protein in cultured cells.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells directly in the wells using RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of remaining protein.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.
-
Conclusion
This compound is an indispensable tool for researchers engaged in the discovery and development of PROTACs. Its ability to recruit the CRBN E3 ligase, combined with the versatility of click chemistry for conjugation, provides a robust platform for the synthesis of novel protein degraders. This guide has provided a comprehensive technical overview of its properties, synthesis, and application, equipping scientists with the foundational knowledge required to effectively utilize this powerful chemical probe in the pursuit of new therapeutic modalities. As the field of targeted protein degradation continues to expand, the importance of well-characterized and readily applicable building blocks like this compound will undoubtedly grow.
References
- 1. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-C5-Azide: A Technical Guide for Drug Development Professionals
An In-depth Overview of Structure, Properties, and Applications in Proteolysis Targeting Chimeras (PROTACs)
Introduction
Pomalidomide-C5-azide is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. As a derivative of the immunomodulatory drug pomalidomide, it functions as a potent E3 ubiquitin ligase ligand for Cereblon (CRBN). The integrated C5 azide linker provides a versatile handle for the facile conjugation to a target protein ligand via "click chemistry," enabling the rapid synthesis of novel PROTACs for therapeutic intervention in oncology and other diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound and its variants for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound and its related derivatives are characterized by the core pomalidomide structure, which binds to the CRBN E3 ligase. This core is attached to a linker arm of varying composition and length, terminating in a reactive azide group. The linker plays a critical role in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. Several variants of this compound are commercially available, each with distinct linker architectures to accommodate diverse target proteins and optimize PROTAC efficacy.
Below is a summary of the key quantitative data for common this compound variants:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (HPLC) |
| This compound | 2434629-02-2 | C18H20N6O4 | 384.39 | ≥ 95%[1][2] |
| Pomalidomide-CO-C5-azide | 2227423-33-6 | C19H20N6O5 | 412.40 | ≥ 95%[3] |
| Pomalidomide-C2-amide-C5-azide | Not Available | C21H25N7O5 | 455.47 | Not Available |
| Pomalidomide-PEG6-azide | Not Available | C27H36N6O11 | 620.61 | ≥ 95%[4] |
Experimental Protocols
The synthesis of a functional PROTAC using this compound involves two key stages: the synthesis of the this compound linker itself, and its subsequent conjugation to a target protein ligand via click chemistry.
Synthesis of this compound (General Strategies)
While specific, detailed, step-by-step protocols for the synthesis of every this compound variant are proprietary and not always publicly available, the general synthetic routes involve the modification of pomalidomide or its precursors. Common strategies include:
-
Nucleophilic Aromatic Substitution (SNAr): This is a widely used method where a linker containing a primary amine can displace a leaving group, such as fluorine, on a 4-fluorothalidomide precursor. The other end of the linker is then functionalized with an azide group.
-
Alkylation of Pomalidomide: The amino group of pomalidomide can be alkylated with a linker containing a suitable leaving group and a terminal azide.
-
Acylation of Pomalidomide: The amino group of pomalidomide can be acylated with a linker containing a carboxylic acid and a terminal azide.
These reactions often require careful optimization of reaction conditions, including temperature and the choice of base, to achieve high yields and purity. Microwave-assisted synthesis has been shown to accelerate these reactions significantly.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
The azide group of this compound allows for its efficient and specific conjugation to a target protein ligand that has been functionalized with a terminal alkyne. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and widely used "click chemistry" reaction for this purpose.
Materials:
-
This compound derivative
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper(I)-stabilizing ligand
-
Solvent (e.g., DMSO, t-BuOH/H2O)
General Protocol:
-
Preparation of Reagents: Prepare stock solutions of all reagents in the chosen solvent.
-
Reaction Setup: In a suitable reaction vessel, combine the this compound and the alkyne-functionalized target protein ligand.
-
Addition of Copper Catalyst: Add the copper(II) sulfate and the stabilizing ligand (TBTA or THPTA).
-
Initiation of Reaction: Add a fresh solution of sodium ascorbate to reduce Cu(II) to the active Cu(I) species and initiate the cycloaddition reaction.
-
Reaction Monitoring: The reaction can be monitored by an appropriate analytical technique, such as LC-MS or TLC, to determine its completion.
-
Purification: Once the reaction is complete, the desired PROTAC molecule is purified using standard chromatographic techniques (e.g., flash column chromatography or preparative HPLC).
Signaling Pathways and Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The pomalidomide moiety of the PROTAC binds to the E3 ubiquitin ligase Cereblon (CRBN), while the other end of the PROTAC binds to the target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
A prominent example of a target for pomalidomide-based PROTACs is the bromodomain and extraterminal domain (BET) protein BRD4, which is a key regulator of oncogene transcription. Degradation of BRD4 by a PROTAC leads to the downregulation of its target genes, including the proto-oncogene c-MYC, resulting in anti-proliferative effects in cancer cells.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC is a multi-step process that begins with the synthesis of the molecule and culminates in its biological evaluation.
Conclusion
This compound and its derivatives are indispensable tools in the rapidly advancing field of targeted protein degradation. Their ability to effectively recruit the CRBN E3 ligase, combined with the versatility of the azide linker for click chemistry, provides a powerful platform for the rational design and synthesis of novel PROTACs. This technical guide serves as a foundational resource for scientists and researchers dedicated to harnessing the therapeutic potential of PROTACs to address unmet medical needs.
References
- 1. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. tenovapharma.com [tenovapharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-C5-azide: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-C5-azide is a functionalized derivative of the immunomodulatory drug (IMiD) pomalidomide, engineered as a versatile building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core mechanism of action of this compound, its role in the ubiquitination pathway, and its application in the targeted degradation of proteins. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide and its derivatives function by co-opting the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] The glutarimide moiety of pomalidomide binds to CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase.[1] This binding event modulates the substrate specificity of the E3 ligase, leading to the recruitment of neosubstrate proteins that are not typically targeted by CRBN. The recruited proteins are then polyubiquitinated, marking them for degradation by the 26S proteasome.
This compound retains this fundamental mechanism of action. The critical addition of the azide group at the C5 position of the phthalimide ring provides a chemical handle for the attachment of a linker and a target-protein-binding ligand via "click chemistry".[2] This transforms the molecule into a heterobifunctional PROTAC. The resulting PROTAC simultaneously binds to both the target protein and CRBN, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its degradation.
A key advantage of modifying the pomalidomide scaffold at the C5 position is the potential to mitigate the off-target degradation of endogenous zinc finger (ZF) proteins, a known liability of some pomalidomide-based PROTACs.[3][4] Substitutions at the C5 position can disrupt the binding of ZF domains to the CRBN-pomalidomide complex, thereby enhancing the selectivity of the resulting PROTAC.[3][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key molecular events and a typical experimental workflow involving this compound.
Quantitative Data
| Compound | Assay Type | Cell Line/System | IC50 | Reference |
| Pomalidomide | Competitive Binding Assay | U266 Myeloma Extracts | ~2 µM | [6] |
| Lenalidomide | Competitive Binding Assay | U266 Myeloma Extracts | ~2 µM | [6] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a probe to the target.
Experimental Protocols
Cereblon Binding Assay (Competitive Bead-Based Assay)
This protocol is adapted from studies measuring the binding of IMiDs to CRBN.[1]
Objective: To determine the binding affinity of this compound to CRBN by its ability to compete with a thalidomide analogue immobilized on beads.
Materials:
-
Thalidomide-analogue-coupled magnetic beads
-
Cell lysis buffer (e.g., NP-40 based)
-
U266 myeloma cell line (or other suitable cell line expressing endogenous CRBN)
-
This compound
-
Pomalidomide (as a positive control)
-
DMSO (vehicle control)
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-CRBN antibody
-
Secondary antibody for immunoblotting
-
Chemiluminescence detection reagents
Procedure:
-
Prepare cell lysates from U266 cells.
-
Pre-incubate aliquots of the cell lysate with varying concentrations of this compound, pomalidomide, or DMSO for 15-30 minutes at room temperature.
-
Add the thalidomide-analogue-coupled magnetic beads to the lysates and incubate for 2 hours at 4°C with rotation.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by adding SDS-PAGE sample buffer and heating.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane for immunoblotting.
-
Probe the membrane with an anti-CRBN antibody to detect the amount of CRBN pulled down by the beads.
-
Quantify the band intensities to determine the concentration of this compound required to inhibit CRBN binding by 50% (IC50).
Off-Target Zinc Finger Protein Degradation Assay (Automated Imaging)
This protocol is based on a high-throughput assay developed to assess the off-target degradation of ZF proteins.[3]
Objective: To evaluate the propensity of a this compound-based PROTAC to induce the degradation of off-target zinc finger proteins.
Materials:
-
U2OS cell lines stably expressing ZF degrons fused to eGFP
-
This compound-based PROTAC
-
Pomalidomide (as a positive control for ZF degradation)
-
Cell culture medium and supplements
-
High-content imaging system
Procedure:
-
Seed the stable U2OS cell lines in multi-well plates suitable for imaging.
-
Treat the cells with a serial dilution of the this compound-based PROTAC or pomalidomide.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Acquire images of the cells using a high-content imaging system, capturing both the eGFP (ZF-degron) and a control fluorescent protein signal (e.g., mCherry).
-
Analyze the images to quantify the intensity of the eGFP signal relative to the control signal in each well.
-
A decrease in the eGFP signal indicates degradation of the ZF-degron.
-
Plot the eGFP signal as a function of the PROTAC concentration to determine the dose-response for off-target degradation.
Conclusion
This compound is a valuable chemical tool for the development of selective PROTACs. Its core mechanism relies on the recruitment of the CRBN E3 ligase to a target protein, leading to its ubiquitination and proteasomal degradation. The C5-azide modification offers a convenient handle for PROTAC synthesis and has been shown to reduce off-target effects. The experimental protocols provided in this guide offer a framework for characterizing the binding and activity of this compound and its derivatives in targeted protein degradation studies.
References
- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorbyt.com [biorbyt.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Pomalidomide-C5-azide: A Technical Guide to a Key Cereblon E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a derivative of thalidomide, is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] Its utility in targeted protein degradation has been significantly enhanced through chemical modifications, leading to the development of versatile tools for drug discovery. Among these, Pomalidomide-C5-azide has emerged as a critical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of this compound, including its binding affinity for cereblon, detailed experimental protocols for its synthesis and application, and its role in the broader context of targeted protein degradation.
This compound is a ligand-linker conjugate that incorporates the pomalidomide moiety, which binds to CRBN, and a C5 linker terminating in a bioorthogonal azide group. This azide functionality allows for efficient and specific conjugation to a target protein ligand via "click chemistry," a set of biocompatible and high-yielding chemical reactions.[2][3][4] This modularity has made this compound a valuable reagent for the rapid assembly of PROTAC libraries to screen for effective degraders of specific proteins of interest.
Core Concepts: Cereblon-Mediated Protein Degradation
The mechanism of action of pomalidomide and its derivatives revolves around the hijacking of the ubiquitin-proteasome system. Pomalidomide binds to Cereblon, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[5] This binding event alters the substrate specificity of the E3 ligase, inducing the recruitment of "neosubstrates" that are not typically targeted by the native complex.
The most well-characterized neosubstrates for the pomalidomide-bound CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][6] Upon recruitment to the CRL4-CRBN complex, IKZF1 and IKZF3 are polyubiquitinated, marking them for degradation by the 26S proteasome.[1][6] This targeted degradation of IKZF1 and IKZF3 is central to the therapeutic effects of pomalidomide in certain hematological malignancies.
PROTACs synthesized using this compound leverage this same mechanism. The pomalidomide portion of the PROTAC binds to CRBN, while the other end of the molecule, containing a ligand for a protein of interest, simultaneously binds to its target. This brings the target protein into close proximity with the E3 ligase machinery, leading to its ubiquitination and subsequent degradation.
Quantitative Data: Binding Affinity of Pomalidomide to Cereblon
| Parameter | Value | Method | Reference |
| IC50 | ~2 µM | Competitive Binding Assay (Thalidomide analog beads) | |
| IC50 | 153.9 nM | Fluorescence Polarization (Bodipy-thalidomide probe) | [7] |
| IC50 | 6.4 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [8] |
| Kd | 14.7 ± 1.9 µM | Isothermal Titration Calorimetry (Binding to CRBN Thalidomide Binding Domain) | |
| Kd | 712 ± 140 nM | Fluorescence Polarization | |
| Ki | 156.60 nM | Fluorescence Polarization |
Experimental Protocols
Synthesis of this compound
A common synthetic route to pomalidomide-linker conjugates involves the nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide. While a specific, detailed protocol for the C5-azide linker is not available, the following is a generalizable procedure based on the synthesis of analogous pomalidomide-linker compounds.
Materials:
-
4-Fluorothalidomide
-
5-Azidopentan-1-amine (or a suitable precursor)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Dissolve 4-fluorothalidomide (1 equivalent) in DMSO.
-
Add 5-azidopentan-1-amine (1.1 equivalents) to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Heat the reaction mixture at 90 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.
Cereblon Binding Assay (Fluorescence Polarization)
This protocol is adapted from commercially available cereblon binding assay kits and can be used to determine the binding affinity of this compound to the CRBN-DDB1 complex.
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
This compound
-
Pomalidomide (as a positive control)
-
Black, low-binding 96-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. Also, prepare a serial dilution of pomalidomide as a positive control.
-
In a 96-well plate, add the diluted compounds. Include wells with assay buffer only for "no inhibitor" and "no enzyme" controls.
-
Add the CRBN-DDB1 complex to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Add the fluorescently labeled thalidomide probe to all wells.
-
Incubate for an additional 90 minutes at room temperature, protected from light, with gentle shaking.
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
PROTAC Synthesis via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate this compound to an alkyne-functionalized target protein ligand.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., a mixture of tert-butanol and water)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Dissolve the alkyne-functionalized target protein ligand (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO4 (0.1 equivalents) and THPTA (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture containing the ligand and azide.
-
Add the CuSO4/THPTA solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent and purify the PROTAC by preparative reverse-phase HPLC.
IKZF1/IKZF3 Degradation Assay (Western Blot)
This assay is used to confirm the biological activity of a PROTAC synthesized with this compound by measuring the degradation of the target neosubstrates of cereblon.
Materials:
-
Human cell line expressing IKZF1 and IKZF3 (e.g., MM.1S multiple myeloma cells)
-
PROTAC of interest
-
Pomalidomide (as a positive control)
-
DMSO (as a vehicle control)
-
Cell lysis buffer
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC, pomalidomide, or DMSO for a specified time (e.g., 12-24 hours).
-
Harvest the cells and lyse them in cell lysis buffer.
-
Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and the loading control overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of IKZF1 and IKZF3 degradation relative to the vehicle control and normalized to the loading control.
Visualizations
Caption: Mechanism of Pomalidomide-induced protein degradation.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Conclusion
This compound is a powerful and versatile tool in the field of targeted protein degradation. Its ability to serve as a readily conjugatable Cereblon E3 ligase ligand has streamlined the synthesis of PROTACs, enabling researchers to rapidly explore the degradation of a wide array of protein targets. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to leverage this key molecule in their research endeavors. As the field of targeted protein degradation continues to expand, the importance of well-characterized and synthetically accessible building blocks like this compound will undoubtedly grow.
References
- 1. IMiD compounds affect CD34+ cell fate and maturation via CRBN-induced IKZF1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the Azide Group in Pomalidomide-C5-azide: A Technical Guide for Drug Development Professionals
Introduction
Pomalidomide, a thalidomide analogue, is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase. Its ability to recruit neo-substrates to the E3 ligase complex for subsequent ubiquitination and proteasomal degradation has positioned it as a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). The functionalization of pomalidomide is crucial for its incorporation into these heterobifunctional molecules. Pomalidomide-C5-azide has emerged as a key building block in this endeavor, with the azide group serving as a versatile chemical handle for the facile construction of PROTACs. This technical guide provides an in-depth analysis of the role of the azide group in this compound, detailing its synthesis, reactivity, and application in the development of targeted protein degraders.
The C5 Position: A Strategic Point of Attachment
The selection of the attachment point for the linker on the pomalidomide scaffold is a critical determinant of the resulting PROTAC's biological activity. The C5 position of the phthalimide ring has been identified as a favorable site for linker conjugation. Functionalization at this position can minimize interference with pomalidomide's binding to Cereblon and has been shown to reduce the off-target degradation of endogenous zinc finger proteins, a common challenge with pomalidomide-based PROTACs.[1][2][3]
The Azide Group: A Gateway to Click Chemistry
The primary role of the azide group (-N₃) in this compound is to serve as a highly efficient and specific reactive partner in bioorthogonal "click" chemistry reactions.[4][5] This functionality allows for the covalent ligation of the pomalidomide moiety to a linker connected to a warhead that targets a specific protein of interest. The azide group's utility lies in its ability to participate in two main types of click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yielding reaction involves the formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne in the presence of a copper(I) catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts readily with an azide to form a triazole ring. The absence of a cytotoxic copper catalyst makes SPAAC particularly attractive for applications in biological systems.[6]
The azide group itself is relatively stable and bioorthogonal, meaning it does not readily react with endogenous functional groups found in biological systems, ensuring that the ligation is specific to the intended alkyne-containing reaction partner.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. A general synthetic strategy involves the nucleophilic aromatic substitution (SNAr) on a 4- or 5-halo-substituted phthalic anhydride or a derivative thereof, followed by the introduction of the glutarimide ring and subsequent installation of the azide-containing linker.
A representative synthetic approach is outlined below, based on established methodologies for the synthesis of pomalidomide derivatives.[7][8][9]
Figure 1. A representative synthetic pathway for this compound.
Experimental Protocols
General Protocol for the Synthesis of a this compound Linker Precursor
This protocol is a generalized representation based on synthetic strategies for similar pomalidomide derivatives.[10]
-
Step 1: Alkylation. To a solution of 5-hydroxypomalidomide (1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2-3 eq) and a commercially available Boc-protected amino-PEG-bromide linker (e.g., tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate, 1.2 eq). The reaction mixture is stirred at room temperature or slightly elevated temperature until completion, monitored by TLC or LC-MS.
-
Step 2: Boc Deprotection. The crude product from Step 1 is dissolved in a suitable solvent like dichloromethane (DCM), and trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature until the Boc group is completely removed.
-
Step 3: Azide Installation. The resulting amine is dissolved in a suitable solvent, and a diazotizing agent such as imidazole-1-sulfonyl azide hydrochloride is added in the presence of a base like triethylamine. The reaction mixture is stirred until the formation of the azide is complete.
-
Purification. The final product, this compound, is purified by column chromatography on silica gel.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the CuAAC reaction.[11][12]
-
Reaction Setup. In a suitable reaction vessel, dissolve this compound (1 eq) and the alkyne-containing molecule of interest (1-1.2 eq) in a solvent system such as a mixture of t-BuOH and water or DMF.
-
Catalyst Preparation. In a separate vial, prepare the catalyst solution by mixing copper(II) sulfate (CuSO₄, 0.1-0.2 eq) and a reducing agent like sodium ascorbate (0.2-0.5 eq) in water. A ligand such as TBTA or THPTA can be added to stabilize the copper(I) catalyst.
-
Reaction. Add the catalyst solution to the reaction mixture containing the azide and alkyne.
-
Monitoring and Workup. The reaction is stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the reaction is worked up by dilution with water and extraction with an organic solvent, followed by purification of the desired PROTAC molecule by chromatography.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general procedure for the copper-free click reaction.[6][13][14]
-
Reaction Setup. Dissolve this compound (1 eq) and the strained alkyne (e.g., DBCO-functionalized molecule, 1-1.2 eq) in a suitable solvent such as DMSO or a mixture of aqueous buffer and an organic co-solvent.
-
Reaction. The reaction mixture is typically stirred at room temperature.
-
Monitoring and Purification. The progress of the reaction is monitored by LC-MS.[15][16][17][18] Once complete, the desired PROTAC can be purified directly by preparative HPLC.
Data Presentation
The following tables summarize key quantitative data for pomalidomide and PROTACs synthesized using azide-alkyne click chemistry.
Table 1: Binding Affinities of Pomalidomide to Cereblon (CRBN)
| Compound | Assay Method | Binding Affinity (Kd or IC50) | Reference |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd = 157 nM | [19] |
| Pomalidomide | Competitive Binding Assay | IC50 ≈ 2 µM | [5] |
Table 2: Biological Activity of Representative PROTACs Synthesized via Azide-Alkyne Cycloaddition
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Compound 16 (EGFR PROTAC) | EGFR | A549 | Not Reported | Not Reported | [20] |
| ZQ-23 (HDAC8 Degrader) | HDAC8 | Not Specified | 147 nM | 93% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts discussed in this guide.
Figure 2. PROTAC synthesis workflow using this compound.
Figure 3. Mechanism of action of a pomalidomide-based PROTAC.
Conclusion
The azide group in this compound plays a pivotal role in modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its ability to undergo highly efficient and specific click chemistry reactions provides a robust and versatile method for the synthesis of PROTACs. By positioning this reactive handle at the C5 position of the pomalidomide core, researchers can strategically construct novel degraders with potentially improved pharmacological profiles, including reduced off-target effects. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the fundamental importance and practical application of this compound in the design and synthesis of next-generation therapeutics.
References
- 1. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pomalidomide-PEG5-Azide | BroadPharm [broadpharm.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN115626916B - Pomalidomide derivative as well as preparation method and application thereof - Google Patents [patents.google.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciex.com [sciex.com]
- 16. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [html.rhhz.net]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PROTAC Technology Using Pomalidomide-C5-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins by hijacking the cell's own protein degradation machinery.[1] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs induce its selective intracellular proteolysis.[1] This technology utilizes a heterobifunctional molecule composed of two distinct ligands connected by a chemical linker.[2] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple copies of the target protein.[3]
Pomalidomide, a derivative of thalidomide, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4] Its derivatives, such as Pomalidomide-C5-azide, are valuable chemical tools for the synthesis of CRBN-recruiting PROTACs. The azide group provides a versatile handle for "click chemistry," a highly efficient and specific reaction for conjugating the pomalidomide moiety to a linker attached to a POI-binding ligand.[5] This guide provides a comprehensive technical overview of PROTAC technology, with a specific focus on the application of this compound in the development of novel protein degraders.
Mechanism of Action
The mechanism of action of a pomalidomide-based PROTAC involves a series of orchestrated intracellular events, as depicted in the signaling pathway below.
Caption: Mechanism of action of a pomalidomide-based PROTAC.
The process begins with the PROTAC molecule simultaneously binding to the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-CRBN).[3] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, creating a polyubiquitin chain. This chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI into smaller peptides.[3] The PROTAC molecule is released and can participate in further rounds of degradation.
Experimental Protocols
The development and evaluation of PROTACs involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Synthesis of this compound based PROTACs via Click Chemistry
This protocol outlines the general steps for synthesizing a PROTAC using this compound and a POI ligand functionalized with a terminal alkyne.
Caption: General workflow for PROTAC synthesis via click chemistry.
Materials:
-
This compound (CAS No. 2434629-02-2)
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvents: N,N-Dimethylformamide (DMF), tert-Butanol (t-BuOH), Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the alkyne-functionalized POI ligand (1-1.2 equivalents) in a suitable solvent mixture, such as DMF/t-BuOH/H₂O (e.g., 4:1:1 v/v/v).
-
Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.5 equivalents) followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1-0.2 equivalents).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like dichloromethane (DCM). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired PROTAC. Further purification can be achieved by preparative high-performance liquid chromatography (HPLC) if necessary.
-
Characterization: Confirm the structure and purity of the final PROTAC product using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
In Vitro Protein Degradation Assay (Western Blot)
This protocol describes how to assess the ability of a pomalidomide-based PROTAC to induce the degradation of its target protein in cultured cells.
Caption: Workflow for Western blot analysis of PROTAC-mediated protein degradation.
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-POI and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and grow to an appropriate confluency (typically 70-80%).
-
PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (for dose-response) or with a fixed concentration for different durations (for time-course). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the POI and a loading control protein overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the POI signal to the loading control to determine the extent of protein degradation.
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a pomalidomide-based PROTAC in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft
-
Matrigel (optional)
-
PROTAC formulation in a suitable vehicle
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
PROTAC Administration: Administer the PROTAC formulation to the treatment group via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Monitoring: Monitor the tumor volume (measured with calipers), body weight, and overall health of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (defined by tumor size limits or a set duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Analyze the tumor growth inhibition, body weight changes, and any signs of toxicity.
Quantitative Data Presentation
The efficacy of PROTACs is typically quantified by two key parameters: DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved). The following tables summarize representative data for pomalidomide-based PROTACs targeting various proteins.
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) |
| HDAC8 Degrader (ZQ-23) | HDAC8 | Various | 147 | 93 | 10 |
| EGFR Degrader (Compound 16) | EGFR | A549 | - | 96 | 72 |
| BET Degrader (ARV-825) | BRD4 | MM1.S | - | >95 | 24 |
Note: Data is compiled from various sources and specific experimental conditions may vary.[6][7]
Signaling Pathways and Logical Relationships
The ubiquitin-proteasome system is the central cellular machinery co-opted by PROTACs. The following diagram illustrates the key components and their interactions.
Caption: The Ubiquitin-Proteasome System (UPS).
Conclusion
PROTAC technology, facilitated by versatile building blocks like this compound, offers a powerful strategy for targeted protein degradation. This approach holds immense promise for developing novel therapeutics against a wide range of diseases, including cancer and neurodegenerative disorders. The ability to catalytically eliminate disease-causing proteins provides a distinct advantage over traditional occupancy-based inhibitors. A thorough understanding of the underlying mechanism, coupled with robust experimental validation, is crucial for the successful design and development of effective PROTAC-based drugs. This guide provides a foundational framework for researchers and scientists entering this exciting and rapidly evolving field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 4. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pomalidomide-C5-azide for Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide-C5-azide, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document details its mechanism of action, provides quantitative data for pomalidomide-based degraders, and offers detailed experimental protocols for its application.
Introduction to Pomalidomide and Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, degraders physically remove the protein from the cell.[3][4] PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two key moieties: one that binds to a target protein (the protein of interest or POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[5][6]
Pomalidomide, an immunomodulatory drug (IMiD), is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[3][7][8] By incorporating pomalidomide into a PROTAC, researchers can hijack the CRBN ligase to induce the ubiquitination and subsequent proteasomal degradation of a specific target protein.[8][9] this compound is a derivative of pomalidomide that features an azide group at the C5 position of the phthalimide ring, providing a versatile handle for conjugation to a POI ligand via "click chemistry".[10][11][12] Modifications at the C5 position have also been shown to be crucial for reducing the off-target degradation of endogenous zinc-finger proteins, a common challenge with pomalidomide-based PROTACs.[13]
Mechanism of Action
The mechanism of action of a pomalidomide-based PROTAC involves a series of orchestrated intracellular events, leading to the selective degradation of the target protein.
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex.[14][15] The stability and conformation of this complex are critical for degradation efficiency.
-
Ubiquitination : The formation of the ternary complex brings the target protein into close proximity with the E3 ligase machinery. This proximity allows for the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.[4][9]
-
Proteasomal Degradation : The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery.[9][16] The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released and can engage in another cycle of degradation.[5]
Quantitative Data for Pomalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). The following table summarizes representative data for various pomalidomide-based PROTACs targeting different proteins.
| Target Protein | PROTAC Compound | DC50 | Dmax | Cell Line | Reference |
| HDAC8 | ZQ-23 | 147 nM | 93% | Not Specified | [7] |
| EGFRWT | Compound 15 | 43.4 nM | >90% (at 1 µM) | A549 | [17] |
| EGFRWT | Compound 16 | 32.9 nM | 96% (at 1 µM) | A549 | [17] |
| HDAC1 | Compound 7 | 0.91 µM | >50% (at 1 µM) | HCT116 | [18] |
| HDAC3 | Compound 7 | 0.64 µM | >50% (at 1 µM) | HCT116 | [18] |
| HDAC1 | Compound 9 | 0.55 µM | >50% (at 1 µM) | HCT116 | [18] |
| HDAC3 | Compound 9 | 0.53 µM | >50% (at 1 µM) | HCT116 | [18] |
| HDAC3 | Compound 22 | 0.44 µM | 77% | HCT116 | [18] |
Experimental Protocols
Synthesis of this compound Conjugate (PROTAC) via Click Chemistry
This protocol describes a general method for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound with an alkyne-functionalized ligand for a protein of interest.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
-
Inert gas (e.g., argon or nitrogen)
-
Analytical and preparative HPLC
-
Mass spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized POI ligand in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine this compound (1.2 equivalents) and the alkyne-functionalized POI ligand (1 equivalent).
-
Add the solvent to achieve a final reaction concentration of approximately 1-10 mM.
-
Add the THPTA or TBTA ligand solution (2.5 equivalents).
-
Add the CuSO4 solution (1.5 equivalents).
-
Degas the mixture by bubbling with an inert gas for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (5 equivalents).
-
Seal the tube and allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS.
-
-
Purification and Characterization:
-
Upon reaction completion, dilute the mixture with a suitable solvent (e.g., DMSO).
-
Purify the crude product by preparative reverse-phase HPLC.
-
Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR spectroscopy.
-
Cellular Protein Degradation Assay (Western Blot)
This protocol outlines a standard Western blot procedure to assess the degradation of a target protein in cells treated with a pomalidomide-based PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution in DMSO
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control. Include a positive control with a known degrader if available, and a negative control where degradation is rescued by co-treatment with a proteasome inhibitor (e.g., 10 µM MG132).
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer and collect the lysates.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
This compound is a powerful and versatile chemical tool for the development of targeted protein degraders. Its ability to recruit the CRBN E3 ligase, combined with the synthetic tractability offered by the C5-azide handle for click chemistry, makes it an invaluable component in the design and synthesis of novel PROTACs. This guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize this compound in their drug discovery and chemical biology endeavors. As the field of targeted protein degradation continues to evolve, the rational design of PROTACs using well-characterized building blocks like this compound will be paramount to developing the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular glue - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Killing by Degradation: Regulation of Apoptosis by the Ubiquitin-Proteasome-System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. Exploration of Pomalidomide for Heterobifunctional Protein Degraders: From Chemistry to Application [ucalgary.scholaris.ca]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 9. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cymitquimica.com [cymitquimica.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Understanding Click Chemistry with Pomalidomide-C5-azide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Pomalidomide-C5-azide, a crucial building block in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). By leveraging the power of click chemistry, this reagent enables the efficient and specific conjugation of the pomalidomide E3 ligase ligand to a target protein ligand, paving the way for novel therapeutic interventions.
Introduction to Pomalidomide and Click Chemistry
Pomalidomide is an immunomodulatory drug that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase. This interaction redirects the E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins. This mechanism has been harnessed in the development of PROTACs, which are heterobifunctional molecules that bring a target protein into proximity with an E3 ligase, leading to the target's degradation.
Click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility, provides an ideal method for synthesizing these complex PROTAC molecules. The azide group on this compound allows for its facile conjugation to an alkyne-modified target protein ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Physicochemical Properties of Pomalidomide-Azide Derivatives
The properties of pomalidomide-azide conjugates can vary depending on the linker attached. The C5-azide variant refers to a five-carbon chain terminating in an azide group. Other common variants include those with polyethylene glycol (PEG) linkers of varying lengths, which can improve solubility and pharmacokinetic properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Linker Type |
| This compound | C18H20N6O4 | 384.39 | C5 alkyl chain |
| Pomalidomide-CO-C5-azide | C19H20N6O5 | 412.4 | Amide-linked C5 alkyl chain |
| Pomalidomide-PEG3-azide | C21H24N6O8 | 488.45 | 3-unit PEG chain |
| Pomalidomide-PEG5-azide | C25H32N6O10 | 576.56 | 5-unit PEG chain |
The Cereblon E3 Ligase Signaling Pathway
Pomalidomide exerts its therapeutic effects by modulating the activity of the CRL4^CRBN E3 ubiquitin ligase complex. This complex is responsible for marking specific proteins for degradation by the proteasome. The binding of pomalidomide to Cereblon alters its substrate specificity, leading to the recruitment and degradation of neo-substrates. In the context of PROTACs, the pomalidomide moiety serves as the E3 ligase binder, bringing the target protein to this degradation machinery.
Pomalidomide-C5-azide in Cancer Research: A Technical Guide to PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C5-azide has emerged as a critical chemical tool in the rapidly advancing field of targeted protein degradation (TPD). As a derivative of pomalidomide, an immunomodulatory drug, it serves as a potent E3 ubiquitin ligase ligand for Cereblon (CRBN). Its unique trifunctional nature, incorporating the CRBN-binding moiety, a C5 linker, and a terminal azide group, makes it an invaluable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the applications of this compound in cancer research, focusing on the design, synthesis, and evaluation of PROTACs as potential anti-cancer therapeutics.
Core Concept: PROTACs and the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs) implicated in disease. A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
This compound provides the E3 ligase-recruiting component. The pomalidomide moiety binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. The C5 linker provides spatial separation, and the azide group allows for facile conjugation to a target protein ligand via "click chemistry."
The general mechanism of action for a PROTAC synthesized using this compound is as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC is released and can catalyze the degradation of multiple target protein molecules.
Data Presentation: Efficacy of PROTACs Utilizing Pomalidomide-Azide Derivatives
The following tables summarize quantitative data from studies on PROTACs synthesized using pomalidomide-azide derivatives, demonstrating their efficacy in degrading specific cancer-related proteins.
Table 1: Degradation Potency (DC50) and Inhibitory Concentration (IC50) of BRD4-Targeting PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| Compound 21 | BRD4 BD1 | THP-1 | - | 41.8 | [1] |
| B24 | BRD4 | MV4-11 | <10 | - | [2] |
| B25 | BRD4 | MV4-11 | <10 | - | [2] |
Table 2: Degradation Potency (DC50) and Inhibitory Concentration (IC50) of EGFR-Targeting PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | IC50 (µM) | Reference |
| Compound 15 | EGFRWT | A549 | 43.4 | 0.22 | [3] |
| Compound 16 | EGFRWT | A549 | 32.9 | 0.10 | [3] |
| Compound 17 | EGFRWT | A549 | - | 0.19 | [3] |
Table 3: Degradation Potency (DC50) of BTK-Targeting PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SJF620 | BTK | - | 7.9 | >95 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in the development and characterization of PROTACs.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate this compound with an alkyne-functionalized target protein ligand.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand
-
Dimethyl sulfoxide (DMSO) or a suitable solvent system
-
Phosphate-buffered saline (PBS) or appropriate reaction buffer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized target protein ligand in DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized target protein ligand (1 equivalent) and this compound (1.1 equivalents) in the desired reaction buffer.
-
In a separate tube, pre-mix CuSO4 (0.1 equivalents) and the copper ligand (0.5 equivalents).
-
-
Reaction Initiation:
-
Add the CuSO4/ligand mixture to the reaction tube containing the alkyne and azide.
-
Initiate the reaction by adding sodium ascorbate (2 equivalents).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, or until completion as monitored by LC-MS. The reaction should be protected from light.
-
-
Purification:
-
Purify the resulting PROTAC using reverse-phase HPLC or other suitable chromatographic techniques.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Western Blot Analysis of Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration at which 50% degradation is achieved) by plotting the percentage of degradation against the PROTAC concentration.
-
Immunoprecipitation for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (Target Protein-PROTAC-CRBN).
Materials:
-
Cells expressing the target protein
-
Synthesized PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) lysis buffer
-
Antibody against the target protein or an epitope tag
-
Protein A/G magnetic beads
-
Antibodies for western blotting (anti-target protein, anti-CRBN)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the target protein) for a few hours.
-
Lyse the cells using IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with IP lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by western blotting using antibodies against the target protein and CRBN to detect the co-immunoprecipitation of CRBN.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of the PROTAC on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line
-
Synthesized PROTAC
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
-
Assay Procedure (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (concentration that inhibits cell growth by 50%) by plotting cell viability against the PROTAC concentration.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in this guide.
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: Workflow for the synthesis of a PROTAC using this compound.
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.
Conclusion
This compound is a powerful and versatile tool for the development of PROTACs in cancer research. Its ability to efficiently recruit the E3 ligase Cereblon, combined with the flexibility of click chemistry for conjugation to various target ligands, has enabled the creation of potent and selective protein degraders for a range of oncogenic targets. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel pomalidomide-based PROTACs as promising next-generation cancer therapeutics. As our understanding of the intricacies of ternary complex formation and the ubiquitin-proteasome system grows, so too will the potential of this compound and similar reagents to drive the discovery of innovative and effective anti-cancer drugs.
References
- 1. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Core Principles of E3 Ligase Recruitment for Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles governing the recruitment of E3 ubiquitin ligases for targeted protein degradation. It delves into the intricate mechanisms of the ubiquitin-proteasome system, the diverse families of E3 ligases, and the innovative strategies being employed to harness this cellular machinery for therapeutic intervention. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge and tools necessary to advance their work in this dynamic field.
The Ubiquitin-Proteasome System: The Cell's Protein Disposal Machinery
The ubiquitin-proteasome system (UPS) is a primary pathway for controlled protein degradation in eukaryotic cells, playing a critical role in maintaining cellular homeostasis.[1][2] This intricate process involves the tagging of substrate proteins with a small regulatory protein called ubiquitin, marking them for destruction by a large multi-catalytic protease complex known as the 26S proteasome.[3][4][5] The specificity of this system is primarily dictated by a diverse family of enzymes known as E3 ubiquitin ligases.
The ubiquitination cascade is a three-step enzymatic process:
-
E1 Activating Enzymes: In an ATP-dependent reaction, an E1 enzyme activates ubiquitin.[1]
-
E2 Conjugating Enzymes: The activated ubiquitin is then transferred to an E2 conjugating enzyme.
-
E3 Ligases: The E3 ligase acts as the substrate recognition component, binding to both the E2-ubiquitin complex and the specific protein substrate, facilitating the transfer of ubiquitin to the substrate.[3]
This process is repeated to form a polyubiquitin chain on the substrate, which then serves as a recognition signal for the 26S proteasome, leading to the degradation of the tagged protein.[4]
Signaling Pathway of the Ubiquitin-Proteasome System
References
- 1. in-gel-proteasome-assay-to-determine-the-activity-amount-and-composition-of-proteasome-complexes-from-mammalian-cells-or-tissues - Ask this paper | Bohrium [bohrium.com]
- 2. Protein Degrader [proteomics.com]
- 3. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 4. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 5. abcam.com [abcam.com]
Pomalidomide-C5-Azide: A Technical Guide to its Discovery, Synthesis, and Application in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide, a second-generation immunomodulatory imide drug (IMiD), has emerged as a crucial component in the development of Proteolysis-Targeting Chimeras (PROTACs). Its ability to bind to the E3 ubiquitin ligase Cereblon (CRBN) allows for the targeted degradation of specific proteins of interest. This technical guide provides an in-depth overview of a key derivative, Pomalidomide-C5-azide, a versatile building block for PROTAC synthesis. We will detail its discovery, a comprehensive synthetic protocol, and its application in the development of novel therapeutics. This guide also includes detailed methodologies for the biochemical assays essential for characterizing the resulting PROTACs.
Introduction: The Rise of Pomalidomide in Targeted Protein Degradation
Pomalidomide, a thalidomide analog, is an FDA-approved drug for the treatment of multiple myeloma.[1][2] Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This inherent ability to recruit CRBN has made pomalidomide a highly sought-after E3 ligase ligand in the design of PROTACs.
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and degradation of the target protein. The modular nature of PROTACs allows for the specific targeting of a wide range of proteins, including those previously considered "undruggable."
The functionalization of pomalidomide with a linker terminating in a reactive group, such as an azide, is a critical step in PROTAC synthesis. This compound, which features a five-carbon linker attached to the 4-amino group of the pomalidomide core, is a widely used building block that enables the facile conjugation to a target protein ligand via "click chemistry."[3][4][5] This approach offers a robust and efficient method for generating libraries of PROTACs for screening and optimization.
This compound: Structure and Rationale for Use
The nomenclature "this compound" typically refers to a molecule where a five-carbon alkyl chain with a terminal azide group is attached to the 4-amino position of the pomalidomide phthalimide ring. While modifications at other positions, such as C5, are possible (e.g., 5-hydroxy pomalidomide), the 4-amino position is the most common site for linker attachment in PROTAC development.[6][7]
The rationale for using a C5 linker is to provide sufficient length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. The terminal azide group is a bioorthogonal handle that allows for highly specific and efficient conjugation to an alkyne-modified target protein ligand via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the synthesis of the pomalidomide core, followed by the introduction of the C5-azide linker.
Synthesis of Pomalidomide
Pomalidomide can be synthesized via several routes. A common method involves the condensation of 3-aminopiperidine-2,6-dione with a protected 4-nitrophthalic acid derivative, followed by reduction of the nitro group to an amine.[8][9][10]
Table 1: Synthesis of Pomalidomide - Key Steps and Reagents
| Step | Reaction | Key Reagents and Conditions |
| 1 | Condensation | 3-aminopiperidine-2,6-dione, 4-nitrophthalic anhydride, Acetic Acid, reflux |
| 2 | Reduction | 4-nitro-pomalidomide, Pd/C, H2 gas, solvent (e.g., DMF, MeOH) |
Experimental Protocol: Synthesis of Pomalidomide
-
Step 1: Synthesis of 4-nitro-pomalidomide. To a solution of 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and sodium acetate (2.0 eq) in glacial acetic acid, add 4-nitrophthalic anhydride (1.05 eq). Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour into ice-water. Filter the resulting precipitate, wash with water, and dry under vacuum to yield 4-nitro-pomalidomide.
-
Step 2: Synthesis of 4-amino-pomalidomide (Pomalidomide). In a flask, dissolve 4-nitro-pomalidomide (1.0 eq) in a suitable solvent such as DMF or a mixture of MeOH/EtOAc. Add 10% Palladium on carbon (Pd/C) (0.1 eq by weight). Purge the flask with hydrogen gas and stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain pomalidomide. The crude product can be purified by recrystallization or column chromatography.
Synthesis of this compound
The C5-azide linker is introduced by acylating the 4-amino group of pomalidomide with a suitable bifunctional linker.
Table 2: Synthesis of this compound - Key Steps and Reagents
| Step | Reaction | Key Reagents and Conditions |
| 1 | Acylation | Pomalidomide, 6-azidohexanoic acid, coupling agent (e.g., HATU, HOBt, EDC), base (e.g., DIPEA), solvent (e.g., DMF) |
Experimental Protocol: Synthesis of this compound
-
To a solution of pomalidomide (1.0 eq) and 6-azidohexanoic acid (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application of this compound in PROTAC Synthesis
This compound is a key building block for the synthesis of PROTACs via click chemistry. The azide functionality allows for its conjugation to a target protein ligand that has been modified with a terminal alkyne.
Experimental Protocol: PROTAC Synthesis via CuAAC
-
In a reaction vial, dissolve the alkyne-modified target protein ligand (1.0 eq) and this compound (1.05 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (0.2 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the PROTAC molecule by preparative HPLC to obtain the final product.
-
Characterize the PROTAC by ¹H NMR, ¹³C NMR, and HRMS.
Biochemical Characterization of Pomalidomide-Based PROTACs
Once synthesized, the efficacy of the pomalidomide-based PROTAC must be evaluated through a series of biochemical and cellular assays.
Target Protein Degradation Assay (Western Blot)
This assay is the primary method to confirm that the PROTAC induces the degradation of the target protein.
Experimental Protocol: Western Blot for Target Degradation
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and compare the levels in PROTAC-treated cells to the vehicle control to determine the extent of degradation.
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Experimental Protocol: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation. It is also recommended to include a proteasome inhibitor (e.g., MG132) co-treatment group to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions. Dilute the lysates with a non-denaturing buffer and immunoprecipitate the target protein using a specific antibody conjugated to agarose beads.
-
Western Blotting: After thorough washing of the beads, elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. A smear of high-molecular-weight bands in the PROTAC-treated samples indicates polyubiquitination of the target protein.
Cereblon Binding Assay
This assay confirms that the pomalidomide moiety of the PROTAC retains its ability to bind to Cereblon.
Experimental Protocol: Competitive Binding Assay (e.g., TR-FRET)
-
Assay Principle: A fluorescently labeled pomalidomide tracer that binds to CRBN is used. The binding of the tracer to a tagged CRBN protein (e.g., GST-CRBN) and a corresponding antibody (e.g., anti-GST-terbium) results in a high TR-FRET signal.
-
Competition: In the presence of a PROTAC containing the pomalidomide ligand, the PROTAC will compete with the fluorescent tracer for binding to CRBN, leading to a decrease in the TR-FRET signal.
-
Procedure: In a microplate, add a constant concentration of the tagged CRBN, the fluorescent tracer, and the TR-FRET antibody pair. Add serial dilutions of the PROTAC.
-
Measurement: After an incubation period, measure the TR-FRET signal.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the fluorescent tracer.
Conclusion
This compound is a fundamental building block in the rapidly evolving field of targeted protein degradation. Its straightforward synthesis and amenability to click chemistry make it an invaluable tool for the construction of pomalidomide-based PROTACs. The detailed protocols provided in this guide for its synthesis and the subsequent characterization of the resulting PROTACs offer a comprehensive resource for researchers aiming to develop novel therapeutics based on this powerful technology. As our understanding of the intricacies of PROTAC design and mechanism of action continues to grow, the utility of versatile intermediates like this compound will undoubtedly expand, paving the way for the next generation of targeted therapies.
References
- 1. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. search.library.uq.edu.au [search.library.uq.edu.au]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pomalidomide-PEG6-azide ≥95% [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Chemical Synthesis of Pomalidomide-C5-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Pomalidomide-C5-azide, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the synthetic pathway, experimental protocols, and relevant quantitative data, offering a practical resource for researchers in the field of targeted protein degradation.
Introduction
Pomalidomide is a potent E3 ubiquitin ligase ligand that is widely utilized in the design of PROTACs. By covalently attaching a linker with a terminal azide group, such as the C5-azide linker, to the pomalidomide core, a versatile chemical handle is introduced. This azide functionality allows for the straightforward conjugation to a target protein ligand via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The resulting heterobifunctional molecule can then recruit the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
The synthesis of this compound is typically achieved through a two-step process: the preparation of a C5-azide linker with a primary amine, followed by its conjugation to a pomalidomide precursor via a nucleophilic aromatic substitution (SNAr) reaction.
Synthetic Pathway Overview
The overall synthetic scheme for this compound is depicted below. The process begins with the synthesis of the key linker, 5-azidopentan-1-amine, from a suitable precursor. This is followed by the coupling of the linker with 4-fluorothalidomide, a common pomalidomide precursor, to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-azidopentan-1-amine
This protocol describes the synthesis of the amine-functionalized C5-azide linker from 5-bromopentan-1-amine hydrobromide.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 5-bromopentan-1-amine hydrobromide | 245.98 | 1.0 g | 4.07 |
| Sodium Azide (NaN3) | 65.01 | 0.53 g | 8.14 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
Procedure:
-
To a solution of 5-bromopentan-1-amine hydrobromide (1.0 g, 4.07 mmol) in DMF (20 mL) is added sodium azide (0.53 g, 8.14 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 5-azidopentan-1-amine.
Quantitative Data:
| Product | Yield (%) | Purity |
| 5-azidopentan-1-amine | ~90% | >95% |
Note: The yield is an approximation based on similar reported procedures and may vary.
Step 2: Synthesis of this compound
This protocol details the nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and 5-azidopentan-1-amine.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-fluorothalidomide | 276.22 | 1.0 g | 3.62 |
| 5-azidopentan-1-amine | 128.17 | 0.51 g | 3.98 |
| DIPEA | 129.25 | 1.89 mL | 10.86 |
| DMSO | - | 18 mL | - |
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 g, 3.62 mmol) in DMSO (18 mL) is added 5-azidopentan-1-amine (0.51 g, 3.98 mmol) and DIPEA (1.89 mL, 10.86 mmol).[1]
-
The reaction mixture is heated to 130°C and stirred for 16 hours.[1]
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Quantitative Data:
| Product | Yield (%) | Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 60-70% | >95% | C19H20N6O5 | 412.40 |
Note: The yield is an estimation based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and purification.[1]
Signaling Pathways and Logical Relationships
The synthesized this compound is a key component in the formation of a PROTAC. The following diagram illustrates the logical relationship of its components and its role in inducing protein degradation.
Caption: PROTAC mechanism of action.
Conclusion
This technical guide provides a detailed methodology for the chemical synthesis of this compound. The two-step synthesis is robust and provides the desired product in good yields. The availability of this key building block is essential for the continued development of novel PROTACs for therapeutic applications. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of these important molecules. Further optimization of reaction conditions may lead to improved yields and simplified purification procedures.
References
Pomalidomide-C5-Azide: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pomalidomide-C5-azide, a crucial building block in the development of targeted protein degraders known as PROTACs (Proteolysis Targeting Chimeras). This document outlines its chemical properties, a detailed synthesis protocol, its mechanism of action through the Cereblon E3 ligase pathway, and an experimental protocol for its application in PROTAC synthesis.
Core Compound Data
This compound is a derivative of pomalidomide, an immunomodulatory drug, functionalized with a C5 azide linker. This modification allows for its conjugation to a target protein ligand via click chemistry, forming a heterobifunctional PROTAC. It is important to distinguish between two closely related variants of this compound, which differ by a carbonyl group in the linker. The properties of both are presented below for clarity.
| Property | This compound | Pomalidomide-CO-C5-azide |
| Molecular Weight | 384.39 g/mol | 412.40 g/mol |
| Chemical Formula | C₁₈H₂₀N₆O₄ | C₁₉H₂₀N₆O₅ |
| Appearance | Solid | Solid |
| Function | E3 Ligase Ligand for PROTAC Synthesis | E3 Ligase Ligand for PROTAC Synthesis |
| Key Feature | C5 azide linker for bioorthogonal conjugation | C5 azide linker with carbonyl for PROTAC synthesis |
Pomalidomide Signaling Pathway
Pomalidomide exerts its therapeutic effects by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, pomalidomide induces the recruitment of neosubstrates, primarily the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors, leading to their ubiquitination and subsequent degradation by the proteasome. This degradation is central to the anti-myeloma and immunomodulatory activities of pomalidomide.
Caption: Pomalidomide binds to the CRBN E3 ligase, leading to the ubiquitination and proteasomal degradation of Ikaros and Aiolos.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This protocol is a representative method and may require optimization based on specific laboratory conditions and starting materials.
Materials:
-
4-Fluorothalidomide
-
5-Azidopentan-1-amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-fluorothalidomide (1 equivalent) and 5-azidopentan-1-amine (1.2 equivalents) in DMF.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Heat the mixture to 80-90°C and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
PROTAC Synthesis via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound with an alkyne-functionalized ligand for a protein of interest (POI-alkyne).
Materials:
-
This compound
-
POI-alkyne
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dimethyl sulfoxide (DMSO) for dissolving reactants if necessary
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1 equivalent) and the POI-alkyne (1 equivalent) in a mixture of tert-butanol and water (1:1 v/v). If solubility is an issue, a minimal amount of DMSO can be used.
-
Prepare fresh aqueous solutions of copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.5 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the formation of the PROTAC product by LC-MS.
-
Upon completion, the product can be isolated and purified using standard techniques such as preparative HPLC.
Caption: Workflow for the synthesis of a PROTAC molecule using this compound and a POI-alkyne ligand via click chemistry.
Safety and Handling of Pomalidomide-C5-azide in the Laboratory: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safe handling, chemical properties, and laboratory applications of Pomalidomide-C5-azide. This bifunctional molecule, which incorporates the E3 ligase ligand pomalidomide and a terminal azide group, is a valuable tool in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). Given the inherent hazards associated with both the pomalidomide and azide moieties, a thorough understanding of safety and handling protocols is paramount.
Chemical and Physical Properties
This compound is a derivative of pomalidomide, featuring a C5 linker terminating in an azide group. This modification allows for its conjugation to other molecules, typically through "click chemistry."
| Property | Value | Source |
| Molecular Formula | C18H20N6O4 | [1] |
| Molecular Weight | 384.39 g/mol | [1] |
| Appearance | Solid (likely a yellow powder, similar to pomalidomide) | [2] |
| Solubility | Expected to have low solubility in aqueous solutions and limited solubility in organic solvents. | [2] |
| Storage Conditions | Should be stored in a cool, dry, and well-ventilated area, protected from light. Refrigeration is recommended for long-term storage. | [1][3] |
| Shelf Life | Approximately 12 months when stored under recommended conditions. | [1] |
Safety and Handling
The safe handling of this compound requires a dual consideration of the hazards associated with pomalidomide and organic azides.
Summary of Hazards
| Hazard | Description |
| Teratogenicity | Pomalidomide is a thalidomide analog and is a known teratogen. It may cause harm to an unborn child. |
| Explosive Potential of Azide | Organic azides can be shock-sensitive and may decompose explosively, especially when heated or in the presence of certain metals. |
| Toxicity of Azide | Azide compounds can be toxic if inhaled, ingested, or absorbed through the skin. |
| Reproductive Toxicity | Pomalidomide may damage fertility or the unborn child. |
Engineering Controls
| Control | Specification |
| Fume Hood | All handling of this compound, especially in powdered form or during reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
| Ventilation | Ensure adequate general laboratory ventilation. |
| Safety Shield | Use a blast shield when working with significant quantities of the azide compound or when heating is involved. |
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory. |
| Lab Coat | A flame-resistant lab coat should be worn and kept buttoned. |
| Respiratory Protection | For situations with a high risk of aerosol generation, a NIOSH-approved respirator may be necessary.[4] |
Handling Procedures
-
Avoid Dust Formation : Handle the solid material carefully to minimize the creation of dust.[4]
-
Use Non-Metal Spatulas : To avoid the formation of shock-sensitive metal azides, use plastic or ceramic spatulas for transferring the solid.
-
Grounding : When transferring large quantities of the powder, ensure equipment is properly grounded to prevent static discharge.
-
Avoid Incompatible Materials : Keep away from strong acids, oxidizing agents, and heavy metals.
-
Small Scale : Whenever possible, work with the smallest practical quantities of the material.
Storage and Disposal
-
Storage : Store in a tightly sealed, clearly labeled container in a cool, dry, and dark place. Segregate from incompatible materials.
-
Disposal : Dispose of waste containing this compound as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Mechanism of Action: Pomalidomide Signaling Pathway
Pomalidomide exerts its biological effects by binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key mechanism for the anti-myeloma and immunomodulatory activities of pomalidomide.[5][6][7]
Caption: Pomalidomide-CRBN mediated degradation of Ikaros and Aiolos.
Experimental Protocols
This compound is primarily used as a building block for the synthesis of PROTACs via click chemistry. The azide group allows for facile conjugation with a molecule containing a terminal alkyne. Below is a general protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
General Protocol for PROTAC Synthesis via CuAAC
This protocol describes the conjugation of this compound to an alkyne-containing ligand of a target protein.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Solvent (e.g., DMSO, DMF, or a mixture with water/buffer)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Preparation of Stock Solutions :
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the alkyne-functionalized target protein ligand in a compatible solvent.
-
Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water), and the copper ligand (e.g., 50 mM in water or DMSO).
-
-
Reaction Setup :
-
In a reaction vial under an inert atmosphere, add the alkyne-functionalized target protein ligand.
-
Add a molar equivalent or a slight excess (e.g., 1.1 equivalents) of the this compound stock solution.
-
Add the solvent to achieve the desired reaction concentration.
-
-
Catalyst Preparation and Addition :
-
In a separate vial, pre-mix the CuSO4 solution with the copper ligand solution (a typical ratio is 1:5 of Cu:ligand).
-
Add the catalyst mixture to the reaction vial. The final concentration of copper is typically in the range of 0.1 to 1 mol%.
-
-
Initiation of Reaction :
-
Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. A typical final concentration is 1-5 mol%.
-
-
Reaction Monitoring :
-
Allow the reaction to proceed at room temperature or with gentle heating.
-
Monitor the reaction progress by an appropriate analytical technique, such as LC-MS or TLC.
-
-
Work-up and Purification :
-
Once the reaction is complete, quench the reaction (e.g., by adding EDTA to chelate the copper).
-
Purify the resulting PROTAC molecule using standard chromatographic techniques (e.g., column chromatography or preparative HPLC).
-
Experimental Workflow Diagram
Caption: General workflow for the synthesis of a PROTAC using CuAAC.
Conclusion
This compound is a potent chemical tool for the synthesis of targeted protein degraders. Its handling requires strict adherence to safety protocols due to the teratogenic nature of pomalidomide and the explosive and toxic properties of the azide group. By implementing appropriate engineering controls, personal protective equipment, and handling procedures, researchers can safely utilize this compound to advance the field of drug discovery. The provided mechanism of action and experimental protocols offer a foundational understanding for the effective application of this compound in the laboratory.
References
- 1. tenovapharma.com [tenovapharma.com]
- 2. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | E3 Ligase Ligand-Linker Conjugate | MCE [medchemexpress.cn]
- 4. fishersci.com [fishersci.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Pomalidomide-C5-azide: A Technical Guide for Researchers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Pomalidomide-C5-azide, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details commercially available sources, provides key technical data, and outlines experimental considerations for its application in targeted protein degradation.
This compound is a derivative of pomalidomide, an immunomodulatory drug that has been repurposed as a potent recruiter of the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3]. By incorporating a C5 linker terminating in an azide group, this compound serves as a versatile anchor for the attachment of a target protein ligand via "click chemistry," enabling the synthesis of heterobifunctional PROTACs[4][5]. These PROTACs are designed to induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest, offering a powerful strategy for therapeutic intervention.
Commercial Suppliers and Purchasing Information
This compound and its analogs are available from several chemical suppliers catering to the research and drug development community. The following table summarizes key purchasing information from a selection of vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Price (USD) |
| Tenova Pharma | This compound | - | ≥ 95% (HPLC) | 25mg, 50mg, 100mg | $190 (25mg), $290 (50mg)[6] |
| MedChemExpress | This compound | HY-160235 | - | Inquire | Inquire[7] |
| Biorbyt | Pomalidomide-CO-C5-azide | orb2565448 | - | 10mg, 50mg | Inquire[8] |
| CymitQuimica | Pomalidomide-CO-C5-azide | TM-T87236 | - | Inquire | Inquire[9] |
| Sigma-Aldrich | Pomalidomide-PEG5-azide | 909394 | ≥95% | 50mg | Inquire[10] |
Experimental Protocols
The primary application of this compound is in the synthesis of PROTACs. This typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a form of "click chemistry," to conjugate it with a target protein ligand that has been functionalized with an alkyne group.
General Protocol for PROTAC Synthesis via CuAAC:
This protocol is a general guideline and may require optimization based on the specific properties of the target protein ligand.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Anhydrous, degassed solvent (e.g., DMSO, DMF, or a mixture with water)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the alkyne-functionalized target protein ligand in a compatible solvent.
-
Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 300 mM) immediately before use.
-
Prepare a stock solution of the copper ligand (THPTA or TBTA) in a suitable solvent (e.g., 100 mM THPTA in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine equimolar amounts of this compound and the alkyne-functionalized target protein ligand.
-
Add the copper ligand solution to the mixture.
-
Add the CuSO₄ solution. The final concentration of copper is typically in the range of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess (e.g., 5-10 fold) of the copper catalyst.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by analytical techniques such as LC-MS or TLC to assess the formation of the desired PROTAC product.
-
-
Purification:
-
Once the reaction is complete, the PROTAC can be purified using standard chromatographic techniques, such as reverse-phase HPLC, to remove unreacted starting materials and catalyst.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using analytical methods such as LC-MS and NMR.
-
Signaling Pathway and Experimental Workflow
Pomalidomide-Mediated Protein Degradation Pathway
Pomalidomide functions by binding to the E3 ubiquitin ligase Cereblon (CRBN), a component of the Cullin-4A RING E3 ligase (CRL4CRBN) complex[2][3]. This binding event alters the substrate specificity of CRBN, leading to the recruitment of neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), for ubiquitination and subsequent degradation by the proteasome[1]. In the context of a PROTAC, the this compound moiety serves to bring a new protein of interest into proximity with the CRL4CRBN complex, thereby hijacking the cell's natural protein disposal machinery to eliminate the target protein.
Caption: Pomalidomide-PROTAC induced protein degradation pathway.
Experimental Workflow for PROTAC Development
The development of a novel PROTAC using this compound involves a multi-step process, from initial design and synthesis to cellular validation of protein degradation.
Caption: A typical workflow for developing a PROTAC.
References
- 1. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 6. tenovapharma.com [tenovapharma.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorbyt.com [biorbyt.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. Pomalidomide-PEG5-azide ≥95% [sigmaaldrich.com]
Methodological & Application
Synthesis of Pomalidomide-C5-Azide for PROTAC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pomalidomide-C5-azide, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase, making its derivatives essential tools in targeted protein degradation.
Introduction
Pomalidomide, an immunomodulatory drug, binds to the Cereblon (CRBN) component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1] This interaction can be harnessed in PROTAC technology to bring a protein of interest (POI) into proximity with the E3 ligase machinery, leading to the POI's degradation. The synthesis of pomalidomide derivatives functionalized with a linker terminating in a reactive group, such as an azide, is a critical step in the assembly of PROTACs. The C5-azide linker provides a versatile handle for "click chemistry" reactions, allowing for the efficient conjugation of the pomalidomide moiety to a linker attached to a POI-binding ligand.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The pomalidomide portion of the PROTAC binds to CRBN, while the other end of the molecule binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Protocols
The following protocols describe a representative synthesis of this compound. The general strategy involves the initial synthesis of a pomalidomide derivative with a linker containing a terminal leaving group, followed by conversion to the azide.
Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
This procedure outlines the installation of the C5 linker onto the pomalidomide core.
Materials:
-
Pomalidomide
-
1,5-Dibromopentane
-
N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
Synthesis of 4-amino-N-(5-azidopentyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (this compound)
This procedure describes the conversion of the terminal bromide to an azide.
Materials:
-
N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% MeOH in DCM) to yield this compound.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Product | Typical Yield (%) |
| 1. Alkylation of Pomalidomide | N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 60-75 |
| 2. Azide Substitution | 4-amino-N-(5-azidopentyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (this compound) | 85-95 |
Experimental Workflow
The overall experimental workflow for the synthesis of this compound and its subsequent use in PROTAC synthesis is depicted below.
Caption: Synthetic workflow for this compound and its use in PROTAC synthesis.
Conclusion
The protocols outlined in this document provide a reliable method for the synthesis of this compound, a valuable building block for the development of CRBN-recruiting PROTACs. The use of a C5-azide linker allows for versatile and efficient conjugation to a variety of protein of interest ligands via click chemistry, facilitating the rapid generation of PROTAC libraries for screening and optimization in targeted protein degradation studies.
References
Application Notes and Protocols: A Step-by-Step Guide to Pomalidomide-C5-azide Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of Pomalidomide-C5-azide in click chemistry reactions. This compound is a crucial bifunctional molecule that incorporates the E3 ligase-recruiting moiety of pomalidomide and a versatile azide handle for bioorthogonal conjugation.[1][2][3] This makes it an invaluable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology probes.[1][4] The protocols herein cover two primary methods of azide-alkyne cycloaddition: the copper(I)-catalyzed reaction (CuAAC) and the copper-free, strain-promoted reaction (SPAAC). This guide is intended to provide researchers with the necessary information to successfully conjugate this compound to alkyne-modified molecules of interest.
Application Notes: Mechanism and Utility
Pomalidomide is an immunomodulatory drug that functions by binding to the protein cereblon (CRBN).[5][6][7] CRBN is a substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. The binding of pomalidomide to CRBN allosterically modifies the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific neosubstrate proteins, primarily the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[]
This mechanism is powerfully repurposed in the field of targeted protein degradation. By linking pomalidomide to a ligand for a specific protein of interest (POI), the resulting PROTAC molecule can hijack the CRL4^CRBN^ E3 ligase to induce the degradation of the POI. This compound serves as the E3 ligase-recruiting component, equipped with an azide group that allows for its covalent attachment to a POI ligand via "click chemistry".
Click chemistry describes a class of reactions that are rapid, efficient, and bioorthogonal, meaning they do not interfere with biological systems.[9][10] The azide-alkyne cycloaddition is the premier example of this reaction class, forming a stable triazole linkage.
Caption: Logical workflow for PROTAC synthesis.
The generated PROTAC brings the POI into close proximity with the E3 ligase, leading to the ubiquitination and degradation of the POI.
Caption: Pomalidomide's mechanism of action in a PROTAC.
Experimental Protocols
Two primary protocols are provided below. The choice between CuAAC and SPAAC depends on the experimental context. CuAAC is generally faster but the copper catalyst can be toxic to cells, making it ideal for in vitro synthesis.[11] SPAAC is copper-free and thus highly suitable for experiments in living systems, though it requires a strained alkyne partner.[12][13][14]
Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heating and mechanical shock. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Caption: Generalized experimental workflow for click chemistry.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to a terminal alkyne-containing molecule.
A. Materials and Reagents
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: Dimethyl sulfoxide (DMSO) and deionized water (H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (recommended to stabilize Cu(I))
-
Reaction vials, magnetic stirrer, and stir bars
-
Purification supplies (e.g., silica gel for column chromatography or HPLC system)
B. Reagent Preparation
-
This compound Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne Solution: Prepare a 10 mM stock solution of your alkyne-containing molecule in anhydrous DMSO.
-
CuSO₄ Solution: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate Solution: Prepare a 1 M stock solution in deionized water. This solution should be made fresh before each use as it is prone to oxidation.
-
THPTA Solution (Optional but Recommended): Prepare a 100 mM stock solution in deionized water.
C. Reaction Procedure
-
In a clean reaction vial, add the this compound solution (e.g., 100 µL of 10 mM stock, 1 µmol, 1.0 equivalent).
-
Add the alkyne-functionalized molecule solution (1.0-1.2 equivalents).
-
Add DMSO and water to achieve a final solvent ratio of approximately 4:1 to 1:1 (DMSO:H₂O), ensuring all components remain dissolved. The final reactant concentration should be in the range of 1-10 mM.
-
If using THPTA, add it to the reaction mixture now (5 equivalents relative to copper).
-
Add the CuSO₄ solution (0.1 equivalents, e.g., 1 µL of 100 mM stock for a 1 µmol scale reaction).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents, e.g., 1-2 µL of 1 M stock).
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-12 hours.[15]
D. Work-up and Purification
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the pure triazole-linked conjugate.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free protocol is suitable for sensitive substrates and biological applications. It requires the use of a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[12]
A. Materials and Reagents
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-PEG-Ligand)
-
Solvent: A polar aprotic solvent like DMSO or DMF, or a biological buffer (e.g., PBS, pH 7.4) if applicable.
-
Reaction vials
-
Purification supplies (typically size-exclusion chromatography or HPLC for biomolecules)
B. Reagent Preparation
-
This compound Solution: Prepare a stock solution of the desired concentration (e.g., 10 mM) in a compatible solvent (e.g., DMSO).
-
Strained Alkyne Solution: Prepare a stock solution of the strained alkyne-molecule (1.0-1.5 equivalents) in the same solvent.
C. Reaction Procedure
-
In a reaction vial, combine the this compound solution and the strained alkyne solution.
-
If necessary, adjust the final volume and concentration with additional solvent. For biological conjugations, the final concentration of DMSO should typically be kept below 5% (v/v).
-
Seal the vial and allow the reaction to proceed at room temperature or 37°C.
-
SPAAC reactions are generally slower than CuAAC, with reaction times ranging from 1 to 24 hours, depending on the specific cyclooctyne used.[14]
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS for small molecules, SDS-PAGE or FPLC for proteins).
D. Work-up and Purification
-
For small molecule conjugates, purification can be achieved via standard methods like HPLC.
-
For bioconjugates (e.g., proteins), the product is typically purified using size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted small molecules.
Data Presentation
The following tables provide an overview of typical reaction parameters and expected analytical data for the synthesized Pomalidomide-conjugate. Note that values are illustrative and will vary based on the specific alkyne-containing substrate.
Table 1: Comparison of Typical Reaction Conditions
| Parameter | CuAAC Protocol | SPAAC Protocol |
| Catalyst | CuSO₄ (5-10 mol%) | None |
| Reducing Agent | Sodium Ascorbate (1-2 eq.) | None |
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO) |
| Typical Solvents | DMSO/H₂O, tBuOH/H₂O | DMSO, DMF, PBS |
| Typical Temperature | Room Temperature | Room Temperature to 37°C |
| Typical Time | 1 - 12 hours | 1 - 24 hours |
| Biocompatibility | Low (due to copper toxicity) | High |
Table 2: Illustrative Product Characterization Data
Assuming conjugation of this compound (MW: 384.39 g/mol ) with an alkyne-modified ligand (Illustrative MW: 300.00 g/mol ).
| Analysis Method | Expected Result for Product |
| LC-MS (ESI+) | Calculated [M+H]⁺: 685.4 |
| Observed [M+H]⁺: 685.5 ± 0.2 | |
| ¹H NMR | Appearance of new signals in the aromatic region corresponding to the 1,2,3-triazole proton (typically δ 7.5-8.5 ppm). Disappearance of the terminal alkyne proton signal. |
| Purity (HPLC) | >95% after purification |
| Yield | 60-90% (highly substrate-dependent) |
References
- 1. biorbyt.com [biorbyt.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 6. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 9. Applications of azide-based bioorthogonal click chemistry in glycobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. Bot Detection [iris-biotech.de]
- 12. jcmarot.com [jcmarot.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Pomalidomide-C5-Azide Linker: Design, Optimization, and Application in Targeted Protein Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a derivative of thalidomide, is a potent E3 ubiquitin ligase ligand that recruits Cereblon (CRBN) to induce the degradation of specific target proteins. This property has made it a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that link a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the pomalidomide moiety to the target protein-binding ligand is a critical determinant of PROTAC efficacy. This document provides a detailed overview of the design, synthesis, and optimization of a Pomalidomide-C5-azide linker, a versatile building block for the construction of potent and selective protein degraders.
The C5 alkyl chain provides spatial separation between the pomalidomide and the target ligand, which is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal azide group serves as a versatile chemical handle for "click chemistry," allowing for the efficient and specific conjugation to a target protein ligand functionalized with an alkyne.
Signaling Pathway of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system. The pomalidomide end of the PROTAC binds to the CRBN E3 ubiquitin ligase, while the other end binds to the protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Figure 1: Pomalidomide-based PROTAC signaling pathway.
This compound Linker Design and Optimization
The design of the linker is a critical step in PROTAC development. The length, rigidity, and chemical composition of the linker can significantly impact the stability and geometry of the ternary complex, thereby influencing degradation efficiency and selectivity.
Linker Length Optimization:
The length of the alkyl chain in the linker is a key parameter to optimize. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in a non-productive ternary complex geometry, leading to inefficient ubiquitination. While the optimal linker length is target-dependent, a C5 alkyl chain often serves as a good starting point for optimization.
Data on Linker Length Optimization:
The following table summarizes representative data on the effect of linker length on the degradation of a target protein. Note that DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved.
| Linker | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Pomalidomide-C3-Azide | 3 | >1000 | <20 |
| Pomalidomide-C4-Azide | 4 | 500 | 45 |
| This compound | 5 | 100 | 85 |
| Pomalidomide-C6-Azide | 6 | 150 | 80 |
| Pomalidomide-C8-Azide | 8 | 300 | 60 |
Note: The data presented in this table is a representative example and will vary depending on the specific target protein and the protein-binding ligand used.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction.
Workflow Diagram:
Figure 2: Workflow for the synthesis of this compound.
Materials:
-
4-Fluorothalidomide
-
5-Azidopentan-1-amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/EtOAc or DCM/MeOH gradients)
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add 5-azidopentan-1-amine (1.2 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford this compound.
Characterization Data (Representative):
| Technique | Data |
| ¹H NMR | Characteristic peaks for the pomalidomide core, the C5 alkyl chain, and a triplet corresponding to the methylene group adjacent to the azide. |
| ¹³C NMR | Peaks corresponding to the carbonyls of the phthalimide and glutarimide rings, aromatic carbons, and the aliphatic carbons of the linker. |
| Mass Spec (ESI) | Calculated mass for C18H20N6O4 [M+H]⁺: 385.16. Found: 385.16. |
Protocol 2: PROTAC Synthesis via Click Chemistry
This protocol describes the conjugation of this compound to an alkyne-functionalized target protein ligand.
Workflow Diagram:
Figure 3: Workflow for PROTAC synthesis via click chemistry.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Solvents for HPLC purification (e.g., Acetonitrile/Water with 0.1% TFA)
Procedure:
-
Dissolve this compound (1.0 eq) and the alkyne-functionalized target protein ligand (1.0 eq) in a 1:1 mixture of t-BuOH and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with DMSO and filter.
-
Purify the crude PROTAC by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Characterize the final product by LC-MS and NMR.
Protocol 3: Western Blot for Protein Degradation
This protocol provides a general procedure for assessing the degradation of a target protein in cells treated with a pomalidomide-based PROTAC.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95 °C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 4: Cell Viability Assay (MTT/MTS)
This assay is used to assess the cytotoxicity of the PROTAC.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24, 48, 72 hours).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37 °C.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
The this compound linker is a valuable and versatile tool for the development of PROTACs. Its optimized length and the presence of a "clickable" azide handle facilitate the efficient synthesis of potent protein degraders. The protocols provided in this document offer a comprehensive guide for the synthesis, characterization, and evaluation of pomalidomide-based PROTACs, enabling researchers to accelerate their drug discovery efforts in the exciting field of targeted protein degradation.
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Pomalidomide-C5-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecular fragments. This application note provides detailed protocols and supporting data for the use of Pomalidomide-C5-azide in CuAAC reactions. Pomalidomide is a potent immunomodulatory agent that acts as a molecular glue, inducing the degradation of specific target proteins by recruiting them to the Cereblon (CRBN) E3 ubiquitin ligase. The azide functional group on this compound allows for its facile conjugation to alkyne-modified molecules, such as linkers for Proteolysis Targeting Chimeras (PROTACs), imaging probes, or other bioactive compounds. These notes are intended to guide researchers in the successful application of this versatile chemical biology tool.
Data Presentation
Table 1: Typical Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Conditions | Notes |
| Solvent | t-BuOH/H₂O (1:1) or DMSO/H₂O | Co-solvents are often necessary to solubilize all reactants. |
| This compound Concentration | 1.0 - 1.2 equivalents | A slight excess of the azide or alkyne can be used to drive the reaction to completion. |
| Alkyne Substrate Concentration | 1.0 equivalents | The limiting reagent. |
| Copper(I) Source | CuSO₄·5H₂O (0.1 - 0.5 eq.) with a reducing agent, or a pre-formed Cu(I) complex. | In situ reduction of Cu(II) is common and convenient. |
| Reducing Agent | Sodium Ascorbate (1.0 - 5.0 eq.) | Should be freshly prepared. Used to reduce Cu(II) to the active Cu(I) state. |
| Copper Ligand | TBTA, THPTA, or other triazole-based ligands (1.0 - 5.0 eq. relative to copper) | Ligands accelerate the reaction and protect biomolecules from oxidative damage.[1][2] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1 - 16 hours | Reaction progress can be monitored by TLC or LC-MS. |
Table 2: Reported Yields for CuAAC in Pomalidomide-Based PROTAC Synthesis
| E3 Ligase Ligand | Alkyne/Azide Partner | Yield (%) | Reference |
| Pomalidomide-alkyne | Various azide-terminated linkers | 40 - 83% | [3] |
| Pomalidomide-amine derivative (converted to azide in situ) | JQ1-alkyne | 67% | [4] |
| Pomalidomide-amine derivative | JQ1-alkyne (one-pot SNAr and click) | 21 - 62% | [4] |
Note: Yields can be highly dependent on the specific alkyne substrate, linker, and purification method.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context and experimental procedure for the use of this compound.
Caption: Pomalidomide's mechanism of action.
Caption: Experimental workflow for CuAAC.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Alkyne-containing substrate of interest
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvents: Anhydrous Dimethyl Sulfoxide (DMSO), tert-Butanol (t-BuOH), Deionized Water
-
Solvents for work-up and purification: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol: General Procedure for CuAAC of this compound
This protocol is a general guideline and may require optimization based on the specific alkyne substrate.
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne Substrate: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.
-
-
Reaction Setup:
-
In a clean, dry vial, add this compound (1.1 eq.) and the alkyne substrate (1.0 eq.).
-
Add a solvent mixture, such as t-BuOH/H₂O (1:1) or DMSO, to achieve a final reaction concentration of approximately 5-10 mM with respect to the limiting reagent.
-
Add the THPTA ligand solution (final concentration ~1.25 mM).
-
Add the CuSO₄ solution (final concentration ~0.25 mM). The solution may turn a pale blue.
-
-
Reaction Initiation and Incubation:
-
Add the freshly prepared sodium ascorbate solution (final concentration ~5 mM). The solution should become colorless or pale yellow.
-
Seal the vial and stir the reaction mixture at room temperature for 1-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as Ethyl Acetate or DCM (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of MeOH in DCM or EtOAc in hexanes) to yield the pure pomalidomide-triazole conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
-
Conclusion
This compound is a valuable reagent for the synthesis of complex molecular architectures, particularly in the development of PROTACs and other chemical biology probes. The Copper-Catalyzed Azide-Alkyne Cycloaddition provides a robust and efficient method for its conjugation to a wide variety of alkyne-containing molecules. The protocols and data provided herein serve as a comprehensive guide for researchers, enabling the reliable application of this powerful reaction. While the provided protocol is a strong starting point, optimization of reaction conditions may be necessary to achieve maximal yields for specific substrates.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Pomalidomide-C5-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pomalidomide-C5-azide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This powerful bioorthogonal chemistry is instrumental in the synthesis of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs), by enabling the precise conjugation of the pomalidomide E3 ligase ligand to a target protein binder.
Introduction to SPAAC and this compound
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal click chemistry reaction.[1][2] It occurs between a strained cyclooctyne (such as DBCO or BCN) and an azide-functionalized molecule, without the need for a cytotoxic copper catalyst.[1][2][3] This makes it ideal for applications in biological systems.[1][4] this compound is a derivative of pomalidomide, an immunomodulatory drug that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[5][6][7] By functionalizing pomalidomide with an azide group, it can be readily incorporated into bifunctional molecules like PROTACs using SPAAC.[8] These PROTACs can then recruit the CRBN E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[9][10]
Key Applications
-
PROTAC Synthesis: The primary application of this compound is in the modular synthesis of PROTACs. By reacting it with a strained alkyne-linked ligand for a target protein, a bifunctional degrader can be rapidly synthesized.[9][11]
-
Bioconjugation: this compound can be used to attach a pomalidomide moiety to various biomolecules, such as proteins, peptides, or nucleic acids, that have been functionalized with a strained alkyne.
-
Chemical Biology: This reagent is a valuable tool for studying the ubiquitin-proteasome system and for developing novel chemical probes to investigate protein degradation.
Data Presentation: Reaction Parameters for SPAAC
While specific kinetic data for this compound is not extensively published, the following table summarizes general parameters for SPAAC reactions involving azides and strained cyclooctynes like Dibenzocyclooctyne (DBCO), which can be used as a starting point for optimization.
| Parameter | Typical Range | Notes |
| Solvent | Aqueous buffers (e.g., PBS, HEPES), DMSO, DMF, or mixtures | The choice of solvent depends on the solubility of the reactants. For biological molecules, aqueous buffers are preferred.[12][13] |
| Temperature | 4 - 37 °C | Reactions are typically performed at room temperature, but can be conducted at 4°C for sensitive biomolecules, which may require longer reaction times.[12][14][15] |
| pH | 6.0 - 8.5 | Optimal pH is generally in the physiological range.[12] |
| Reactant Concentration | 10 µM - 10 mM | The concentration will depend on the specific application and the reactivity of the strained alkyne. |
| Molar Ratio (Azide:Alkyne) | 1:1 to 1:5 | A slight excess of one reagent is often used to ensure complete conversion of the limiting reagent.[12][14] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by a suitable analytical method (e.g., LC-MS, HPLC, or UV-Vis spectroscopy by monitoring the disappearance of the DBCO absorbance at ~310 nm).[12][13][14] |
| Second-Order Rate Constants | ~0.1 to >1 M⁻¹s⁻¹ | Highly dependent on the specific strained alkyne and azide pairing.[2][16] |
Experimental Protocols
Protocol 1: General Procedure for SPAAC with this compound and a DBCO-Functionalized Molecule
This protocol provides a general guideline for the conjugation of this compound to a molecule containing a Dibenzocyclooctyne (DBCO) group.
Materials:
-
This compound
-
DBCO-functionalized molecule (e.g., DBCO-PEG-protein ligand)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable buffer
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reagents
-
Analytical tools for monitoring the reaction (e.g., LC-MS, HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-50 mM.
-
Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., reaction buffer, DMSO). The concentration will depend on the specific molecule.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the DBCO-functionalized molecule.
-
Add the reaction buffer to achieve the desired final reaction concentration.
-
Add the this compound stock solution to the reaction mixture. A 1.5 to 5-fold molar excess of the azide is often recommended to drive the reaction to completion.[12] Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the stability of your biomolecule, typically below 10% (v/v).
-
-
Incubation:
-
Reaction Monitoring:
-
At various time points, take an aliquot of the reaction mixture and analyze it by LC-MS or HPLC to monitor the formation of the product and the consumption of the starting materials. The progress of the reaction can also be followed by UV-Vis spectroscopy by observing the decrease in the characteristic absorbance of DBCO at approximately 310 nm.[13][14]
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate method such as HPLC, size-exclusion chromatography, or affinity chromatography, depending on the nature of the product.
-
Protocol 2: Synthesis of a Pomalidomide-Based PROTAC via SPAAC
This protocol outlines the synthesis of a PROTAC by conjugating this compound to a DBCO-functionalized ligand for a target protein.
Materials:
-
This compound
-
DBCO-functionalized target protein ligand (e.g., with a PEG linker)
-
Reaction Solvent: Anhydrous DMSO or DMF
-
Purification System: Preparative HPLC
Procedure:
-
Dissolve Reactants:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Dissolve the DBCO-functionalized target protein ligand in anhydrous DMSO to a final concentration of 10 mM.
-
-
Reaction:
-
In a clean, dry vial, combine equimolar amounts of the this compound and the DBCO-functionalized ligand solutions.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS until the limiting starting material is consumed.
-
-
Purification:
-
Dilute the reaction mixture with a suitable solvent (e.g., DMSO, methanol) and purify the PROTAC product by preparative HPLC using a suitable gradient of solvents (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid).
-
-
Characterization:
-
Collect the fractions containing the purified PROTAC and confirm its identity and purity by LC-MS and NMR spectroscopy.
-
Mandatory Visualizations
Pomalidomide Signaling Pathway
Caption: Pomalidomide binds to CRBN, inducing the recruitment and ubiquitination of neosubstrates for proteasomal degradation.
Experimental Workflow for PROTAC Synthesis via SPAAC
Caption: A typical workflow for the synthesis and purification of a pomalidomide-based PROTAC using SPAAC.
Logical Relationship of PROTAC Action
Caption: Logical flow of a pomalidomide-based PROTAC's mechanism of action, from binding to cellular response.
References
- 1. jcmarot.com [jcmarot.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 5. researchgate.net [researchgate.net]
- 6. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pomalidomide-PEG5-Azide | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. broadpharm.com [broadpharm.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomalidomide-C5-azide in the Synthesis of CDK9 Degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pomalidomide-C5-azide for the synthesis and evaluation of potent and selective CDK9 degraders. The protocols outlined below are based on established methodologies in the field of targeted protein degradation.
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a promising therapeutic target in various malignancies.[1][2] The development of Proteolysis Targeting Chimeras (PROTACs) offers a novel strategy to target CDK9 by inducing its degradation through the ubiquitin-proteasome system.[1][2] this compound is a key building block for constructing these PROTACs. It comprises the pomalidomide moiety, which recruits the E3 ubiquitin ligase Cereblon (CRBN), connected to a C5 linker terminating in an azide group.[3] This azide functionality allows for efficient conjugation to a CDK9-targeting ligand via "click chemistry," a highly reliable and straightforward chemical reaction.[4][5]
The resulting bifunctional degrader molecule simultaneously binds to CDK9 and CRBN, leading to the formation of a ternary complex. This proximity induces the ubiquitination of CDK9, marking it for degradation by the proteasome and resulting in a sustained reduction of cellular CDK9 levels.[1][6]
Data Summary of Pomalidomide-Based CDK9 Degraders
The following tables summarize the in vitro activities of various pomalidomide-based CDK9 degraders from published literature, providing a comparative overview of their potency and efficacy.
Table 1: In Vitro Degradation and Inhibitory Potency of CDK9 Degraders
| Degrader | Target Ligand | DC50 (nM) | IC50 (nM) | Cell Line | Reference |
| B03 | BAY-1143572 | 7.62 | - | MV4-11 | [1] |
| PROTAC 2 | Aminopyrazole-based | 158 ± 6 | - | - | [1] |
| Compound 11c | Wogonin | - | 523 ± 12 | MCF-7 | [1] |
| THAL-SNS-032 | SNS-032 | <100 | - | MCF7, T47D, BT474 | [7] |
DC50: Concentration required for 50% degradation of the target protein. IC50: Concentration required for 50% inhibition of the target's activity. '-' indicates data not reported in the cited source.
Table 2: Antiproliferative Activity of CDK9 Degraders
| Degrader | IC50 / EC50 (µM) | Cell Line | Assay Duration (h) | Reference |
| PROTAC CDK9 degrader-2 (Compound 11c) | 17 | MCF-7 | 72 | [8] |
| PROTAC CDK9 degrader-2 (Compound 11c) | >100 | L02 | 72 | [8] |
| THAL-SNS-032 | <0.1 | MCF7, T47D, BT474 | 72 | [7] |
| B03 | Significantly better than BAY1143572 | MV4–11, MOLM13, HCT-116, B16, A549, HepG2, MCF7 | - | [1] |
IC50/EC50: Concentration required for 50% inhibition of cell proliferation/viability. '-' indicates specific value not reported, but a qualitative comparison was provided.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and processes involved in the synthesis and action of this compound based CDK9 degraders.
Caption: Mechanism of CDK9 degradation by a pomalidomide-based PROTAC.
Caption: Workflow for synthesizing a CDK9 degrader using click chemistry.
Experimental Protocols
Protocol 1: Synthesis of a CDK9 Degrader via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating this compound to an alkyne-functionalized CDK9 inhibitor.
Materials:
-
This compound
-
Alkyne-functionalized CDK9 inhibitor (e.g., a derivative of BAY-1143572 or other suitable ligand)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Solvent (e.g., a mixture of water and t-BuOH, or DMF)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Stir plate and stir bar
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMF or DMSO).
-
Prepare a stock solution of the alkyne-functionalized CDK9 inhibitor in the same solvent.
-
Prepare fresh aqueous stock solutions of CuSO4 (e.g., 100 mM) and sodium ascorbate (e.g., 1 M).
-
Prepare a stock solution of the copper ligand (THPTA or TBTA) in water or an appropriate solvent.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the alkyne-functionalized CDK9 inhibitor (1.0-1.2 equivalents) in the chosen solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the copper(I) catalyst.
-
-
Catalyst Addition:
-
In a separate tube, pre-mix the CuSO4 solution (0.1-0.2 equivalents) with the copper ligand solution (0.2-0.4 equivalents).
-
Add the copper/ligand mixture to the reaction vessel.
-
-
Initiation of the Reaction:
-
Add the sodium ascorbate solution (0.5-1.0 equivalent) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure CDK9 degrader.
-
-
Characterization:
-
Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Western Blot Analysis of CDK9 Degradation
This protocol details the procedure for assessing the degradation of endogenous CDK9 in cultured cells following treatment with a pomalidomide-based degrader.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, HCT116, MCF-7)
-
CDK9 degrader
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK9 and anti-loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat the cells with various concentrations of the CDK9 degrader or DMSO as a vehicle control for the desired time points (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the CDK9 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of CDK9 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 value.
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol describes how to measure the effect of CDK9 degraders on cell viability.
Materials:
-
Cancer cell line of interest
-
CDK9 degrader
-
Complete cell culture medium
-
Opaque-walled multi-well plates (e.g., 96-well) suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into an opaque-walled 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the CDK9 degrader in culture medium.
-
Add the desired concentrations of the degrader to the appropriate wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control (set to 100% viability).
-
Plot the percentage of viability against the logarithm of the degrader concentration and use a non-linear regression model to determine the IC50 or EC50 value.[9][10][11]
-
References
- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery-of-selective-cdk9-degraders-with-enhancing-antiproliferative-activity-through-protac-conversion - Ask this paper | Bohrium [bohrium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Assays Using Pomalidomide-C5-azide-based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] Pomalidomide-based PROTACs specifically utilize pomalidomide or its analogs to engage the Cereblon (CRBN) E3 ubiquitin ligase.[4][5][6] The "C5-azide" modification on pomalidomide provides a versatile handle for conjugating it to a POI ligand using click chemistry, facilitating the rapid synthesis of new PROTAC molecules.[7]
This document provides detailed protocols for key cellular assays to characterize the activity of Pomalidomide-C5-azide-based PROTACs, from initial assessment of cell viability to confirmation of target protein degradation and elucidation of the mechanism of action.
Mechanism of Action of Pomalidomide-based PROTACs
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[4][6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[4][8] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2][4][8]
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Experimental Protocols
The following section details the protocols for essential cellular assays to evaluate the efficacy and mechanism of action of this compound-based PROTACs.
Cell Viability and Cytotoxicity Assays
It is crucial to first assess the cytotoxic effects of the PROTAC to distinguish between targeted protein degradation and general toxicity.
a) MTT Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.01 nM to 100 µM) and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9][10]
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
b) CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[11][12]
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubate for the desired treatment duration.
-
Equilibrate the plate to room temperature for 30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure luminescence using a luminometer.
Target Protein Degradation Assays
a) Western Blotting
Western blotting is the most common method to directly measure the reduction in the level of the target protein.[13][14]
Protocol:
-
Plate cells in a 6-well or 12-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 12, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Caption: Western Blotting workflow for assessing protein degradation.
Mechanistic Assays
a) Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to demonstrate the PROTAC-induced interaction between the target protein and CRBN.[15][16]
Protocol:
-
Treat cells with the PROTAC, a negative control (e.g., a PROTAC with an inactive CRBN ligand), and a vehicle control for a short duration (e.g., 1-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an antibody against the target protein or CRBN overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting for the presence of the target protein, CRBN, and other components of the E3 ligase complex.
b) Ubiquitination Assay
This assay confirms that the target protein is ubiquitinated prior to degradation.[8]
Protocol:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Perform immunoprecipitation for the target protein as described in the Co-IP protocol.
-
Analyze the immunoprecipitated samples by Western blotting using an anti-ubiquitin antibody. An increase in the high molecular weight smear indicates polyubiquitination of the target protein.[13]
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Cell Viability Data
| PROTAC Concentration | % Viability (MTT Assay) | % Viability (CellTiter-Glo®) |
| Vehicle | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 nM | 98 ± 4.5 | 99 ± 5.1 |
| 1 nM | 97 ± 5.1 | 98 ± 4.9 |
| 10 nM | 95 ± 6.3 | 96 ± 5.5 |
| 100 nM | 92 ± 5.8 | 94 ± 6.0 |
| 1 µM | 88 ± 7.1 | 90 ± 6.2 |
| 10 µM | 85 ± 6.9 | 87 ± 7.3 |
| 100 µM | 60 ± 8.2 | 65 ± 7.9 |
Table 2: Target Protein Degradation Data (from Western Blot Quantification)
| PROTAC Concentration | % Target Protein Remaining (DC50) |
| Vehicle | 100 |
| 1 nM | 85 |
| 10 nM | 55 |
| 50 nM | 20 |
| 100 nM | 10 |
| 500 nM | 5 |
| 1 µM | <5 |
| DC50 | ~15 nM |
Table 3: Summary of PROTAC Performance
| Parameter | Value |
| DC50 (Degradation) | 15 nM |
| Dmax (Maximum Degradation) | >95% |
| CC50 (Cytotoxicity) | >100 µM |
| Selectivity Index (CC50/DC50) | >6600 |
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Learn How Fully Automated Westerns Enable Cutting-Edge Targeted Protein Degradation Research [bioprocessonline.com]
- 4. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [app.jove.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ch.promega.com [ch.promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Pomalidomide-C5-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for the characterization of protein degradation induced by Pomalidomide-C5-azide. This compound serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to eliminate disease-causing proteins.
Introduction to Pomalidomide and Targeted Protein Degradation
Pomalidomide is an immunomodulatory drug (IMiD) that functions as a "molecular glue." It facilitates the interaction between the Cereblon (CRBN) E3 ubiquitin ligase complex and specific target proteins, known as neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome. The primary neosubstrates of pomalidomide are the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
This compound is a chemically modified version of pomalidomide that features a C5 linker with a terminal azide group. This azide moiety enables the straightforward attachment of a ligand for a specific protein of interest (POI) through "click chemistry." The resulting bifunctional molecule, a PROTAC, can then recruit the POI to the CRBN E3 ligase complex, thereby inducing its degradation.
Core Principles and Applications
Western blotting is a fundamental technique to qualitatively and quantitatively assess the degradation of a target protein following treatment with a this compound-based PROTAC. By measuring the decrease in the target protein's band intensity relative to a loading control, researchers can determine the efficacy, potency (DC50 - concentration for 50% degradation), and kinetics of their PROTAC.
Key Applications:
-
Screening and Optimization of PROTACs: Rapidly assess the degradation efficiency of newly synthesized PROTACs.
-
Mechanism of Action Studies: Confirm that protein depletion occurs via a proteasome-dependent pathway.
-
Dose-Response and Time-Course Experiments: Characterize the potency and degradation kinetics of a PROTAC.
-
Selectivity Profiling: Evaluate the degradation of the intended target versus other cellular proteins.
Experimental Protocols
This section outlines a detailed protocol for a typical Western blot experiment to analyze the degradation of a target protein (POI) induced by a PROTAC synthesized from this compound.
Materials and Reagents:
-
Cell line expressing the protein of interest (e.g., MM.1S, U266, or a cell line engineered to express the POI).
-
This compound-based PROTAC.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against the protein of interest.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or Vinculin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Protocol for Dose-Response Analysis:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the this compound-based PROTAC. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Stripping and Re-probing for Loading Control:
-
(Optional but recommended) Strip the membrane and re-probe with a primary antibody against a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the POI to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve and determine the DC50 value.
-
Protocol for Time-Course Analysis:
Follow the same procedure as the dose-response analysis, but treat the cells with a fixed concentration of the PROTAC for different durations (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
Data Presentation
The following tables provide an illustrative example of quantitative data that can be obtained from Western blot analysis of a hypothetical target protein (Protein X) degradation induced by a PROTAC derived from this compound.
Table 1: Dose-Dependent Degradation of Protein X
| PROTAC Concentration (nM) | Mean Normalized Band Intensity | Standard Deviation | % Protein Remaining |
| 0 (Vehicle) | 1.00 | 0.08 | 100 |
| 1 | 0.85 | 0.06 | 85 |
| 10 | 0.52 | 0.04 | 52 |
| 50 | 0.23 | 0.03 | 23 |
| 100 | 0.11 | 0.02 | 11 |
| 500 | 0.05 | 0.01 | 5 |
Table 2: Time-Dependent Degradation of Protein X at 100 nM PROTAC
| Time (hours) | Mean Normalized Band Intensity | Standard Deviation | % Protein Remaining |
| 0 | 1.00 | 0.07 | 100 |
| 1 | 0.78 | 0.05 | 78 |
| 2 | 0.55 | 0.04 | 55 |
| 4 | 0.31 | 0.03 | 31 |
| 8 | 0.15 | 0.02 | 15 |
| 12 | 0.09 | 0.01 | 9 |
| 24 | 0.06 | 0.01 | 6 |
Visualizations
Signaling Pathway of Pomalidomide-Induced Protein Degradation
Caption: Pomalidomide-mediated protein degradation pathway.
Experimental Workflow for Western Blot Analysis
Caption: Western blot workflow for protein degradation analysis.
Mass Spectrometry Methods for the Analysis of Pomalidomide-C5-Azide Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of Pomalidomide-C5-azide conjugates using mass spectrometry. Pomalidomide, an immunomodulatory agent, is increasingly utilized in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). The this compound derivative serves as a crucial building block, enabling the covalent linkage of Pomalidomide to a target protein ligand via "click chemistry." Mass spectrometry is an indispensable tool for confirming the successful synthesis of these conjugates and for their quantitative analysis in biological matrices.
Introduction to this compound Conjugates
Pomalidomide exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex.[1][2] This binding event leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1] this compound is a chemically modified version of Pomalidomide that incorporates an azide functional group, allowing for its conjugation to other molecules containing a compatible reactive group, such as an alkyne, through a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction (click chemistry).[3] This strategy is frequently employed in the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to the E3 ligase complex for degradation.
Mass spectrometry plays a pivotal role in the development of these conjugates by:
-
Confirming the identity and purity of the synthesized this compound conjugate.
-
Characterizing the stoichiometry of the conjugation reaction (e.g., drug-to-antibody ratio in antibody-drug conjugates).[4]
-
Quantifying the conjugate in various biological samples, such as plasma and tissue homogenates, for pharmacokinetic and pharmacodynamic studies.[5][6][7]
-
Identifying the protein targets of Pomalidomide-based probes through chemical proteomics approaches.
Quantitative Analysis of Pomalidomide Conjugates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices.
Table 1: Example LC-MS/MS Parameters for Pomalidomide Quantification
| Parameter | Value |
| Chromatography | |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)[6] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[5] |
| MS/MS System | Triple quadrupole mass spectrometer |
| Monitoring Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[7] |
| Precursor Ion (m/z) | 274.2[7] |
| Product Ion (m/z) | 201.0, 163.1[5][7] |
| Collision Energy | Optimized for fragmentation |
Experimental Protocol: Quantification of a Pomalidomide Conjugate in Mouse Plasma
This protocol provides a general framework for the quantification of a this compound conjugate in mouse plasma. The specific masses and chromatographic conditions will need to be optimized for the exact conjugate.
1. Materials and Reagents:
-
Pomalidomide conjugate standard
-
Internal standard (IS) (e.g., a stable isotope-labeled version of the conjugate or a structurally similar compound like hesperetin[5])
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Mouse plasma (blank)
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and standards on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, standard, or blank.
-
Add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and centrifuge to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject the prepared samples.
-
Acquire data using the optimized SRM or MRM transitions for the Pomalidomide conjugate and the internal standard.
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of the Pomalidomide conjugate in the unknown samples from the calibration curve.
Characterization of Pomalidomide-Protein Conjugates
For larger conjugates, such as those with proteins or antibodies, high-resolution mass spectrometry (HRMS) is often employed to confirm the identity and assess the drug-to-protein ratio.
Table 2: Mass Spectrometry Methods for Pomalidomide-Protein Conjugate Characterization
| Method | Purpose | Instrumentation |
| Intact Mass Analysis | To determine the molecular weight of the conjugate and calculate the drug-to-protein ratio. | Q-TOF, Orbitrap |
| Peptide Mapping | To identify the specific site(s) of conjugation on the protein. | Q-TOF, Orbitrap, FT-ICR |
| Tandem Mass Spectrometry (MS/MS) | To sequence the modified peptide and confirm the identity of the conjugated moiety. | Q-TOF, Orbitrap, FT-ICR |
Experimental Protocol: Intact Mass Analysis of a Pomalidomide-Antibody Conjugate
1. Sample Preparation:
-
Desalt the antibody-drug conjugate (ADC) sample using a suitable method, such as a desalting column or buffer exchange spin column, into a volatile buffer (e.g., ammonium acetate).
-
Dilute the desalted sample to a final concentration of approximately 0.1-1 mg/mL in a solution compatible with native mass spectrometry (e.g., 20 mM ammonium acetate).
2. Mass Spectrometry Analysis:
-
Infuse the sample into the mass spectrometer using a nano-electrospray ionization source.
-
Acquire data in the positive ion mode over a mass range that encompasses the expected charge states of the intact ADC.
-
Optimize the instrument parameters (e.g., capillary voltage, cone voltage) to maintain the native structure of the ADC and minimize fragmentation.
3. Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the intact ADC.
-
Compare the measured mass to the theoretical mass of the unconjugated antibody and the this compound moiety to confirm successful conjugation and determine the drug-to-antibody ratio (DAR).
Visualizing Workflows and Pathways
Diagram 1: Experimental Workflow for Quantitative Analysis
Caption: Workflow for the quantitative analysis of Pomalidomide conjugates.
Diagram 2: Pomalidomide's Mechanism of Action
Caption: Simplified signaling pathway of Pomalidomide-induced protein degradation.
Diagram 3: PROTAC Synthesis Logic
Caption: Logical relationship in the synthesis of a Pomalidomide-based PROTAC.
References
- 1. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pomalidomide-PEG5-Azide | BroadPharm [broadpharm.com]
- 4. State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjugates Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated UPLC–MS/MS assay using negative ionization mode forhigh-throughput determination of pomalidomide in rat plasma | Faculty members [faculty.ksu.edu.sa]
- 7. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [html.rhhz.net]
Application Notes and Protocols for In Vitro Ubiquitination Assay with Pomalidomide-C5-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a derivative of thalidomide, is an immunomodulatory drug that functions as a molecular glue, bringing the E3 ubiquitin ligase Cereblon (CRBN) into proximity with neosubstrate proteins, leading to their ubiquitination and subsequent proteasomal degradation.[1][2][3] Pomalidomide-C5-azide is a chemically modified version of pomalidomide that incorporates an azide group, a versatile functional group used in "click chemistry."[1][2] This modification allows for the conjugation of pomalidomide to other molecules, such as fluorescent probes, affinity tags, or complex molecules for the development of Proteolysis Targeting Chimeras (PROTACs).[1][4][5]
These application notes provide a detailed protocol for an in vitro ubiquitination assay using this compound to monitor the ubiquitination of a target substrate, such as the zinc finger protein Ikaros (IKZF1), a known neosubstrate of the pomalidomide-CRBN complex.[6]
Signaling Pathway
Pomalidomide acts by binding to CRBN, a component of the Cullin-4A RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[7][8] This binding event alters the substrate specificity of CRBN, promoting the recruitment of specific proteins, such as IKZF1 and Aiolos (IKZF3), to the E3 ligase complex.[1][6] Once recruited, the substrate protein is polyubiquitinated, marking it for degradation by the 26S proteasome.[2][6]
This compound mediated ubiquitination and degradation pathway.
Experimental Workflow
The in vitro ubiquitination assay is performed by combining the necessary enzymatic components (E1, E2, E3), ubiquitin, ATP, the substrate protein, and this compound. The reaction is incubated to allow for ubiquitination to occur, and the results are typically analyzed by Western blotting to detect the ubiquitinated substrate.
Workflow for the in vitro ubiquitination assay.
Quantitative Data
The binding affinity of pomalidomide and its analogs to the CRBN-DDB1 complex can be determined through various biophysical assays. The following table summarizes representative binding affinity data. It is important to note that the addition of a C5-linker may slightly reduce the binding affinity and the efficiency of ubiquitination.
| Compound | Apparent CRBN Binding IC₅₀ (μM) in U266 cell extracts | Notes |
| Pomalidomide | ~2 | High-affinity binder. |
| Lenalidomide | ~2 | Similar binding affinity to Pomalidomide. |
| Thalidomide | >10 | Lower binding affinity compared to Pomalidomide and Lenalidomide. |
| This compound | Expected to be slightly higher than Pomalidomide | The C5-linker may introduce some steric hindrance, potentially reducing binding affinity. |
Detailed Experimental Protocol
This protocol is adapted from general in vitro ubiquitination assay protocols and specific details from studies involving pomalidomide derivatives.
Materials and Reagents:
-
Enzymes:
-
Human recombinant E1 activating enzyme (UBE1)
-
Human recombinant E2 conjugating enzyme (e.g., UBE2D3)
-
Human recombinant CRL4-CRBN E3 ligase complex (containing CUL4A, DDB1, RBX1, and CRBN)
-
-
Substrate:
-
Recombinant human IKZF1 protein (or a specific domain, e.g., the zinc finger domain)
-
-
Ubiquitin and Energy Source:
-
Human recombinant ubiquitin
-
ATP (Adenosine 5'-triphosphate)
-
-
Compound:
-
This compound (dissolved in DMSO)
-
Pomalidomide (for comparison, dissolved in DMSO)
-
DMSO (vehicle control)
-
-
Buffers and Solutions:
-
Ubiquitination Reaction Buffer (10X): 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT
-
ATP solution (100 mM)
-
SDS-PAGE sample buffer
-
-
Analysis:
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-IKZF1, anti-ubiquitin (e.g., P4D1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the common reaction components. For a 25 µL reaction, the final concentrations should be approximately:
-
E1 (UBE1): 50-100 nM
-
E2 (UBE2D3): 200-500 nM
-
CRL4-CRBN Complex: 50-100 nM
-
Ubiquitin: 5-10 µM
-
IKZF1 Substrate: 200-500 nM
-
ATP: 2-5 mM
-
1X Ubiquitination Reaction Buffer
-
-
On ice, set up individual 25 µL reactions in microcentrifuge tubes.
-
Add this compound to the desired final concentration (e.g., a range from 0.1 to 10 µM).
-
Include control reactions:
-
Negative Control: Add DMSO vehicle instead of this compound.
-
Positive Control: Add unmodified Pomalidomide at the same concentrations as this compound.
-
No ATP Control: Omit ATP from one reaction to ensure the ubiquitination is ATP-dependent.
-
-
-
Incubation:
-
Initiate the reactions by adding the ATP solution.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
-
Reaction Termination:
-
Stop the reactions by adding 5 µL of 5X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-IKZF1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A ladder of higher molecular weight bands for IKZF1 indicates polyubiquitination.
-
Note on Click Chemistry Application:
The azide group on this compound allows for subsequent conjugation via click chemistry. For example, after the in vitro ubiquitination reaction, the ubiquitinated substrate, now associated with the azide-containing compound, could be reacted with an alkyne-modified fluorescent probe for detection or an alkyne-biotin tag for affinity purification. This requires a separate protocol for the click chemistry reaction itself.
References
- 1. A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01251A [pubs.rsc.org]
- 2. A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polyubiquitin ligand-induced phase transitions are optimized by spacing between ubiquitin units - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: Pomalidomide-C5-azide for Chemical Biology Tool Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pomalidomide-C5-azide is a functionalized chemical biology tool and degrader building block used extensively in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2] It consists of the pomalidomide molecule, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via a 5-carbon alkyl linker to a terminal azide (N₃) group.[1][2] The azide functions as a bioorthogonal handle, enabling its conjugation to other molecules, typically via "click chemistry."
This reagent is pivotal for synthesizing heterobifunctional PROTACs. A PROTAC created with this building block can simultaneously bind to a target protein (Protein of Interest, POI) and the CRBN E3 ligase, inducing the ubiquitination and subsequent degradation of the POI by the cell's proteasome.[3] This targeted protein degradation (TPD) approach offers a powerful alternative to traditional small-molecule inhibition, particularly for "undruggable" targets.[4] Notably, modifications at the C5 position of the pomalidomide core have been shown to reduce the off-target degradation of endogenous zinc-finger (ZF) proteins, a potential liability of earlier-generation pomalidomide-based PROTACs.[5][6]
Application Note 1: PROTAC Synthesis via Click Chemistry
This compound is designed for straightforward conjugation to a POI ligand using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and specific reaction forms a stable triazole linkage between the pomalidomide-azide building block and an alkyne-modified POI ligand.
Available Pomalidomide-Azide Building Blocks
Several variations of the pomalidomide-azide linker are commercially available, offering different linker compositions and lengths to optimize ternary complex formation and degradation efficiency.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₈H₂₀N₆O₄ | 384.39 | 2434629-02-2 |
| Pomalidomide-CO-C5-azide | C₁₉H₂₀N₆O₅ | 412.40 | 2227423-33-6 |
| Pomalidomide-C2-amide-C5-azide | C₂₁H₂₅N₇O₅ | 455.47 | 2732859-29-7 |
General Workflow for PROTAC Synthesis
The synthesis of a novel PROTAC using this compound follows a logical workflow from conjugation to validation.
Caption: Workflow for PROTAC synthesis and validation.
Application Note 2: Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system (UPS).
-
Ternary Complex Formation: The PROTAC molecule acts as a molecular bridge, inducing proximity between the target protein and the CRBN E3 ligase complex (composed of CRBN, DDB1, CUL4A, and RBX1).[7]
-
Ubiquitination: This proximity allows the E3 ligase to transfer ubiquitin (Ub) molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides. The PROTAC molecule is released and can catalyze further rounds of degradation.[3]
Caption: PROTAC mechanism of targeted protein degradation.
Experimental Protocols
Protocol 1: PROTAC Synthesis via CuAAC Reaction
This protocol describes a general procedure for conjugating this compound to an alkyne-containing POI ligand. Note: Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon). Conditions may require optimization.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent: 1:1 mixture of tert-Butanol and water, or DMF/water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the alkyne-functionalized POI ligand (1.0-1.2 eq) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).
-
Degas the solution by bubbling with inert gas for 15-20 minutes.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.5 M in water).
-
To the reaction mixture, add sodium ascorbate (0.3 eq) followed by CuSO₄ (0.1 eq).
-
Seal the vial and stir the reaction at room temperature. Monitor the reaction progress by LC-MS or TLC. Reactions are often complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove copper salts.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product using flash chromatography or preparative HPLC to yield the pure PROTAC.
-
Confirm the identity and purity of the final compound using LC-MS and NMR.
Protocol 2: Western Blotting for Target Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[8][9]
Materials:
-
Cell line expressing the target protein
-
Completed PROTAC and DMSO (vehicle control)
-
Cell culture medium and plates (e.g., 12-well or 6-well)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in a logarithmic growth phase (60-80% confluency) at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM). Include a DMSO-only vehicle control. Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[10]
-
Cell Lysis: Wash cells once with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 15-30 µg) per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with the primary antibody for the target protein (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Strip or cut the membrane and re-probe with the loading control antibody. Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the DMSO control.
Protocol 3: Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effects of the PROTAC.
Materials:
-
Cell line of interest
-
96-well clear-bottom cell culture plates
-
Completed PROTAC and a positive control (e.g., staurosporine)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well in 100 µL of medium). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the diluted compounds to the wells. Include wells with DMSO (vehicle control) and wells with only medium (blank).
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line and should be optimized.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the percentage of viability against the log of the PROTAC concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Quantitative Data Presentation
Effective characterization of a PROTAC requires quantifying its degradation efficiency and functional impact. Key metrics include the DC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximum degradation percentage), and IC₅₀ (concentration for 50% inhibition of cell viability).
Example Data for a Hypothetical PROTAC ("Protac-X") Targeting HDAC8
The following table presents sample data based on published results for a pomalidomide-based HDAC8 degrader.[11]
| Metric | Value | Cell Line | Treatment Time | Assay |
| DC₅₀ | 147 nM | K562 | 10 hours | Western Blot |
| Dₘₐₓ | 93% | K562 | 10 hours | Western Blot |
| IC₅₀ | 1.2 µM | K562 | 72 hours | Cell Viability Assay |
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. youtube.com [youtube.com]
- 11. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pomalidomide-C5-azide Conjugation to Biologics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of Pomalidomide-C5-azide to antibodies and other biologics. This process is central to the development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), leveraging pomalidomide's potent immunomodulatory and anti-proliferative activities.
Introduction
Pomalidomide is an immunomodulatory drug (IMiD) with established anti-neoplastic activity.[1][2] Its mechanism of action involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent proteasomal degradation of specific protein targets, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][] This degradation initiates downstream effects, including direct anti-tumor activity and modulation of the tumor microenvironment.[1][][5]
The functionalization of pomalidomide with a C5-azide linker enables its covalent attachment to other molecules through bioorthogonal click chemistry.[6][7][8] This allows for the targeted delivery of pomalidomide to specific cell types, enhancing its therapeutic index and minimizing off-target effects. The most common approach for this conjugation is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction that is highly efficient and biocompatible.[9][10][]
This document provides detailed protocols for the preparation of a pomalidomide-antibody conjugate, its characterization, and functional assessment.
Experimental Protocols
Protocol 1: Antibody Modification with a DBCO Linker
This protocol describes the modification of an antibody with a dibenzocyclooctyne (DBCO) linker, preparing it for conjugation with the this compound. The DBCO-NHS ester reacts with primary amines (e.g., lysine residues) on the antibody surface.
Materials:
-
Antibody of interest (in a suitable buffer, e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS ester (dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO)
-
Tris buffer (1M, pH 8.0)
-
Zeba™ Spin Desalting Columns (7K MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Concentrate the antibody solution to 1-10 mg/mL using an appropriate centrifugal filter unit.
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column.
-
-
DBCO-NHS Ester Reaction:
-
Prepare a fresh 10 mM solution of DBCO-PEG-NHS ester in anhydrous DMSO.
-
Add a 20-30 fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. The final DMSO concentration in the reaction mixture should not exceed 20%.[12][13][14][15]
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[12][14]
-
-
Quenching the Reaction:
-
Purification of the DBCO-modified Antibody:
-
Remove excess, unreacted DBCO-NHS ester using a Zeba™ Spin Desalting Column according to the manufacturer's instructions.[13]
-
Determine the concentration of the purified DBCO-modified antibody using a spectrophotometer at 280 nm.
-
Table 1: Quantitative Parameters for Antibody Modification
| Parameter | Recommended Value | Reference(s) |
| Antibody Concentration | 1-10 mg/mL | [14] |
| DBCO-NHS Molar Excess | 20-30 fold | [12][13][14][15] |
| Final DMSO Concentration | < 20% | [12][14][15] |
| Reaction Time | 60 minutes | [12][14] |
| Quenching Agent | Tris buffer (50-100 mM) | [13] |
| Purification Method | Spin Desalting Column (e.g., Zeba™) | [13] |
Protocol 2: Conjugation of this compound to DBCO-modified Antibody via SPAAC
This protocol details the "click chemistry" reaction between the DBCO-modified antibody and this compound.
Materials:
-
DBCO-modified antibody (from Protocol 1)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Reaction Setup:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
In a reaction tube, combine the DBCO-modified antibody with a 2-4 fold molar excess of this compound.[12]
-
The final reaction volume should be adjusted with PBS, pH 7.4.
-
-
Incubation:
-
Purification of the Pomalidomide-Antibody Conjugate:
-
Purify the resulting antibody-pomalidomide conjugate to remove unreacted this compound and other small molecules. This can be achieved using size-exclusion chromatography (SEC) or dialysis.
-
Table 2: Quantitative Parameters for SPAAC Conjugation
| Parameter | Recommended Value | Reference(s) |
| This compound Molar Excess | 2-4 fold | [12] |
| Reaction Time | 12-16 hours | [12][13] |
| Reaction Temperature | 4°C | [12][13] |
| Purification Method | SEC or Dialysis |
Protocol 3: Characterization of the Pomalidomide-Antibody Conjugate
This protocol outlines key analytical techniques to characterize the newly synthesized conjugate.
1. Drug-to-Antibody Ratio (DAR) Determination by Mass Spectrometry (MS):
-
Method: Native mass spectrometry is a powerful technique for determining the DAR.[16] The analysis is performed under non-denaturing conditions to keep the antibody conjugate intact.
-
Procedure:
-
Desalt the ADC sample using an online SEC column coupled to the mass spectrometer.[16]
-
Acquire the mass spectrum in the high m/z range.
-
Deconvolute the raw mass spectrum to obtain the masses of the different drug-loaded antibody species.
-
Calculate the average DAR based on the relative abundance of each species.
-
2. Heterogeneity Analysis by Hydrophobic Interaction Chromatography (HIC)-HPLC:
-
Method: HIC separates ADC species based on their hydrophobicity. Since the pomalidomide payload is hydrophobic, species with different numbers of conjugated pomalidomide molecules will have different retention times.[2][6][17][18][19]
-
Procedure:
-
Use a HIC column with a suitable stationary phase.
-
Employ a mobile phase gradient from high to low salt concentration (e.g., ammonium sulfate in phosphate buffer) to elute the ADC species.
-
The resulting chromatogram will show peaks corresponding to antibodies with different DARs (DAR0, DAR2, DAR4, etc.).
-
The relative area of each peak can be used to assess the drug load distribution.
-
Table 3: Key Characterization Parameters and Methods
| Parameter | Method(s) | Expected Outcome | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | Native Mass Spectrometry | Average number of pomalidomide molecules per antibody. | [16] |
| Drug Load Distribution | HIC-HPLC | Distribution profile of different DAR species (e.g., DAR0, DAR2, DAR4). | [2][6][17] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | Percentage of monomer, aggregate, and fragment. | [20] |
| Binding Affinity | ELISA, Surface Plasmon Resonance (SPR) | KD value, confirming that conjugation does not impair antigen binding. |
Protocol 4: In Vitro Cell-Based Assays
This protocol describes assays to evaluate the biological activity of the pomalidomide-antibody conjugate.
1. Cell Viability/Cytotoxicity Assay:
-
Method: This assay measures the ability of the ADC to kill target cancer cells.
-
Procedure:
-
Plate target cells (expressing the antigen recognized by the antibody) and control cells (antigen-negative) in 96-well plates.
-
Treat the cells with serial dilutions of the pomalidomide-ADC, unconjugated antibody, and free pomalidomide.
-
Incubate for a period of 72-96 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTS/MTT assay.[21][22]
-
Calculate the IC50 (half-maximal inhibitory concentration) value for each treatment.
-
2. Apoptosis Assay:
-
Method: To confirm that the ADC induces programmed cell death.
-
Procedure:
-
Treat target cells with the pomalidomide-ADC at its IC50 concentration.
-
After 24-48 hours, stain the cells with Annexin V and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[21]
-
Table 4: Cell-Based Assay Parameters
| Assay | Method(s) | Key Readout(s) | Reference(s) |
| Cytotoxicity | CellTiter-Glo®, MTS/MTT | IC50 value | [21][22] |
| Apoptosis | Annexin V/PI staining, Flow Cytometry | % Apoptotic cells | [21] |
| Target Binding | Competitive cell-based binding immunoassay | Relative Potency | [23][24] |
Visualizations
Experimental Workflow
Caption: Workflow for pomalidomide-ADC synthesis and evaluation.
Pomalidomide's Mechanism of Action: Signaling Pathway
Caption: Pomalidomide's direct anti-tumor signaling pathway.
Pomalidomide's Immunomodulatory Effects on the Tumor Microenvironment
Caption: Pomalidomide's modulation of the tumor microenvironment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. agilent.com [agilent.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 5. Pomalidomide-induced changes in the pancreatic tumor microenvironment and potential for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellmosaic.com [cellmosaic.com]
- 7. documents.thermofisher.cn [documents.thermofisher.cn]
- 8. criver.com [criver.com]
- 9. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. agilent.com [agilent.com]
- 21. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 22. marinbio.com [marinbio.com]
- 23. eag.com [eag.com]
- 24. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Troubleshooting & Optimization
Technical Support Center: Pomalidomide-C5-Azide Click Chemistry
Welcome to the technical support center for Pomalidomide-C5-azide click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound click chemistry reaction has a low yield. What are the most common causes?
A1: Low yields in CuAAC reactions involving this compound can stem from several factors:
-
Oxygen Contamination: The active catalyst is the Cu(I) ion, which is readily oxidized to the inactive Cu(II) state by oxygen. It is crucial to degas your solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Impure Reagents: The purity of your this compound, alkyne substrate, and other reagents is critical. Impurities can interfere with the catalytic cycle.
-
Suboptimal Reagent Concentrations: The concentrations of the copper source, reducing agent, and ligand need to be optimized. An excess of alkyne can sometimes inhibit the catalyst.
-
Inadequate Ligand: A copper-stabilizing ligand is essential to prevent copper precipitation and enhance catalytic activity. The choice of ligand can significantly impact the yield.
-
Poor Solubility: Pomalidomide and its derivatives can have limited solubility in common reaction solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.
Q2: What is the best copper source and ligand to use for this reaction?
A2: A common and effective combination is Copper(II) sulfate (CuSO₄) as the copper source, which is reduced in situ to Cu(I) by sodium ascorbate. For the ligand, tris-(benzyltriazolylmethyl)amine (TBTA) is often used in organic solvents, while the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred for aqueous or partially aqueous media. The ligand is crucial for stabilizing the Cu(I) catalyst and preventing side reactions.
Q3: How can I improve the solubility of this compound in the reaction mixture?
A3: To improve solubility, consider using a co-solvent system. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) mixed with water or other solvents like THF can be effective. Gentle heating may also improve solubility, but temperature should be carefully controlled to avoid degradation of the reactants or catalyst.
Q4: My reaction seems to stall before completion. What can I do?
A4: If the reaction stalls, it could be due to catalyst deactivation. You can try adding a second aliquot of the copper catalyst and sodium ascorbate. Ensure that the reaction is properly protected from oxygen. If you suspect your biological substrate is sequestering the copper catalyst, you could add an excess of Cu or introduce Zn²⁺ to release the active Cu.
Q5: Are there any alternatives to copper catalysis for this reaction?
A5: Yes, for sensitive biological applications where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) is a common alternative. This involves using a strained cyclooctyne derivative (e.g., DBCO or BCN) instead of a terminal alkyne, which reacts with the azide without the need for a metal catalyst. However, the synthesis of the required reagents can be more complex.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low-yield issues in your this compound click chemistry reaction.
Table 1: Troubleshooting Common Issues
| Symptom | Potential Cause | Recommended Solution |
| No or very low product formation | Inactive catalyst | Use freshly prepared sodium ascorbate solution. Ensure all solvents are thoroughly degassed. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Impure reagents | Confirm the purity of this compound and your alkyne via NMR or LC-MS. Purify if necessary. | |
| Reaction starts but does not go to completion | Catalyst degradation | Add a second charge of CuSO₄/ligand and sodium ascorbate. |
| Insufficient reducing agent | Ensure a molar excess of sodium ascorbate relative to the copper catalyst. | |
| Formation of side products | Oxidation of alkyne or other sensitive groups | Degas solvents thoroughly. Use a ligand to protect the copper catalyst. |
| Decomposition of reagents | Avoid excessive heat. Ensure the pH of the reaction is within a stable range (typically 4-12). | |
| Difficulty in purifying the final product | Presence of copper | After the reaction, add a copper chelator like EDTA to facilitate removal during workup. |
| Similar polarity of product and starting materials | Optimize your chromatography conditions (e.g., gradient, solvent system) for better separation. |
Experimental Protocols
Representative Protocol for this compound CuAAC Reaction
This protocol is a generalized procedure and may require optimization for your specific alkyne substrate.
-
Preparation:
-
In a reaction vial, dissolve this compound (1 equivalent) and your alkyne substrate (1.1 to 1.5 equivalents) in a suitable solvent mixture (e.g., DMF/H₂O or DMSO/t-BuOH/H₂O).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
-
Reagent Addition:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 to 1 equivalent) in degassed water.
-
In another vial, prepare a solution of Copper(II) sulfate (CuSO₄) (0.1 to 0.2 equivalents) and a suitable ligand like THPTA (0.5 to 1 equivalent) in degassed water.
-
-
Reaction Initiation:
-
To the stirred solution of azide and alkyne, add the CuSO₄/ligand solution.
-
Add the sodium ascorbate solution to initiate the reaction.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a dilute aqueous solution of EDTA to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Table 2: Example Reaction Conditions and Reported Yields
| Alkyne Substrate | Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |
| JQ1-alkyne | CuSO₄, Sodium Ascorbate | DMSO | Room Temp. | Not Specified | 67 | [1] |
| Generic Terminal Alkyne | CuSO₄, Sodium Ascorbate, THPTA | DMF/H₂O (4:1) | Room Temp. | 12 h | 85-95 (Typical) | General Protocol |
| Biotin-alkyne | CuSO₄, Sodium Ascorbate, TBTA | t-BuOH/H₂O (1:1) | Room Temp. | 18 h | >90 (Typical) | General Protocol |
| Fluorescent Dye-alkyne | Cu(I)Br, DIPEA | DMF | 60 °C | 4 h | 70-85 (Typical) | General Protocol |
Note: "General Protocol" yields are representative of well-optimized CuAAC reactions and may vary depending on the specific substrates used.
Visualizations
Diagram 1: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the click chemistry reaction.
Diagram 2: Experimental Workflow for PROTAC Synthesis
Caption: A typical experimental workflow for synthesizing a PROTAC using this compound.
References
Pomalidomide-C5-azide stability and storage conditions
Welcome to the technical support center for Pomalidomide-C5-azide. This guide is designed for researchers, scientists, and drug development professionals, providing detailed information on the stability, storage, and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a functionalized derivative of Pomalidomide, an immunomodulatory drug. It serves as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The C5-azide linker provides a reactive handle for "click chemistry," allowing for the covalent linkage of Pomalidomide to a ligand that binds to a target protein of interest. This enables the targeted degradation of specific proteins within the cell.
Q2: How does Pomalidomide work as part of a PROTAC?
Pomalidomide recruits the Cereblon (CRBN) E3 ubiquitin ligase. When incorporated into a PROTAC, Pomalidomide brings CRBN into close proximity with the target protein. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Stability and Storage
Q3: How should I store this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Below is a summary of recommended storage conditions for the compound in both solid form and in solution.
| Condition | Solid Form | In Solution (e.g., in DMSO) |
| Temperature | -20°C | -20°C for short-term (1 month) or -80°C for long-term (up to 6 months) |
| Light | Protect from light | Protect from light |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) is recommended | Store under an inert atmosphere and in tightly sealed vials to prevent moisture absorption by the solvent |
| Shelf Life | Approximately 12 months from the date of receipt | Up to 1 month at -20°C and up to 6 months at -80°C. Avoid multiple freeze-thaw cycles. |
Q4: What solvents are recommended for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For biological experiments, DMSO is the most commonly used solvent.
Q5: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous buffers is limited. It is recommended to prepare fresh solutions in aqueous buffers for immediate use. Prolonged exposure to aqueous environments, especially at non-neutral pH, can lead to hydrolysis of the glutarimide ring and degradation of the molecule.
Experimental Protocols & Troubleshooting
Detailed Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol outlines a general procedure for the "click" reaction between this compound and an alkyne-functionalized ligand for your protein of interest (POI-alkyne).
Materials:
-
This compound
-
POI-alkyne
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Anhydrous, degassed DMSO or a mixture of t-butanol and water
-
Nitrogen or Argon gas
-
Reaction vial
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of your POI-alkyne in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each reaction.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add this compound (1.0 equivalent).
-
Add the POI-alkyne (1.0 - 1.2 equivalents).
-
Add the solvent (e.g., DMSO) to achieve the desired reaction concentration (typically 1-10 mM).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
-
Initiation of the Click Reaction:
-
In a separate vial, premix the CuSO4 solution (0.1 equivalents) and the THPTA/TBTA solution (0.5 equivalents).
-
Add the copper/ligand mixture to the reaction vial.
-
Add the freshly prepared sodium ascorbate solution (1.0-2.0 equivalents) to the reaction mixture to initiate the reaction.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or TLC.
-
Once the reaction is complete, quench it by adding an aqueous solution of EDTA to chelate the copper catalyst.
-
The crude product can be purified by preparative HPLC or column chromatography.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | Ensure the sodium ascorbate solution is freshly prepared. Use a higher concentration of sodium ascorbate. Ensure the reaction is performed under an inert atmosphere to prevent oxidation of Cu(I). |
| Poor solubility of reactants | Try a different solvent system (e.g., a mixture of DMSO and water, or DMF). Gently warm the reaction mixture to aid dissolution. | |
| Degradation of starting materials | Check the quality and storage conditions of your this compound and POI-alkyne. | |
| Multiple Byproducts | Oxidative homocoupling of the alkyne | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Increase the concentration of the reducing agent (sodium ascorbate). |
| Side reactions with the copper catalyst | Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) and minimize side reactions. | |
| Difficulty in Product Purification | Co-elution with starting materials or byproducts | Optimize your HPLC gradient or try a different stationary phase for your column chromatography. |
| Residual copper in the final product | After the reaction, wash with an EDTA solution to remove copper. Use a metal scavenger resin if necessary. |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of Pomalidomide and the experimental workflow for PROTAC synthesis.
Caption: Pomalidomide signaling pathway.
Caption: PROTAC synthesis experimental workflow.
Pomalidomide-C5-azide solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Pomalidomide-C5-azide in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris). What is the recommended procedure?
A1: Pomalidomide and its derivatives, including this compound, are known to be sparingly soluble in aqueous buffers.[1] Direct dissolution in aqueous solutions is often unsuccessful. The recommended method is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer.
Recommended Protocol:
-
Prepare a Primary Stock Solution: Dissolve the this compound solid in 100% fresh, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-100 mM). Pomalidomide is readily soluble in DMSO. Using DMSO that has absorbed moisture can reduce solubility.[2]
-
Create an Intermediate Dilution (Optional): If a very low final concentration of DMSO is required, you can perform an intermediate dilution of the primary stock solution into your aqueous buffer.
-
Final Working Solution: Add the DMSO stock solution dropwise to your vigorously vortexing or stirring aqueous buffer to achieve the final desired concentration. The final concentration of DMSO in your experiment should be kept as low as possible to avoid solvent effects on your biological system.
Q2: What is the maximum solubility of pomalidomide in a DMSO/aqueous buffer mixture?
A2: The solubility will depend on the final percentage of DMSO. For the parent compound, pomalidomide, a solubility of approximately 0.14 mg/mL has been reported in a 1:6 solution of DMSO:PBS (pH 7.2).[1] It is strongly advised not to store the final aqueous solution for more than one day to avoid precipitation.[1]
Q3: My compound precipitates out of the aqueous buffer over time, even after following the recommended dilution procedure. What can I do?
A3: Precipitation over time is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Prepare Fresh Solutions: Always prepare your final aqueous working solution fresh before each experiment. Do not store diluted aqueous solutions.[1]
-
Check Final Concentration: You may be exceeding the solubility limit of the compound in your specific buffer and DMSO concentration. Try working with a lower final concentration of this compound.
-
Increase DMSO Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help maintain solubility. However, always run a vehicle control with the same DMSO concentration to check for effects on your cells or proteins.
-
Use of Co-solvents/Additives: For certain applications, especially in vivo studies, formulations with co-solvents like PEG300 and surfactants like Tween-80 can significantly improve solubility.[2][3]
-
Sonication: Briefly sonicating the final aqueous solution in an ultrasonic bath can sometimes help dissolve small, persistent precipitates.[4]
Q4: Can I use solvents other than DMSO to prepare my stock solution?
A4: Yes, other organic solvents can be used, but DMSO is the most common and generally recommended. Pomalidomide is also soluble in dimethylformamide (DMF).[1] It is insoluble in ethanol and water.[2][4] When choosing a solvent, ensure it is compatible with your downstream application and that you account for its potential effects in your experimental controls.
Q5: How does the C5-azide modification affect the solubility of pomalidomide?
A5: this compound is a functionalized derivative used as a building block for PROTACs, where the azide group allows for "click" chemistry conjugation.[5][6][7][8][9] While the addition of the C5-azide linker alters the molecule's physical properties, it is not expected to significantly increase its inherent aqueous solubility. The core pomalidomide structure remains highly hydrophobic. Therefore, the same handling and solubilization procedures for pomalidomide should be applied.
Quantitative Data: Solubility of Pomalidomide
The following tables summarize the solubility of the parent compound, pomalidomide. This data serves as a strong guideline for this compound.
Table 1: Solubility in Organic Solvents
| Solvent | Approximate Solubility (mg/mL) | Approximate Solubility (mM) | Reference(s) |
| DMSO | 15 - 27.32 | ~55 - 100 | [1] |
| Dimethylformamide (DMF) | ~10 | ~36.6 | [1] |
| Ethanol | Insoluble | Insoluble | [2][4] |
Table 2: Solubility in Aqueous Solutions
| Solution | Approximate Solubility (mg/mL) | Comments | Reference(s) |
| Water | Insoluble | [2][4] | |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 | Prepare fresh; do not store for more than one day. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound (Molecular Weight: ~412.4 g/mol ) to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = 10 mmol/L * Volume (L) * 412.4 g/mol * 1000 mg/g
-
-
Weigh the solid compound accurately and place it into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex or shake the vial at room temperature until the solid is completely dissolved. Gentle warming to 37°C can assist in dissolution if needed.[4]
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of a 10 µM Working Solution in PBS
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tube or appropriate vessel
Procedure:
-
Warm the 10 mM stock solution to room temperature.
-
Add the required volume of PBS to a sterile tube.
-
Calculate the volume of the 10 mM stock solution needed for a 1:1000 dilution to achieve a 10 µM final concentration.
-
Example: To make 1 mL of a 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of PBS.
-
-
While vigorously vortexing the PBS, add the 1 µL of the DMSO stock solution dropwise. This rapid mixing is critical to prevent immediate precipitation.
-
Use the final working solution immediately for your experiment.
Visualizations
Experimental Workflow for Solubilization
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pomalidomide | E3 ligase ligand | TNFa inhibitor | anti-angiogenic agent | immunomodulator | CAS 19171-19-8 | CC-4047 | actimid | InvivoChem [invivochem.com]
- 4. apexbt.com [apexbt.com]
- 5. biorbyt.com [biorbyt.com]
- 6. Pomalidomide-PEG5-Azide | BroadPharm [broadpharm.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. tenovapharma.com [tenovapharma.com]
- 9. This compound | E3 Ligase Ligand-Linker Conjugate | MCE [medchemexpress.cn]
Technical Support Center: Pomalidomide-C5-Azide-Based PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Pomalidomide-C5-azide-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with pomalidomide-based PROTACs?
A1: The primary off-target effects stem from the pomalidomide moiety itself, which is a ligand for the Cereblon (CRBN) E3 ligase. These effects can be categorized into two main classes:
-
Degradation of Endogenous Neosubstrates: Pomalidomide can act as a "molecular glue" to induce the degradation of proteins that are not the intended target of the PROTAC. These are known as neosubstrates of Cereblon. Well-known examples include the transcription factors IKZF1 (Ikaros), IKZF3 (Aiolos), and Casein Kinase 1α (CK1α).[1]
-
Degradation of Zinc Finger (ZF) Proteins: The phthalimide ring of pomalidomide can independently recruit various C2H2 zinc finger transcription factors for degradation.[2][3] This is a well-documented off-target activity that needs to be assessed.
Q2: My PROTAC is showing degradation of my target protein, but I'm concerned about off-target effects. What should I do?
A2: It is crucial to perform a global proteomics study (e.g., using mass spectrometry) to identify all proteins that are downregulated upon treatment with your PROTAC.[4] This provides an unbiased view of the PROTAC's selectivity. Shorter treatment times (e.g., < 6 hours) are recommended to distinguish direct targets from downstream, indirect effects.[5] Additionally, you should test a negative control PROTAC that is incapable of binding either the target or CRBN to confirm that the observed degradation is dependent on the formation of the ternary complex.
Q3: How does the "C5-azide" linker attachment point on pomalidomide affect off-target degradation?
A3: Modifications at the C5 position of the pomalidomide phthalimide ring have been shown to be a key strategy for reducing the off-target degradation of zinc finger proteins.[2][6][7] By attaching the linker at this position, it is possible to create PROTACs with enhanced potency and minimal off-target effects.[2][6][7] The C5-azide provides a versatile chemical handle for linker attachment via click chemistry, aligning with this strategy for improved selectivity.
Q4: I am not observing any degradation of my target protein. What are the common causes?
A4: Lack of degradation can be due to several factors. A systematic troubleshooting approach is necessary. Key areas to investigate include:
-
Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.[3][5]
-
Weak Ternary Complex Formation: The PROTAC may not be able to effectively bridge the target protein and CRBN.
-
Incorrect E3 Ligase Choice: The chosen E3 ligase (CRBN) may not be expressed at sufficient levels in your cell model or may not be the optimal choice for your target.[8]
-
PROTAC Instability: The molecule may be unstable in the experimental conditions.
-
Target Biology: The target protein may have a very slow turnover rate, requiring longer treatment times or higher PROTAC concentrations to observe degradation.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| No target degradation observed | Poor cell permeability | Perform a NanoBRET Target Engagement assay in both live and permeabilized cells. A significant difference in potency suggests a permeability issue.[8][9] |
| Inefficient ternary complex formation | Use a NanoBRET Ternary Complex Assay to directly measure the formation of the Target:PROTAC:CRBN complex in live cells.[10] | |
| Low E3 ligase expression | Confirm the expression of CRBN in your cell line using Western blotting or proteomics.[8] | |
| PROTAC instability | Assess the chemical stability of your PROTAC in culture medium over the time course of your experiment using LC-MS. | |
| High target degradation, but also cell toxicity | Off-target protein degradation | Perform a global proteomics analysis to identify unintended degraded proteins.[4] Focus on known pomalidomide neosubstrates (e.g., IKZF1, IKZF3) and zinc finger proteins.[2][11] |
| On-target toxicity | The degradation of your target protein may be inherently toxic to the cells. Titrate the PROTAC to the lowest effective concentration. | |
| "Hook Effect" observed (Reduced degradation at high concentrations) | Formation of unproductive binary complexes | At high concentrations, the PROTAC can form separate binary complexes (Target:PROTAC and PROTAC:CRBN) that do not lead to degradation. This is a characteristic of PROTACs and can be confirmed by performing a full dose-response curve. |
| Inconsistent results between experiments | Cell confluency and health | Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase during treatment.[12] |
| Reagent variability | Use fresh dilutions of the PROTAC for each experiment and ensure other reagents are consistent. |
Quantitative Data Summary
The following table summarizes representative degradation data for known neosubstrates of pomalidomide. Note that DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture, cell line, and experimental conditions.
| Protein | Class | Representative DC50 | Representative Dmax | Reference |
| IKZF1 (Ikaros) | Pomalidomide Neosubstrate | 10-100 nM | >90% | [13] |
| IKZF3 (Aiolos) | Pomalidomide Neosubstrate | ~8.7 nM (for Pomalidomide) | >95% | [1] |
| ZFP91 | Zinc Finger Off-Target | Frequently observed | Varies | [11] |
| SALL4 | Pomalidomide Neosubstrate | Varies | Varies | [11] |
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve ~70% confluency on the day of treatment.[12] Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[12] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin, or Tubulin).
NanoBRET™ Target Engagement Assay
This assay measures the binding of the PROTAC to its target or E3 ligase inside living cells, which is crucial for troubleshooting permeability issues.[8][10]
-
Cell Transfection: Co-transfect HEK293 cells with plasmids expressing the target protein fused to NanoLuc® luciferase and a HaloTag®-CRBN fusion protein.
-
Cell Plating: Plate the transfected cells in 96-well white-bottom plates.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (the energy acceptor) to the cells and incubate.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Substrate Addition: Add the Nano-Glo® Vivazine Substrate (the energy donor) to the wells.
-
BRET Measurement: Immediately measure the donor and acceptor emission signals using a luminometer capable of filtering between the two wavelengths. The BRET ratio is calculated by dividing the acceptor signal by the donor signal. A decrease in the BRET signal indicates competition and therefore engagement of the PROTAC with its target.
Global Proteomics for Off-Target Profiling
This workflow provides an unbiased method to identify all proteins degraded by the PROTAC.
-
Sample Preparation: Treat a large batch of cells (e.g., in 10 cm dishes) with the PROTAC at a concentration that gives maximal target degradation (e.g., 10x DC50) and a vehicle control. Perform at least three biological replicates.
-
Lysis and Digestion: Lyse the cells and quantify the protein content. Digest the proteins into peptides using trypsin.
-
TMT Labeling (Optional but Recommended): Label the peptides from different conditions (e.g., control vs. treated) with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of proteins between the treated and control samples. Proteins that are significantly downregulated in the treated samples are potential off-targets.
Visualizations
References
- 1. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. selvita.com [selvita.com]
- 11. researchgate.net [researchgate.net]
- 12. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.bio-techne.com [resources.bio-techne.com]
Technical Support Center: Pomalidomide-C5-azide and Zinc-Finger Protein Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-C5-azide to induce the degradation of zinc-finger proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a derivative of pomalidomide, an immunomodulatory drug (IMiD), that has been functionalized with a C5 azide group.[1] This modification allows for its use in "click chemistry" reactions, enabling the straightforward conjugation to other molecules, such as ligands for specific proteins of interest, to create Proteolysis Targeting Chimeras (PROTACs).[2][]
Pomalidomide itself functions as a "molecular glue" that recruits the E3 ubiquitin ligase Cereblon (CRBN).[4][5] By binding to CRBN, pomalidomide alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific Cys2-His2 (C2H2) zinc-finger (ZF) transcription factors, most notably Ikaros (IKZF1) and Aiolos (IKZF3).[4][6][7][8]
Q2: What are the primary applications of this compound in research?
The primary application of this compound is in the synthesis of PROTACs. The azide group serves as a versatile chemical handle for covalent ligation to a target protein ligand that contains a compatible reactive group, such as a dibenzocyclooctyne (DBCO) or an alkyne, via strain-promoted or copper-catalyzed azide-alkyne cycloaddition (SPAAC or CuAAC) respectively.[2][] These resulting PROTACs can then be used to induce the degradation of specific zinc-finger proteins or other target proteins by hijacking the CRBN E3 ligase machinery.
Q3: What are the known zinc-finger protein targets of pomalidomide?
Pomalidomide and its analogs are known to induce the degradation of several C2H2 zinc-finger proteins. The most well-characterized targets are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[4][6][7][8] Degradation of these proteins is central to the anti-myeloma and immunomodulatory effects of pomalidomide.[4] Other identified zinc-finger protein substrates include ZFP91.[9]
Troubleshooting Guides
Problem 1: Incomplete or no degradation of the target zinc-finger protein.
Possible Causes & Solutions:
-
Low Compound Potency:
-
Solution: Confirm the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) of your pomalidomide-based PROTAC for the specific cell line and target protein. If the potency is low, consider optimizing the linker between pomalidomide and the target ligand. Linker length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and CRBN.[2][10][11]
-
-
Cell Line Insensitivity:
-
Solution: Ensure that the cell line you are using expresses sufficient levels of CRBN. CRBN is essential for the activity of pomalidomide and its derivatives.[6] You can verify CRBN expression by Western blot.
-
-
Suboptimal Treatment Conditions:
-
Proteasome Inhibition:
-
Solution: Ensure that other compounds in your experimental cocktail are not inadvertently inhibiting the proteasome. As a control, you can pre-treat cells with a known proteasome inhibitor like MG132, which should block pomalidomide-induced degradation.[12]
-
-
PROTAC Instability:
-
Solution: The chemical stability of the PROTAC molecule can be a factor. The linker and its attachment points can influence the aqueous stability of the compound.[13] Consider synthesizing more stable analogs if degradation is consistently poor.
-
Problem 2: Off-target protein degradation.
Possible Causes & Solutions:
-
Inherent Pomalidomide Activity:
-
Solution: Pomalidomide itself induces the degradation of endogenous zinc-finger proteins like IKZF1 and IKZF3.[9] If your target is a different protein, you will likely observe degradation of these off-targets. It is crucial to have a control where you treat cells with pomalidomide alone to distinguish between the intended PROTAC effect and the inherent activity of the pomalidomide moiety.
-
-
PROTAC Design:
-
Solution: Modifications to the pomalidomide scaffold can reduce off-target effects. Research has shown that substitutions at the C5 position of the phthalimide ring can minimize the degradation of some off-target zinc-finger proteins while maintaining or even enhancing on-target activity.[9]
-
-
High PROTAC Concentration:
-
Solution: Using excessively high concentrations of your PROTAC can lead to non-specific interactions and off-target degradation. Stick to concentrations around the DC50 value for your target protein.
-
Problem 3: Issues with PROTAC synthesis using this compound.
Possible Causes & Solutions:
-
Inefficient Click Chemistry Reaction:
-
Solution: For strain-promoted azide-alkyne cycloaddition (SPAAC) with a DBCO-containing ligand, ensure that your reaction buffer is free of azides, which can compete with your this compound.[14] The reaction is typically more efficient at higher concentrations and can be performed at room temperature for 2-12 hours.[14] For copper-catalyzed reactions, ensure the use of a copper(I) source or a reducing agent to generate Cu(I) in situ.
-
-
Poor Solubility of Reactants:
-
Solution: Pomalidomide and some target ligands can have poor aqueous solubility. The use of a co-solvent like DMSO is common. Ensure the final DMSO concentration is compatible with your downstream applications.[15]
-
-
Incorrect Stoichiometry:
-
Solution: For efficient conjugation, a slight molar excess of one reactant is often used. A common starting point is to use 1.5 - 3 molar equivalents of the DBCO-containing ligand to 1 molar equivalent of this compound.[14]
-
Quantitative Data
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| Pomalidomide | Aiolos (IKZF3) | MM.1S | 8.7 | >95 | [16] |
| Pomalidomide Analog 19 | Aiolos (IKZF3) | MM.1S | 120 | 85 | [16] |
| Pomalidomide Analog 17 | Aiolos (IKZF3) | MM.1S | 1400 | 83 | [16] |
| XZ424 (BCL-XL PROTAC) | BCL-XL | MOLT-4 | ~100 | 85 | [17] |
Experimental Protocols
Western Blot for IKZF1/IKZF3 Degradation
This protocol is adapted for assessing the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in a multiple myeloma cell line like MM.1S.
Materials:
-
MM.1S cells
-
Pomalidomide or Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-CRBN, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture MM.1S cells to the desired density.
-
Treat cells with various concentrations of pomalidomide/PROTAC or DMSO for the desired time (e.g., 6 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detector.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Co-Immunoprecipitation of CRBN and IKZF1/IKZF3
This protocol is designed to assess the pomalidomide-dependent interaction between CRBN and its neosubstrates.
Materials:
-
HEK293T cells
-
Expression vectors for FLAG-tagged CRBN and HA-tagged IKZF1/IKZF3
-
Transfection reagent
-
Pomalidomide
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5% NP-40)
-
Anti-FLAG agarose beads
-
FLAG peptide for elution
-
Wash buffer (same as lysis buffer)
-
Primary antibodies: anti-HA, anti-FLAG
Procedure:
-
Transfection and Treatment:
-
Co-transfect HEK293T cells with FLAG-CRBN and HA-IKZF1 or HA-IKZF3 expression vectors.
-
48 hours post-transfection, treat the cells with pomalidomide (e.g., 10 µM) or DMSO for 1 hour.
-
-
Cell Lysis:
-
Harvest and lyse the cells in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cleared lysates with anti-FLAG agarose beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer.
-
-
Elution:
-
Elute the bound proteins by incubating the beads with FLAG peptide.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins and input lysates by Western blotting using anti-HA and anti-FLAG antibodies to detect the co-immunoprecipitated proteins.
-
PROTAC Synthesis via Click Chemistry (SPAAC)
This is an illustrative protocol for conjugating this compound to a DBCO-functionalized ligand.
Materials:
-
This compound
-
DBCO-PEG-Target Ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in DMSO to a stock concentration (e.g., 10 mM).
-
Dissolve the DBCO-PEG-Target Ligand in DMSO to a stock concentration (e.g., 10 mM).
-
-
Click Reaction:
-
In a reaction vial, add the DBCO-PEG-Target Ligand.
-
Add 1.5 molar equivalents of the this compound solution.
-
Add reaction buffer to achieve the desired final concentration, ensuring the final DMSO concentration is below 20% if possible.[15]
-
Incubate the reaction mixture at room temperature for 2-12 hours.[14]
-
-
Monitoring and Purification (Optional):
-
The reaction can be monitored by LC-MS to check for the formation of the product.
-
If necessary, the final PROTAC can be purified using techniques like HPLC.
-
Visualizations
Caption: Mechanism of Pomalidomide-induced degradation of zinc-finger proteins.
References
- 1. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 5. mdc-flvc.primo.exlibrisgroup.com [mdc-flvc.primo.exlibrisgroup.com]
- 6. IMiD compounds affect CD34+ cell fate and maturation via CRBN-induced IKZF1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target degradation with modified Pomalidomide-C5-azide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Pomalidomide-C5-azide in the development of proteolysis-targeting chimeras (PROTACs) to minimize off-target degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, validation, and application of PROTACs incorporating this compound.
| Issue | Potential Cause | Recommended Solution |
| Inefficient PROTAC Synthesis via Click Chemistry | Incomplete reaction between the azide group of this compound and the alkyne-modified target protein ligand. | - Ensure the use of a copper(I) catalyst, such as copper(II) sulfate with a reducing agent like sodium ascorbate, for the click reaction. - Optimize reaction conditions, including temperature, solvent, and reaction time. - Purify both the this compound and the alkyne-modified ligand prior to conjugation to remove any impurities that may interfere with the reaction. |
| High Off-Target Degradation of Zinc-Finger (ZF) Proteins | The pomalidomide moiety itself can recruit and degrade certain ZF proteins independently of the intended target. While C5 modification reduces this, residual off-target effects can persist. | - Confirm that the linker attachment is indeed at the C5 position of the pomalidomide phthalimide ring, as modifications at the C4 position are associated with greater off-target ZF degradation.[1] - Perform global proteomics analysis to identify the scope of off-target degradation. - Consider further modifications, such as adding a fluoro group at the C6 position of the pomalidomide, which has been shown to further reduce ZF degradation for certain linkers.[1] |
| Lack of On-Target Degradation | The final PROTAC is unable to induce the degradation of the protein of interest (POI). | - Verify the formation of a stable ternary complex between the PROTAC, the POI, and the Cereblon (CRBN) E3 ligase. This can be assessed using techniques like co-immunoprecipitation or biophysical assays (e.g., TR-FRET). - The linker length and composition are critical. A linker that is too short or too long can prevent the formation of a productive ternary complex. Synthesize a small library of PROTACs with varying linker lengths to identify the optimal spacer. - Ensure that the target-binding portion of the PROTAC retains high affinity for the POI after conjugation. |
| "Hook Effect" Observed in Degradation Assays | At high concentrations, the PROTAC shows reduced degradation of the target protein, resulting in a bell-shaped dose-response curve. | - This is a common phenomenon with PROTACs where excess bifunctional molecules disrupt the formation of the productive ternary complex. - Perform a full dose-response curve to identify the optimal concentration range for maximal degradation (DC50 and Dmax). Subsequent experiments should be conducted within this optimal range. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound preferred over other pomalidomide derivatives for PROTAC development?
A1: this compound is designed to minimize the off-target degradation of zinc-finger (ZF) proteins, a common issue with pomalidomide-based PROTACs.[1] Research has shown that modifications at the C5 position of the pomalidomide's phthalimide ring create steric hindrance that disrupts the interaction with endogenous ZF proteins, thereby reducing their degradation.[1] In contrast, modifications at the C4 position do not provide this same benefit and can lead to significant off-target effects.[1] The azide group provides a convenient handle for "click chemistry," allowing for a straightforward and efficient conjugation to a target protein ligand.
Q2: What is the mechanism of action of the pomalidomide moiety in a PROTAC?
A2: The pomalidomide component of the PROTAC acts as a recruiter for the Cereblon (CRBN) E3 ubiquitin ligase.[2] By binding to CRBN, it brings the entire PROTAC-target protein complex into proximity with the E3 ligase machinery. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3]
Q3: How can I assess the off-target degradation profile of my this compound based PROTAC?
A3: A comprehensive method for assessing off-target effects is through global proteomics using mass spectrometry.[1] This involves treating cells with your PROTAC and a vehicle control, followed by lysis, protein digestion, and mass spectrometry to quantify changes in the cellular proteome. This allows for the identification and quantification of unintended protein degradation. Additionally, targeted approaches like Western blotting for known pomalidomide off-targets, such as ZFP91, can be used for initial screening.[1]
Q4: What are some critical considerations for the linker when using this compound?
A4: The linker plays a crucial role in PROTAC efficacy. Key considerations include:
-
Length: The linker must be of an optimal length to allow for the formation of a stable and productive ternary complex between the target protein and CRBN.
-
Composition: The chemical nature of the linker (e.g., PEG-based, aliphatic) can influence the solubility, cell permeability, and overall properties of the PROTAC.
-
Attachment Point: The linker should be attached at the C5 position of pomalidomide to minimize off-target ZF protein degradation.
Quantitative Data Summary
The following table summarizes data on the impact of the pomalidomide modification position on off-target degradation of a specific zinc-finger protein, ZFP91.
| Compound | Modification Position | ZFP91 Degradation (%) at 1 µM |
| Pomalidomide | N/A | ~85% |
| PROTAC with C4-modified Pomalidomide | C4 | ~75% |
| PROTAC with C5-modified Pomalidomide | C5 | ~10% |
Data are approximated from graphical representations in existing literature for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound and an Alkyne-bearing Ligand via Copper-Catalyzed Click Chemistry
-
Dissolve Reagents: Dissolve this compound (1 equivalent) and the alkyne-functionalized target protein ligand (1 equivalent) in a suitable solvent such as a mixture of t-BuOH and water.
-
Prepare Catalyst Solution: In a separate vial, dissolve copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.
-
Initiate Reaction: Add the catalyst solution to the solution containing the pomalidomide and ligand.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting materials are consumed.
-
Purification: Upon completion, purify the reaction mixture using reverse-phase HPLC to isolate the desired PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by HRMS and NMR.
Protocol 2: Western Blot Analysis of On-Target and Off-Target Degradation
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the protein of interest, a known pomalidomide off-target (e.g., ZFP91), and a loading control (e.g., GAPDH or Vinculin).
-
Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Visualizations
Caption: Mechanism of action for a this compound based PROTAC.
Caption: C5 modification on pomalidomide minimizes off-target ZF protein degradation.
Caption: Workflow for developing and testing a this compound PROTAC.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide screening reveals a role for subcellular localization of CRBN in the anti-myeloma activity of pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pomalidomide-C5-azide PROTACs
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for optimizing the linker length of Pomalidomide-C5-azide based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a Pomalidomide-based PROTAC?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of three key parts: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase (in this case, pomalidomide for Cereblon/CRBN), and a chemical linker that connects the two.[1][2] The linker's primary role is to bridge the two ligands, enabling the formation of a stable ternary complex between the target protein and the E3 ligase.[3] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the cell's proteasome.[1]
Q2: Why is the linker length so critical for PROTAC efficacy?
Linker length is a crucial parameter that dictates the geometry and stability of the POI-PROTAC-E3 ligase ternary complex.[4]
-
If the linker is too short, it can cause steric hindrance, preventing the target protein and E3 ligase from coming together effectively to form a productive complex.[5]
-
If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, or it could lead to unproductive binding geometries.[5] An optimal linker length maximizes the favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination and potent degradation.[1]
Q3: What is a typical "optimal" linker length for Pomalidomide-based PROTACs?
There is no universal optimal length; it must be empirically determined for each specific target protein and warhead combination. However, studies have revealed general trends. For many targets, linkers ranging from 15 to 17 atoms have shown high efficacy. For example, a study targeting p38α/β found that a minimum linker length of 15 atoms was required for good activity, with the optimal length being between 16-17 atoms. Linkers with 8 or fewer atoms showed no degradation.[4] The composition, such as flexible polyethylene glycol (PEG) or more rigid alkyl chains, also plays a significant role in achieving the ideal spatial orientation.[3]
Q4: How does the linker composition (e.g., PEG vs. alkyl) influence PROTAC performance?
Linker composition affects several key properties of the PROTAC molecule:
-
Solubility and Permeability: PEG linkers are hydrophilic and can improve the solubility and cell permeability of the PROTAC, which is often a challenge for these relatively large molecules.[3]
-
Flexibility: Flexible linkers like PEG and alkyl chains allow the PROTAC to adopt various conformations, which can help in forming a stable ternary complex.[5] However, excessive flexibility can have an entropic cost that may destabilize the complex.[2]
-
Metabolic Stability: The chemical nature of the linker can influence the PROTAC's susceptibility to metabolism, affecting its half-life and overall exposure in cells and in vivo.
Q5: What is the "hook effect" and how does it relate to linker optimization?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[6] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex (Target-PROTAC-E3 Ligase).[6] While primarily concentration-dependent, an optimized linker that promotes strong cooperative binding in the ternary complex can sometimes mitigate the hook effect, leading to sustained degradation over a wider concentration range.
Visual Guides and Workflows
PROTAC Mechanism of Action
Caption: Workflow of PROTAC-mediated protein degradation.
Experimental Workflow for Linker Optimization
Caption: A systematic approach for optimizing PROTAC linkers.
Troubleshooting Guide
Q: My PROTAC shows poor or no degradation of the target protein. What are the potential linker-related issues?
A: This is a common issue. If you have confirmed that your warhead and pomalidomide ligands have good binary binding affinity to the target and CRBN respectively, the linker is the most likely culprit.
-
Incorrect Length: The linker may be too short, causing steric clash, or too long, preventing a productive conformation.
-
Poor Geometry: The linker's attachment points on the warhead or pomalidomide, or its inherent rigidity/flexibility, may orient the proteins in a way that is not conducive to ubiquitination.
-
Low Stability of Ternary Complex: Even if the complex forms, it may be too transient for efficient ubiquitin transfer. The linker plays a key role in stabilizing this complex.
Troubleshooting Steps:
-
Synthesize a Linker Library: The most effective strategy is to synthesize and test a series of PROTACs with systematically varied linker lengths (e.g., PEG2, PEG3, PEG4, etc.) and types (e.g., alkyl chains).[4]
-
Assess Ternary Complex Formation: Use assays like NanoBRET or Surface Plasmon Resonance (SPR) to directly measure if your PROTAC can form the ternary complex in cells or in vitro.[7][8] A lack of signal indicates a fundamental issue with the linker's ability to bridge the two proteins.
Linker Length & Degradation Data Example
The following table summarizes representative data from a study on p38α MAPK degraders, illustrating the critical impact of linker length.[4]
| Compound ID | Linker Composition | Linker Length (atoms) | p38α Degradation (DC50 in T47D cells) |
| NR-1a | PEG-like | 8 | No degradation |
| NR-5c | Alkyl + Triazole | 15 | 110 nM |
| NR-6a | Alkyl + Triazole | 16 | 28 nM |
| NR-7h | Alkyl + Triazole | 17 | 33 nM |
| NR-1c | PEG-like | 20 | 1100 nM |
This data highlights an optimal linker length window (16-17 atoms) for this specific PROTAC series.
Q: I observe target engagement but no degradation. How can I troubleshoot this from a linker perspective?
A: This suggests that while the PROTAC can bind the target and CRBN, the resulting ternary complex is non-productive.
Caption: Decision tree for troubleshooting ineffective PROTACs.
Q: My PROTAC has low cell permeability. Could the linker be the cause?
A: Yes. PROTACs often have high molecular weights and polar surface areas, which can limit cell permeability. The linker significantly contributes to these properties.
Troubleshooting Steps:
-
Modify Linker Composition: If using a long, hydrophilic PEG linker, consider replacing it with a more hydrophobic alkyl chain or a mixed PEG/alkyl linker to balance solubility and permeability.[5]
-
Introduce Rigid Elements: Incorporating rigid moieties like piperazine or cycloalkane rings into the linker can sometimes improve physicochemical properties and pre-organize the PROTAC into a more membrane-permeable conformation.[5]
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide-PROTAC via Copper-Catalyzed Click Chemistry
This protocol describes the conjugation of a this compound moiety to an alkyne-functionalized warhead for the target protein. This is a common and efficient method for creating a library of PROTACs with different linkers.[9]
-
Dissolve Reagents: In a vial, dissolve the alkyne-functionalized warhead (1 equiv.) and the this compound linker (1.1 equiv.) in a 3:1 mixture of THF/water.
-
Prepare Catalyst: In a separate tube, prepare the catalyst solution by mixing copper(II) sulfate (0.1 equiv.) and sodium ascorbate (0.2 equiv.) in a minimal amount of water until the solution turns clear.
-
Initiate Reaction: Add the catalyst solution to the vial containing the alkyne and azide.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM). Dry the organic layer, concentrate it, and purify the crude product by flash column chromatography to yield the final triazole-linked PROTAC.[10]
Protocol 2: Western Blotting for Measuring Protein Degradation
This is the gold-standard assay for quantifying PROTAC-induced protein degradation.[11][12]
-
Cell Seeding: Seed the desired cell line in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[11]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[13]
-
SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, and denature at 95°C for 5 minutes. Separate the proteins by size using SDS-PAGE.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Then, wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Also probe for a loading control (e.g., β-actin, GAPDH).
-
Detection and Analysis: Visualize the protein bands using an ECL (chemiluminescence) substrate and an imaging system. Quantify the band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control. Plot the normalized intensity against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[12]
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay directly measures the formation of the ternary complex.[7][15]
-
Cell Preparation: Co-transfect HEK293 cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to HaloTag®. Seed the transfected cells into a 384-well plate.[16]
-
HaloTag Labeling: Add the fluorescent HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow labeling of the CRBN-HaloTag fusion protein.
-
PROTAC Addition: Add the PROTAC compounds at various concentrations to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate. This will be catalyzed by the NanoLuc® on the target protein, producing a bioluminescent signal.
-
Signal Detection: Measure both the donor (NanoLuc®, ~460 nm) and acceptor (HaloTag® ligand, ~618 nm) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio upon PROTAC addition indicates that the target protein and E3 ligase are being brought into close proximity, confirming the formation of the ternary complex.[15] Plot the BRET ratio against PROTAC concentration to determine the potency of complex formation.
References
- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 9. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 16. reactionbiology.com [reactionbiology.com]
Cell permeability issues with Pomalidomide-C5-azide conjugates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pomalidomide-C5-azide conjugates, particularly focusing on challenges related to cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a derivative of Pomalidomide, an immunomodulatory drug. It is functionalized with a C5-azide linker, which serves as a bioorthogonal handle.[1][2][3] This azide group allows for "click chemistry" reactions, enabling the conjugation of Pomalidomide to other molecules.[4] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where Pomalidomide acts as an E3 ligase ligand to induce the degradation of specific target proteins.[1][5]
Q2: What is the mechanism of action of the Pomalidomide moiety?
Pomalidomide exerts its effects by binding to the Cereblon (CRBN) protein, which is part of an E3 ubiquitin ligase complex.[6][][8] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3).[6][] Pomalidomide also has direct anti-proliferative and anti-angiogenic effects and can modulate the immune system by enhancing T-cell and Natural Killer (NK) cell activity.[6][][8][9]
Q3: What are the key factors that influence the cell permeability of small molecules like this compound conjugates?
The cell permeability of small molecules is governed by several physicochemical properties, often summarized by frameworks like Lipinski's Rule of 5.[10] Key factors include:
-
Lipophilicity (logP): An optimal level of lipophilicity is required for partitioning into the lipid bilayer of the cell membrane.[10][11]
-
Molecular Weight: Lower molecular weight compounds (<500 Da) generally exhibit better permeability.[10]
-
Polar Surface Area (PSA): A lower PSA is generally associated with better passive diffusion across the cell membrane.[10]
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can hinder permeability.[10]
-
Charge: Charged molecules generally have lower passive permeability than neutral molecules.[12]
Q4: How might the C5-azide linker affect the permeability of the Pomalidomide conjugate?
The addition of a C5-azide linker will increase the molecular weight and may alter the lipophilicity and polar surface area of the parent Pomalidomide molecule. These changes can potentially decrease the overall cell permeability of the conjugate compared to Pomalidomide alone. The specific impact will depend on the properties of the molecule it is conjugated to.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound conjugates.
Issue 1: Low or No Intracellular Accumulation of the Conjugate
Possible Causes:
-
Poor Passive Diffusion: The physicochemical properties of the conjugate may not be optimal for crossing the cell membrane.
-
Efflux Pump Activity: The conjugate may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.[13]
-
Incorrect Compound Concentration or Incubation Time: The experimental conditions may not be suitable for achieving detectable intracellular concentrations.
-
Compound Degradation: The conjugate may be unstable in the experimental medium.
Troubleshooting Steps:
-
Review Physicochemical Properties:
-
Calculate the molecular weight, logP, and polar surface area of your final conjugate. .
-
Compare these values to the guidelines in the table below.
-
-
Optimize Experimental Conditions:
-
Increase Concentration: Titrate the concentration of the conjugate to determine if a higher concentration improves intracellular accumulation.
-
Extend Incubation Time: Perform a time-course experiment to identify the optimal incubation period for maximal uptake.
-
Lower Temperature: Performing the uptake assay at 4°C can help to distinguish between passive diffusion and active transport, as active transport is energy-dependent and will be inhibited at lower temperatures.
-
-
Investigate Active Efflux:
-
Co-incubate your conjugate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if this increases intracellular accumulation.
-
-
Assess Compound Stability:
-
Use analytical methods like HPLC or LC-MS to check the stability of your conjugate in your cell culture medium over the course of your experiment.
-
Issue 2: High Variability in Experimental Results
Possible Causes:
-
Inconsistent Cell Health: Variations in cell density, passage number, or overall health can affect membrane integrity and permeability.
-
Inconsistent Dosing: Inaccurate or inconsistent preparation of dosing solutions can lead to variability.
-
Assay-Related Variability: Inconsistent incubation times, washing steps, or detection methods can introduce errors.
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Use cells within a consistent and low passage number range.
-
Ensure consistent cell seeding densities and confluency at the time of the experiment.
-
Regularly check cell viability (e.g., using a trypan blue exclusion assay).
-
-
Ensure Accurate Dosing:
-
Prepare fresh stock solutions of your conjugate and perform accurate serial dilutions.
-
Use calibrated pipettes and ensure thorough mixing of dosing solutions.
-
-
Standardize the Experimental Protocol:
-
Use a consistent and well-defined protocol for incubation, washing, and cell lysis.
-
Ensure that washing steps are sufficient to remove extracellular compound without lysing the cells.
-
Include appropriate positive and negative controls in every experiment.
-
Data Presentation
Table 1: Key Physicochemical Properties Influencing Cell Permeability (Based on Lipinski's Rule of 5)
| Parameter | Guideline for Good Permeability | Potential Impact of C5-Azide Linker |
| Molecular Weight | < 500 Da | Increases molecular weight |
| Lipophilicity (logP) | < 5 | Can increase or decrease logP depending on the conjugated molecule |
| Hydrogen Bond Donors | < 5 | May increase the number of hydrogen bond donors |
| Hydrogen Bond Acceptors | < 10 | May increase the number of hydrogen bond acceptors |
Experimental Protocols
Protocol: Cellular Uptake Assay Using Click Chemistry
This protocol provides a general framework for quantifying the intracellular accumulation of a this compound conjugate.
Materials:
-
Cells of interest
-
This compound conjugate
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Alkyne-functionalized detection reagent (e.g., alkyne-biotin or alkyne-fluorophore)
-
Click chemistry reaction buffer (containing copper (I) catalyst and a reducing agent)
-
Detection reagents (e.g., streptavidin-HRP for biotinylated conjugates or a fluorescence plate reader for fluorophore-conjugated molecules)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound conjugate in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the conjugate.
-
Incubate for the desired amount of time (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Cell Washing:
-
Aspirate the compound-containing medium.
-
Wash the cells three times with ice-cold PBS to remove any extracellular conjugate.
-
-
Cell Lysis:
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Click Chemistry Reaction:
-
In a new microplate, combine a specific amount of cell lysate with the alkyne-functionalized detection reagent and the click chemistry reaction buffer.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Detection and Quantification:
-
Quantify the amount of "clicked" product using the appropriate detection method (e.g., ELISA for biotinylated conjugates or fluorescence measurement).
-
Normalize the signal to the total protein concentration of the lysate to account for differences in cell number.
-
Visualizations
References
- 1. biorbyt.com [biorbyt.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. Pomalidomide-PEG5-Azide | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Pomalidomide - Wikipedia [en.wikipedia.org]
- 10. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
Pomalidomide-C5-azide Synthesis: A Technical Support Resource
For researchers, scientists, and drug development professionals working with Pomalidomide-C5-azide, this technical support center provides essential guidance on troubleshooting its synthesis and purification. The following information, presented in a question-and-answer format, addresses common challenges and offers practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: this compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4-fluorothalidomide with a bifunctional linker containing a primary amine at one end and a group that can be converted to or already is an azide at the other. A common precursor linker would be an amino-pentanol, which is subsequently converted to an azide.
Q2: What are the most common side products in the synthesis of this compound?
A2: The most significant side product arises from a competing nucleophilic acyl substitution reaction, where the amine linker attacks the glutarimide ring of the pomalidomide precursor, leading to the displacement of the glutarimide moiety.[1] Another potential impurity is the formation of 4-(dimethylamino)thalidomide if DMF is used as a solvent, due to its decomposition at higher temperatures.[1]
Q3: How can the formation of the glutarimide displacement side product be minimized?
A3: The choice of solvent plays a crucial role. Using dimethyl sulfoxide (DMSO) instead of N,N-dimethylformamide (DMF) has been shown to significantly reduce the formation of the glutarimide displacement byproduct.[2] Additionally, optimizing the reaction temperature and time can help favor the desired SNAr reaction over the side reaction.
Q4: What are the recommended purification methods for this compound?
A4: Due to the potentially explosive nature of organic azides, distillation and sublimation should be avoided for purification.[1] The recommended methods are silica gel column chromatography, extraction, and precipitation. For high purity, preparative high-performance liquid chromatography (prep-HPLC) can be employed, although it may require repetitive cycles.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: High-performance liquid chromatography (HPLC) is the most common and effective method for determining the purity of this compound and for detecting and quantifying impurities.[3][4][5] Liquid chromatography-mass spectrometry (LC-MS) is also invaluable for identifying the masses of the desired product and any side products. Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation of the final product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product | - Suboptimal reaction solvent. - Incorrect reaction temperature or time. - Competing side reactions. | - Use DMSO as the solvent instead of DMF.[2] - Optimize the reaction temperature; for primary amines, temperatures around 130°C in DMSO have been reported to be effective.[2] - Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to more side products. |
| Presence of a significant impurity with a mass corresponding to the linker attached to the phthalimide core without the glutarimide ring. | - Nucleophilic attack of the amine linker on the glutarimide ring. | - As mentioned, switch to DMSO as the solvent.[2] - Consider using a less nucleophilic base than DIPEA if possible, or carefully control the stoichiometry of the base. |
| Difficulty in separating the desired product from a closely eluting impurity during column chromatography. | - The side product and the desired product may have very similar polarities. | - Utilize a different solvent system for elution. - If the side product is the glutarimide-displaced species, a chemical quench with taurine has been reported to sulfonate the byproduct, making it more polar and easier to separate.[1] - Employ preparative HPLC for more challenging separations. |
| Product degradation during workup or storage. | - Organic azides can be unstable, especially in the presence of acid, heat, or light. | - Avoid acidic conditions during workup. - Store the final compound at low temperatures (e.g., -20°C) and protected from light. |
| Inconsistent results between batches. | - Variability in reagent quality. - Inconsistent reaction setup and conditions. | - Ensure the purity of starting materials, especially the 4-fluorothalidomide and the amine linker. - Maintain strict control over reaction parameters such as temperature, stirring rate, and atmosphere (e.g., inert gas). |
Experimental Protocols
Representative Synthesis of a Pomalidomide-Linker Conjugate
This protocol is a general representation for the synthesis of a pomalidomide-linker conjugate, which is a precursor to this compound.
Materials:
-
4-Fluorothalidomide
-
Amine-linker (e.g., N-Boc-1,5-diaminopentane)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add the amine-linker (1.1 equivalents) and DIPEA (3 equivalents).
-
Heat the reaction mixture to 90-130°C and stir for 16 hours. The optimal temperature may vary depending on the specific amine linker used.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired pomalidomide-linker conjugate.
Purification of this compound
Method 1: Silica Gel Column Chromatography
-
Load the crude reaction mixture onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexanes).
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent.
-
Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Method 2: Preparative HPLC
-
Dissolve the crude product in a suitable solvent (e.g., DMSO, methanol).
-
Inject the solution onto a preparative reverse-phase HPLC column (e.g., C18).
-
Elute with a gradient of acetonitrile in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid.
-
Collect the fraction corresponding to the desired product peak.
-
Lyophilize or carefully evaporate the solvent to obtain the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound highlighting the desired SNAr reaction and the major side reaction.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. BJOC - Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC [beilstein-journals.org]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN105866297B - A kind of HPLC analytical method of the pomalidomide in relation to substance - Google Patents [patents.google.com]
- 5. A Sensitive and Robust HPLC Assay with Fluorescence Detection for the Quantification of Pomalidomide in Human Plasma for Pharmacokinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of Pomalidomide-C5-azide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pomalidomide-C5-azide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and 5-azidopentan-1-amine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Starting Materials: Decomposition of 4-fluorothalidomide or 5-azidopentan-1-amine at high temperatures. 3. Poor Quality Reagents: Impurities in starting materials or solvents. 4. Inappropriate Solvent: Use of a solvent that does not facilitate the SNAr reaction (e.g., protic solvents). | 1. Optimize Reaction Conditions: Increase reaction temperature in increments of 10°C (typical range is 90-130°C) and monitor reaction progress by TLC or LC-MS. Extend reaction time.[1][2] 2. Use a Milder Base: If degradation is suspected, switch from a strong base to a milder one, such as N,N-diisopropylethylamine (DIPEA). 3. Ensure Reagent Purity: Use freshly purified starting materials and anhydrous, high-purity solvents. 4. Solvent Selection: Employ polar aprotic solvents like DMSO or DMF, which are known to facilitate SNAr reactions.[3] |
| Formation of Side Products | 1. Reaction with Solvent: At elevated temperatures, DMF can decompose in the presence of amines to form dimethylamine, which can react with 4-fluorothalidomide to produce an undesired byproduct.[3] 2. Di-substitution: If the linker has two reactive sites, di-substitution on the pomalidomide core can occur. 3. Elimination Reactions: In the synthesis of the 5-azidopentan-1-amine precursor from a dihaloalkane, elimination can compete with substitution, leading to alkene impurities. | 1. Solvent Choice: Consider using DMSO instead of DMF, especially for reactions requiring higher temperatures.[1] 2. Use of Protecting Groups: If the linker is susceptible to di-substitution, consider a protection strategy for one of the reactive sites. 3. Optimize Precursor Synthesis: When preparing 5-azidopentan-1-amine, use a large excess of the amine nucleophile relative to the dihaloalkane to minimize di-substitution. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: Co-elution of the desired product with impurities during column chromatography. 2. Presence of Unreacted Starting Materials: Incomplete reaction leaving significant amounts of starting materials. | 1. Optimize Chromatography: Use a shallow gradient during column chromatography to improve separation. Consider alternative purification techniques such as preparative HPLC or crystallization. 2. Drive Reaction to Completion: As mentioned above, optimize reaction conditions to consume the starting materials. A liquid-liquid extraction workup can help remove some unreacted starting materials and water-soluble impurities. |
| Safety Concerns | 1. Handling Azides: Organic azides are potentially explosive, especially when heated or subjected to shock. Sodium azide is also highly toxic. | 1. Follow Safety Protocols: Handle sodium azide and all organic azides with extreme care in a well-ventilated fume hood. Avoid heating concentrated solutions of azides. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4-fluorothalidomide with 5-azidopentan-1-amine, typically in the presence of a non-nucleophilic base like DIPEA and a polar aprotic solvent such as DMSO or DMF.[2][3]
Q2: What are the optimal reaction conditions for the SNAr reaction?
A2: Optimal conditions can vary, but a common starting point is to use a slight excess of the amine (1.1-1.5 equivalents) and a larger excess of a non-nucleophilic base like DIPEA (2-3 equivalents) in DMSO at a temperature between 90°C and 130°C.[1][2] Reaction times can range from a few hours to overnight, and progress should be monitored by TLC or LC-MS.
Q3: How can I prepare the 5-azidopentan-1-amine precursor?
A3: 5-azidopentan-1-amine can be synthesized from a suitable precursor like 1,5-dibromopentane or 1-bromo-5-chloropentane. A two-step process is common: first, a nucleophilic substitution with an excess of a protected amine (like potassium phthalimide in a Gabriel synthesis) to introduce the amine functionality, followed by reaction with sodium azide to displace the second halide. Finally, deprotection of the amine yields the desired product.
Q4: I am observing a byproduct with a mass corresponding to the dimethylamino-pomalidomide. What is the cause?
A4: This is a known issue when using DMF as a solvent at elevated temperatures in the presence of a base and an amine.[3] DMF can decompose to generate dimethylamine, which then acts as a nucleophile. To avoid this, consider switching to DMSO as the solvent.
Q5: Are there any one-pot methods to improve efficiency?
A5: Yes, one-pot methodologies have been developed for the synthesis of pomalidomide conjugates.[4] These often involve the SNAr reaction followed by a subsequent "click" reaction without intermediate purification, which can save time and improve overall yield.
Experimental Protocols
Synthesis of this compound
This protocol is a representative example based on common literature procedures for similar compounds.
Materials:
-
4-fluorothalidomide
-
5-azidopentan-1-amine
-
N,N-diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add 5-azidopentan-1-amine (1.2 eq) and DIPEA (2.5 eq).
-
Heat the reaction mixture to 90°C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the 4-fluorothalidomide is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Data Presentation
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Condition | Notes |
| Solvent | DMSO or DMF | DMSO is preferred at higher temperatures to avoid byproduct formation.[1][3] |
| Base | DIPEA | A non-nucleophilic base is crucial to prevent competition with the amine nucleophile. |
| Temperature | 90 - 130 °C | Higher temperatures generally lead to faster reaction rates but may increase byproduct formation.[1] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Equivalents of Amine | 1.1 - 1.5 | A slight excess is used to drive the reaction to completion. |
| Equivalents of Base | 2.0 - 3.0 | An excess of base is required to neutralize the HF generated during the reaction. |
Table 2: Typical Yields for Pomalidomide Conjugate Synthesis
| Reaction Type | Linker Type | Yield Range | Reference |
| SNAr with primary amines | Alkyl | 40 - 80% | [2] |
| SNAr with secondary amines | Alkyl | 60 - 90% | [2] |
| One-pot SNAr and click reaction | Various | 50 - 70% | [4] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Reaction scheme for this compound synthesis.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pomalidomide-C5-azide-Based Degraders
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Pomalidomide-C5-azide-based degraders.
Troubleshooting Guide
Issue 1: Reduced or No Target Protein Degradation
You have treated your cells with a this compound-based degrader, but you observe minimal or no degradation of your target protein.
Possible Causes and Troubleshooting Steps:
-
Verify Compound Integrity and Activity:
-
Question: Is the degrader molecule stable and active?
-
Troubleshooting:
-
Confirm the chemical integrity of your degrader using techniques like LC-MS.
-
Perform a quality control experiment with a known sensitive cell line to ensure the batch of degrader is active.
-
-
-
Assess Cell Permeability and Efflux:
-
Question: Is the degrader getting into the cells and staying there?
-
Troubleshooting:
-
Cellular Accumulation Assay: Use techniques like LC-MS/MS to quantify the intracellular concentration of the degrader.
-
ABC Transporter Overexpression: Check for the overexpression of multidrug resistance transporters like P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), which can efflux the degrader from the cell.[1][2][3] This can be assessed by qPCR or western blotting for the respective transporters. Consider co-treatment with an ABC transporter inhibitor as a diagnostic tool.
-
-
-
Evaluate Cereblon (CRBN) Expression and Function:
-
Question: Is the E3 ligase Cereblon present and functional?
-
Troubleshooting:
-
CRBN Expression Levels: Confirm the expression of CRBN in your cell model at both the mRNA (qPCR) and protein (Western Blot) level. Low or absent CRBN is a common cause of resistance to pomalidomide-based degraders.[4][5][6][7]
-
CRBN Mutations: Sequence the CRBN gene to check for mutations that may impair its function or its ability to bind to pomalidomide.[5][8]
-
Competitive Binding Assay: Pomalidomide or lenalidomide can compete with CRBN-based degraders for binding to Cereblon, which can inhibit their activity.[9] Avoid co-administration if not intended.
-
-
-
Investigate Ternary Complex Formation:
-
Question: Is the degrader able to bring the target protein and CRBN together?
-
Troubleshooting:
-
Co-Immunoprecipitation (Co-IP): Perform a Co-IP experiment to pull down your target protein and blot for CRBN, or vice-versa, in the presence of the degrader. An interaction should be observed if a ternary complex is forming.
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) can be used to measure the formation and stability of the ternary complex in vitro.[10]
-
-
-
Assess Target Ubiquitination:
-
Question: Is the target protein being ubiquitinated following degrader treatment?
-
Troubleshooting:
-
Ubiquitination Assay: Immunoprecipitate the target protein from cells treated with the degrader and a proteasome inhibitor (e.g., MG132). Perform a Western blot for ubiquitin to see if there is an increase in polyubiquitination.[11]
-
-
Issue 2: Development of Acquired Resistance
Your degrader initially worked well, but over time, the cells have become resistant to its effects.
Possible Causes and Investigation Workflow:
-
Characterize the Resistant Cell Line:
-
Compare the resistant cell line to the parental, sensitive cell line.
-
IC50/DC50 Shift: Determine the fold-change in the half-maximal inhibitory concentration (IC50) or degradation concentration (DC50).
-
-
Analyze the Components of the Degradation Machinery:
-
CRBN and CRL4 Components: As with primary resistance, check for downregulation or mutations in CRBN and other components of the Cullin 4-RING E3 ligase (CRL4) complex, such as CUL4A/B or DDB1.[4][5][8]
-
Proteasome Subunits: While less common, mutations or altered expression of proteasome subunits could also contribute to resistance.
-
-
Genomic and Transcriptomic Analysis:
-
Perform whole-exome sequencing (WES) or RNA-sequencing (RNA-seq) to identify genetic alterations or changes in gene expression that could be responsible for resistance.[5]
-
Experimental Protocols
Western Blot for Protein Degradation
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Lysis: Lyse cells treated with the degrader or vehicle control in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against the target protein or CRBN overnight at 4°C.
-
Bead Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot for the presence of the target protein and CRBN.
Frequently Asked Questions (FAQs)
-
Q1: What is this compound and how is it used?
-
A1: this compound is a building block used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degraders.[12] It contains the Pomalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a C5 linker with a terminal azide group.[12] The azide allows for the convenient attachment of a target-binding ligand via click chemistry to create a heterobifunctional degrader.
-
-
Q2: What is the mechanism of action of a Pomalidomide-based degrader?
-
A2: Pomalidomide-based degraders work by hijacking the cell's ubiquitin-proteasome system. The Pomalidomide end of the molecule binds to CRBN, while the other end binds to the target protein. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target is then recognized and degraded by the proteasome.
-
-
Q3: What are the most common mechanisms of resistance to Pomalidomide-based degraders?
-
A3: The most common mechanisms of resistance involve alterations to the E3 ligase complex. This includes the loss of expression or mutation of CRBN, which prevents the degrader from engaging the E3 ligase.[4][5][6][7] Increased expression of drug efflux pumps, such as ABC transporters, can also lead to resistance by reducing the intracellular concentration of the degrader.[1][2][3]
-
-
Q4: How can I measure the efficacy of my degrader?
-
A4: The efficacy of a degrader is typically measured by its ability to reduce the levels of the target protein. This is often quantified using the DC50 (the concentration of degrader that results in 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved). These values can be determined by performing a dose-response experiment and analyzing protein levels by Western blot or other methods like ELISA or flow cytometry.[13]
-
-
Q5: What is the "hook effect" and how can I avoid it?
-
A5: The hook effect is a phenomenon observed with PROTACs where the degradation efficiency decreases at higher concentrations of the degrader.[14] This is thought to occur because at high concentrations, the degrader forms binary complexes with either the target protein or the E3 ligase, which are not productive for degradation, rather than the productive ternary complex. To avoid this, it is important to perform a full dose-response curve to identify the optimal concentration range for degradation.
-
Data Summary Tables
Table 1: Common Assays for Troubleshooting Degrader Activity
| Experimental Question | Recommended Assay | Purpose |
| Is the degrader entering and staying in the cells? | Cellular Accumulation Assay (LC-MS/MS) | To quantify the intracellular concentration of the degrader. |
| Is the E3 ligase CRBN expressed? | Western Blot, qPCR | To determine the protein and mRNA levels of CRBN.[5] |
| Is a ternary complex forming? | Co-Immunoprecipitation (Co-IP) | To detect the interaction between the target protein and CRBN in the presence of the degrader.[13] |
| Is the target protein being ubiquitinated? | In-cell Ubiquitination Assay | To detect the polyubiquitination of the target protein.[11] |
| Is the target protein being degraded? | Western Blot, ELISA, Flow Cytometry | To measure the reduction in target protein levels.[13][14] |
Table 2: Key Mechanisms of Resistance to Pomalidomide-Based Degraders
| Mechanism | Description | Method of Detection |
| CRBN Downregulation/Loss | Decreased or absent expression of Cereblon, preventing the degrader from recruiting the E3 ligase.[4][5][6] | Western Blot, qPCR, Immunohistochemistry |
| CRBN Mutation | Mutations in the CRBN gene that prevent binding of the pomalidomide moiety or disrupt the function of the E3 ligase complex.[5][8] | DNA Sequencing |
| Drug Efflux | Increased expression of ATP-binding cassette (ABC) transporters that pump the degrader out of the cell, reducing its intracellular concentration.[1][2][3] | qPCR, Western Blot, Flow Cytometry-based efflux assays |
| Target Protein Mutation | Mutations in the target protein that prevent the degrader from binding. | DNA Sequencing |
Visualizations
Caption: Mechanism of action for Pomalidomide-based degraders.
Caption: A logical workflow for troubleshooting lack of degradation.
Caption: Key resistance pathways for Pomalidomide-based degraders.
References
- 1. oaepublish.com [oaepublish.com]
- 2. ABC Transporters and Cancer Drug Resistance [sigmaaldrich.cn]
- 3. Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. tenovapharma.com [tenovapharma.com]
- 13. marinbio.com [marinbio.com]
- 14. portlandpress.com [portlandpress.com]
Pomalidomide-C5-azide quality control and purity analysis
Welcome to the technical support center for Pomalidomide-C5-azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity analysis, and common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a functionalized derivative of Pomalidomide, an immunomodulatory drug. It serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The C5-azide linker provides a reactive handle for "click chemistry," allowing for the straightforward conjugation of Pomalidomide, an E3 ligase ligand, to a target protein ligand. This forms a PROTAC that can induce the targeted degradation of a protein of interest.
Q2: What are the recommended storage and handling conditions for this compound?
A2: It is recommended to store this compound under refrigerated conditions.[1] For long-term storage, keeping the compound at -20°C is advisable to minimize degradation.[2] The compound is typically shipped at room temperature, but upon receipt, it should be stored as recommended.[1] As with many azide-containing compounds, it is prudent to handle it with care, avoiding conditions that could lead to decomposition, such as excessive heat or exposure to strong reducing agents.
Q3: What is the expected purity of commercially available this compound?
A3: Commercially available this compound is generally supplied with a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC).[1]
Q4: What are some common impurities or degradation products that might be present in a sample of this compound?
A4: During the synthesis of Pomalidomide and its derivatives, several process-related impurities and degradation products can arise. These may include:
-
Benzyldione, 5-amino, desamino, and nitrodion impurities: These are potential process-related impurities from the synthesis of the Pomalidomide core.
-
Cryptic impurities from linker addition: In syntheses involving the addition of PEG or alkyl linkers to a Pomalidomide core (similar to the C5-azide linker), a common byproduct can form through nucleophilic acyl substitution, where the glutarimide ring is displaced. This impurity can be difficult to separate from the desired product as it may co-elute in HPLC.
-
Degradation products: Pomalidomide is known to be susceptible to degradation under acidic, alkaline, oxidative, and thermal stress conditions.[3] Therefore, improper handling or storage of this compound could lead to the formation of various degradants.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Secondary interactions with residual silanols on the column, especially with the basic amine group on the pomalidomide core.- Column overload. | - Use a high-purity, end-capped C18 column.- Add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase.- Lower the sample concentration. |
| Split Peaks | - Injection solvent is significantly stronger than the mobile phase.- Column void or contamination at the inlet. | - Dissolve the sample in the initial mobile phase or a weaker solvent.- Flush the column with a strong solvent. If the problem persists, replace the column. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use fresh, high-purity solvents and additives for the mobile phase.- Implement a needle wash step with a strong, compatible solvent in the autosampler method. |
| Retention Time Drift | - Inconsistent mobile phase composition.- Temperature fluctuations.- Column aging. | - Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column oven to maintain a constant temperature.- Equilibrate the column with the mobile phase until a stable baseline is achieved. |
| Co-eluting Impurity | - Presence of a structurally similar impurity, such as the byproduct from nucleophilic acyl substitution. | - Modify the gradient to improve separation.- Screen different column stationary phases.- Use a complementary analytical technique like LC-MS to confirm the presence of the impurity. |
LC-MS Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Ionization | - Suboptimal source parameters.- Inappropriate mobile phase pH. | - Optimize source parameters (e.g., capillary voltage, gas flow, temperature).- Pomalidomide and its derivatives ionize well in positive electrospray ionization (ESI) mode. Ensure the mobile phase pH promotes protonation. |
| In-source Fragmentation | - High source temperature or cone voltage. | - Reduce the source temperature and/or cone voltage to minimize fragmentation before mass analysis. |
| Unexpected Adducts | - Presence of salts in the sample or mobile phase. | - Use volatile mobile phase additives like formic acid or ammonium acetate.- Perform sample clean-up to remove non-volatile salts. |
| Low Sensitivity | - Matrix effects from the sample.- Poor fragmentation efficiency. | - Dilute the sample to minimize matrix suppression.- Optimize collision energy to achieve efficient fragmentation of the parent ion into characteristic product ions. |
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound
This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific instrumentation and impurities present.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound in a mixture of acetonitrile and water (50:50 v/v) to a final concentration of approximately 0.1 mg/mL.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is for the identification and characterization of this compound.
-
LC System: As described in Protocol 1.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan for parent ion identification and product ion scan for fragmentation analysis.
-
Expected Parent Ion [M+H]⁺: m/z 385.17.
-
Collision Energy: Optimize for fragmentation of the m/z 385.17 parent ion.
-
Data Analysis: The fragmentation pattern of Pomalidomide typically involves characteristic losses from the glutarimide and phthalimide rings. The C5-azide linker will also contribute to the fragmentation pattern.
Visualizations
Caption: A typical experimental workflow for the quality control of this compound.
Caption: Simplified signaling pathway of Pomalidomide's mechanism of action.
References
Validation & Comparative
Pomalidomide-C5-azide vs. Thalidomide-C5-azide: A Comparative Guide for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the efficacy and specificity of a Proteolysis Targeting Chimera (PROTAC). Both pomalidomide and thalidomide have emerged as popular recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive comparison of their C5-azide derivatives, offering insights into their respective performance characteristics and applications in PROTAC synthesis.
At a Glance: Key Differences
| Feature | Pomalidomide-C5-azide | Thalidomide-C5-azide |
| CRBN Binding Affinity | Higher | Lower |
| PROTAC Potency | Generally higher | Generally lower |
| Off-Target Effects | C5 functionalization mitigates off-target degradation of zinc-finger proteins | Less inherent off-target activity, but lower potency |
| Synthesis Complexity | Generally more complex | Relatively simpler |
Performance Data: A Quantitative Comparison
| Parameter | Pomalidomide | Thalidomide | Reference |
| CRBN Dissociation Constant (Kd) | ~157 nM | ~250 nM | [1] |
This difference in binding affinity suggests that PROTACs utilizing this compound are likely to form a more stable ternary complex (PROTAC-Target-CRBN), leading to more efficient ubiquitination and subsequent degradation of the target protein. This would be reflected in lower DC50 (half-maximal degradation concentration) and higher Dmax (maximal degradation) values.
Mitigating Off-Target Effects with C5 Functionalization
A significant concern with pomalidomide-based PROTACs is the off-target degradation of endogenous proteins, particularly zinc-finger (ZF) transcription factors. Research has shown that functionalization at the C5 position of the phthalimide ring can significantly reduce these off-target effects. By introducing a linker at the C5 position, as in this compound, the interaction with neosubstrates like ZF proteins is sterically hindered, thereby improving the selectivity of the resulting PROTAC.
Signaling Pathway: The PROTAC Mechanism of Action
Both this compound and Thalidomide-C5-azide function by hijacking the CRBN E3 ubiquitin ligase complex. The azide group serves as a versatile handle for click chemistry, allowing for the covalent attachment of a linker and a target-binding ligand. The resulting PROTAC then acts as a molecular bridge, bringing the target protein into proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the proteasome.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and Thalidomide-C5-azide, based on established chemical transformations. Researchers should adapt these methods to their specific laboratory conditions and substrate requirements.
Synthesis of Thalidomide-C5-azide
This synthesis typically proceeds from 5-aminothalidomide.
Step 1: Diazotization of 5-Aminothalidomide
-
Dissolve 5-aminothalidomide in a suitable acidic solution (e.g., dilute HCl) at 0°C.
-
Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature at 0-5°C.
-
Stir the reaction mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Azidation
-
In a separate flask, dissolve sodium azide (NaN3) in water at 0°C.
-
Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous gas evolution (N2) will be observed.
-
Allow the reaction to stir at 0°C for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Thalidomide-C5-azide.
Synthesis of this compound
The synthesis of this compound is more complex and typically involves the construction of the phthalimide ring with the desired C5 functionality.
References
A Comparative Guide to Pomalidomide-C5-azide and Lenalidomide-based CRBN Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the selection of an appropriate E3 ligase ligand is a critical determinant of the potency, selectivity, and overall success of a Proteolysis Targeting Chimera (PROTAC). Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex, has emerged as a popular choice for PROTAC design, with ligands derived from the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide being widely utilized. This guide provides a detailed comparison of two key classes of CRBN ligands used as building blocks for PROTAC synthesis: Pomalidomide-C5-azide and lenalidomide-based analogues.
Executive Summary
Pomalidomide and lenalidomide are both potent CRBN binders, demonstrating higher affinity than the parent compound, thalidomide. While their binding affinities to CRBN are comparable, pomalidomide often exhibits superior potency in inducing the degradation of neosubstrates. The strategic placement of a linker at the C5 position of the pomalidomide phthalimide ring, as seen in this compound, has been shown to be a crucial design element. This modification can mitigate the off-target degradation of endogenous zinc finger transcription factors, a known liability of some pomalidomide-based PROTACs. Lenalidomide-based ligands also serve as effective CRBN recruiters in PROTACs; however, the influence of linker attachment points on their off-target profile is an area of ongoing investigation.
Quantitative Data Summary
Direct comparative data for the CRBN binding affinity and degradation efficiency of PROTACs constructed with this compound versus a structurally analogous Lenalidomide-C5-azide is not extensively available in the public domain. However, data from the parent compounds provide a valuable baseline for comparison.
Table 1: Comparison of CRBN Binding Affinities of Parent Compounds
| Ligand | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN-DDB1 |
| Pomalidomide | ~157 nM[1] | ~3 µM[2] |
| Lenalidomide | ~178 nM[1] | ~3 µM[2] |
| Thalidomide | ~250 nM[1] | ~30 µM[2] |
Table 2: Representative Degradation Data for Parent IMiDs (Neosubstrate Degradation)
| Compound | Target Protein | Cell Line | DC50 | Dmax |
| Pomalidomide | Aiolos (IKZF3) | MM.1S | 8.7 nM | >95% |
| Lenalidomide | Aiolos (IKZF3) | MM.1S | Not specified | Not specified |
Mechanism of Action and Signaling Pathway
Both pomalidomide and lenalidomide function as "molecular glues," inducing a novel protein-protein interaction between CRBN and a neosubstrate (the target protein for degradation). This ternary complex formation brings the target protein into proximity with the E3 ubiquitin ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Experimental Protocols
Cereblon Binding Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of a ligand to CRBN.
-
Reagents and Materials:
-
Purified recombinant human CRBN protein.
-
Fluorescently labeled tracer ligand that binds to CRBN (e.g., a fluorescent derivative of thalidomide).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
384-well, low-volume, black microplates.
-
Test compounds (this compound, Lenalidomide-based ligand) serially diluted in DMSO.
-
-
Procedure:
-
Add a fixed concentration of the fluorescent tracer and CRBN protein to each well of the microplate.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization (FP) of each well using a suitable plate reader.
-
-
Data Analysis:
-
The FP signal is inversely proportional to the amount of tracer displaced by the test compound.
-
Plot the FP signal against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the fluorescent tracer.
-
Target Protein Degradation Assay (Western Blot)
This method is used to quantify the reduction in the level of a target protein following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line expressing the target protein) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., derived from this compound or a lenalidomide-based ligand) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using image analysis software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (the maximum percentage of degradation).
-
Key Differentiators and Considerations
Linker Attachment Point and Off-Target Effects
A significant advantage of using this compound is the specific attachment of the linker at the C5 position of the phthalimide ring. Research has indicated that modifications at this position can reduce the off-target degradation of certain zinc finger (ZF) transcription factors, which is a known liability of pomalidomide when the linker is attached at other positions. This improved selectivity profile can lead to a better therapeutic window and reduced toxicity.
Lenalidomide-based PROTACs are also effective degraders. The optimal linker attachment point for lenalidomide to minimize off-target effects is less definitively established in publicly available literature and may be more target-dependent.
Intrinsic Degradation Activity
Pomalidomide is generally considered to be a more potent degrader of CRBN neosubstrates than lenalidomide. This intrinsic activity may translate to more efficient degradation of the target protein when incorporated into a PROTAC. However, this could also contribute to more pronounced off-target effects if not carefully managed through linker design.
Conclusion
Both this compound and lenalidomide-based ligands are powerful tools for the development of CRBN-recruiting PROTACs. The choice between them will depend on the specific therapeutic target and the desired selectivity profile.
-
This compound is an excellent choice when seeking to minimize off-target degradation of zinc finger proteins, a known challenge with pomalidomide-based degraders. Its inherent potency as a CRBN ligand makes it a strong starting point for developing highly effective PROTACs.
-
Lenalidomide-based ligands offer a viable alternative and may be advantageous in scenarios where the off-target profile of pomalidomide is a concern for a particular target or cell type. Further optimization of the linker attachment point is likely crucial for maximizing the performance of lenalidomide-based PROTACs.
Ultimately, empirical testing of PROTACs constructed with both types of CRBN ligands against the target of interest is essential to identify the optimal degrader for a specific therapeutic application. Researchers should carefully consider the trade-offs between on-target potency and off-target effects when selecting their E3 ligase ligand strategy.
References
Pomalidomide-C5-azide: A Comparative Guide to Cereblon Binding Affinity for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Comparison of CRBN Binding Affinities
The binding affinity of various small molecules to CRBN is a critical determinant of their efficacy in both direct therapeutic applications and as components of PROTACs. The following table summarizes the reported binding affinities of Pomalidomide and other notable CRBN ligands.
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[6] | ~3 µM[7], ~2 µM[8], 1.2 µM[9] | Competitive Titration[6], Competitive Binding Assay[8], TR-FRET[9] |
| Lenalidomide | ~178 nM[6] | ~3 µM[7], ~2 µM[8], 1.5 µM[9], 2.694 µM[10] | Competitive Titration[6], Competitive Binding Assay[8], TR-FRET[9][10] |
| Thalidomide | ~250 nM[6] | ~30 µM[8] | Competitive Titration[6], Competitive Binding Assay[8] |
| Iberdomide (CC-220) | ~150 nM[7], 60 nM[9] | Not Specified[7], TR-FRET[9] | |
| CC-885 |
Experimental Protocols
The quantitative data presented above are derived from various biophysical and biochemical assays. Understanding the principles behind these methods is essential for interpreting the data and designing new experiments.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
Principle: This assay measures the proximity between two molecules based on the transfer of energy from a donor fluorophore to an acceptor fluorophore. In the context of CRBN binding, a terbium-labeled anti-tag antibody (donor) binds to a tagged CRBN protein, and a fluorescently labeled ligand (acceptor) binds to CRBN. When in close proximity, excitation of the donor results in emission from the acceptor. Unlabeled ligands compete with the fluorescent ligand, leading to a decrease in the FRET signal, from which the IC50 can be determined.[11][12][13][14][15]
Protocol Outline:
-
Reagents: His-tagged CRBN/DDB1 complex, Tb-anti-His antibody, fluorescently labeled tracer ligand (e.g., a derivative of thalidomide), and test compounds.
-
Procedure:
-
Add a constant concentration of His-CRBN/DDB1 and Tb-anti-His antibody to the wells of a microplate.
-
Add the fluorescent tracer to the wells.
-
Add serial dilutions of the test compounds (e.g., Pomalidomide).
-
Incubate to allow binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: The decrease in the FRET signal is plotted against the concentration of the test compound to determine the IC50 value.
Competitive Binding Assay
Principle: This method utilizes an immobilized ligand to capture its binding partner from a cell lysate or with a purified protein. The ability of a test compound to inhibit this interaction is then quantified. For CRBN binding, thalidomide or a derivative is often immobilized on beads.
Protocol Outline:
-
Reagents: Thalidomide-analog-conjugated affinity beads, cell lysate (e.g., from U266 myeloma cells) or purified CRBN-DDB1 complex, and test compounds.
-
Procedure:
-
Pre-incubate the cell lysate or purified protein with varying concentrations of the test compound (e.g., Pomalidomide).
-
Add the thalidomide-analog affinity beads to the mixture and incubate to allow binding.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Analyze the eluate for the presence of CRBN and DDB1 by immunoblotting.
-
-
Data Analysis: The intensity of the CRBN band is quantified and plotted against the concentration of the test compound to determine the IC50 value.[8]
Fluorescence-Based Thermal Shift Assay (TSA)
Principle: This assay, also known as Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in Tm is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.[16][17][18][19]
Protocol Outline:
-
Reagents: Purified CRBN protein, a fluorescent dye (e.g., SYPRO Orange), and test compounds.
-
Procedure:
-
Mix the CRBN protein with the fluorescent dye in a suitable buffer.
-
Add the test compound or a vehicle control.
-
Place the samples in a real-time PCR instrument.
-
Gradually increase the temperature and monitor the fluorescence.
-
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. The shift in Tm (ΔTm) in the presence of a ligand is indicative of binding.
Mechanism of Action: The CRL4-CRBN E3 Ubiquitin Ligase Pathway
Pomalidomide and its derivatives function by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The binding of the molecule to CRBN induces a conformational change that leads to the recruitment of "neosubstrate" proteins that are not the natural targets of this E3 ligase. Once recruited, the neosubstrate is polyubiquitinated and subsequently targeted for degradation by the proteasome.[20][21][22][23][24][25]
Caption: Pomalidomide binds to CRBN, inducing the recruitment of a target protein (neosubstrate) to the CRL4-CRBN E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.
Experimental Workflow for PROTAC Development
The development of a Pomalidomide-C5-azide based PROTAC involves a series of steps to ensure efficient target degradation.
Caption: A typical workflow for developing a PROTAC using this compound, from target identification to an optimized degrader molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. Pomalidomide-PEG5-Azide | BroadPharm [broadpharm.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. tenovapharma.com [tenovapharma.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of fluorescence-based thermal shift assays for hit identification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. CRL4-CRBN E3 ubiquitin ligase mod News - LARVOL Sigma [sigma.larvol.com]
- 24. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Cellular Target Engagement Assays for Pomalidomide-C5-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key cellular target engagement assays applicable to Pomalidomide-C5-azide, a functionalized ligand of the E3 ubiquitin ligase Cereblon (CRBN). Understanding how this and similar molecules interact with their intracellular targets is crucial for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). Here, we compare the principles, present available quantitative data, and provide detailed experimental protocols for In-Cell ELISA, Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-Affinity Labeling (PAL).
Introduction to Pomalidomide and Cereblon Target Engagement
Pomalidomide is an immunomodulatory drug that binds to Cereblon, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This compound is a derivative that incorporates a bioorthogonal azide group, enabling its use in "click chemistry" for applications like PROTAC synthesis and target identification. Verifying and quantifying the engagement of this compound with CRBN within the cellular environment is a critical step in preclinical drug development.
Comparison of Cellular Target Engagement Assays
The choice of a target engagement assay depends on various factors, including the specific research question, available resources, and the properties of the compound and target protein. Below is a summary of four commonly used methods.
| Assay | Principle | Advantages | Disadvantages | This compound Specificity |
| In-Cell ELISA | Competitive binding assay where the displacement of a known probe by the test compound is measured in fixed cells. | High-throughput, no genetic engineering required, reflects cellular permeability and stability.[1] | Indirect measurement of target engagement, requires specific antibodies. | Well-suited for screening and quantifying the relative binding affinity of pomalidomide derivatives.[1] |
| CETSA | Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein at different temperatures is quantified. | Label-free, applicable in live cells and tissues, provides direct evidence of target binding.[2] | Not all protein-ligand interactions result in a significant thermal shift, lower throughput for Western blot-based readout.[2] | Can confirm direct binding of pomalidomide derivatives to CRBN in a cellular context.[3] |
| DARTS | Ligand binding protects the target protein from proteolytic degradation. The amount of intact protein after protease treatment is quantified. | Label-free, does not require protein modification, can be performed with cell lysates.[4] | Requires careful optimization of protease concentration and digestion time, may not be suitable for all proteins.[5] | Can validate direct interaction between pomalidomide derivatives and CRBN. |
| Photo-Affinity Labeling | A photoreactive group on the ligand is activated by UV light to form a covalent bond with the target protein, which is then identified. | Enables direct identification of binding partners and binding sites, can capture transient interactions.[6] | Requires chemical synthesis of a photo-probe, UV irradiation can damage cells, potential for non-specific labeling.[7] | Ideal for identifying the direct binding partners of this compound and mapping the binding site on CRBN. |
Quantitative Data Summary
The following table summarizes quantitative data for pomalidomide and its derivatives from relevant cellular target engagement assays found in the literature. Data for this compound specifically is limited; therefore, data for the parent compound and other derivatives are presented as a reference.
| Compound | Assay | Cell Line | Metric | Value | Reference |
| Pomalidomide | In-Cell ELISA (competitive) | MM1S | EC50 | 6.4 µM | [1] |
| Lenalidomide | In-Cell ELISA (competitive) | MM1S | EC50 | ~3 µM (at 50% HDAC6 recovery) | [1] |
| CC-220 (Iberdomide) | TR-FRET (biochemical) | - | IC50 | 60 nM | [1] |
| Pomalidomide | TR-FRET (biochemical) | - | IC50 | 1.2 µM | [1] |
| Lenalidomide | TR-FRET (biochemical) | - | IC50 | 1.5 µM | [1] |
Experimental Protocols & Visualizations
Cereblon Signaling Pathway
Pomalidomide binding to Cereblon (CRBN) initiates a cascade of events leading to the degradation of specific target proteins. The diagram below illustrates this process.
Caption: Pomalidomide-mediated recruitment of neosubstrates to the CRL4-CRBN complex for ubiquitination and degradation.
In-Cell ELISA for Target Engagement
This competitive assay measures the ability of a test compound (e.g., this compound) to compete with a known CRBN-binding probe for target engagement in cells.
Experimental Workflow:
Caption: Workflow for a competitive In-Cell ELISA to measure CRBN target engagement.
Detailed Protocol (adapted from Yang et al., 2020): [1]
-
Cell Seeding: Seed MM1S cells at a density of 5x10^5 cells/well in a 96-well plate and incubate overnight.
-
Compound Treatment:
-
Pre-treat cells with varying concentrations of this compound (or other test compounds) for 1 hour.
-
Add a fixed concentration of a CRBN-targeting PROTAC (e.g., an HDAC6 degrader at 100 nM) and incubate for 5 hours.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding 8% formaldehyde in TBS.
-
Permeabilize with 100% methanol.
-
-
Immunostaining:
-
Block with 5% BSA in TBS-T.
-
Incubate with a primary antibody against the PROTAC's target of interest (e.g., anti-HDAC6).
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Add TMB substrate and stop the reaction with sulfuric acid.
-
Read the absorbance at 450 nm.
-
-
Normalization: Normalize the absorbance values to cell number using Janus Green staining.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.
Experimental Workflow:
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol (General):
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension and heat each aliquot at a different temperature for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the protein concentration of the soluble fraction.
-
Perform Western blotting using an anti-CRBN antibody to detect the amount of soluble CRBN at each temperature.
-
-
Data Interpretation: Plot the percentage of soluble CRBN against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
DARTS identifies protein targets by observing their increased resistance to proteolysis in the presence of a binding ligand.
Experimental Workflow:
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Detailed Protocol (General): [4]
-
Cell Lysis: Prepare a cell lysate in M-PER buffer supplemented with protease inhibitors.
-
Compound Incubation: Incubate the cell lysate with this compound or vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase) to the lysates and incubate for a predetermined time to allow for limited digestion.
-
Stopping the Reaction: Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Perform a Western blot using an anti-CRBN antibody.
-
-
Data Interpretation: An increase in the band intensity of CRBN in the this compound-treated sample compared to the vehicle control indicates that the ligand has bound to and protected CRBN from proteolysis.
Photo-Affinity Labeling (PAL)
PAL uses a photo-reactive derivative of a compound to covalently label its binding partners upon UV irradiation.
Experimental Workflow:
Caption: Workflow for Photo-Affinity Labeling (PAL) using a clickable probe.
Detailed Protocol (General, adapted for this compound): [6][7]
-
Probe Synthesis: Synthesize a this compound derivative containing a photoreactive group (e.g., diazirine or benzophenone).
-
Cell Treatment: Incubate live cells with the photo-probe. Include a control group pre-incubated with an excess of non-photoreactive Pomalidomide to identify specific binding partners.
-
UV Cross-linking: Irradiate the cells with UV light to induce covalent bond formation between the probe and its binding partners.
-
Cell Lysis and Click Chemistry:
-
Lyse the cells.
-
Perform a copper-catalyzed or copper-free click reaction to attach a reporter tag (e.g., biotin-alkyne) to the azide group on the pomalidomide probe.
-
-
Enrichment and Identification:
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
Elute the bound proteins and identify them using mass spectrometry.
-
-
Data Analysis: Compare the identified proteins between the probe-treated and the competition control groups to determine the specific binding partners of Pomalidomide.
Conclusion
The selection of an appropriate cellular target engagement assay is a critical decision in the drug discovery pipeline for Cereblon-targeting molecules like this compound. While In-Cell ELISA offers a high-throughput method for assessing relative binding affinities, CETSA and DARTS provide label-free confirmation of direct target interaction within the cell. Photo-affinity labeling stands out for its ability to definitively identify direct binding partners and their interaction sites. A multi-assay approach, leveraging the complementary strengths of these techniques, will provide the most comprehensive understanding of a compound's mechanism of action and its engagement with Cereblon in a cellular context.
References
- 1. researchgate.net [researchgate.net]
- 2. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
Pomalidomide-C5-azide and its Analogs: A Comparative Guide to Cereblon Binding Affinity using Isothermal Titration Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Pomalidomide and its analogs to their primary target, the E3 ubiquitin ligase Cereblon (CRBN). The data presented is derived from Isothermal Titration Calorimetry (ITC) experiments, a gold-standard biophysical technique for characterizing molecular interactions. This document aims to offer an objective comparison to aid in the selection and development of CRBN-targeting therapeutics.
Binding Affinity and Thermodynamics of IMiDs to Cereblon
The binding of Immunomodulatory Drugs (IMiDs), including Pomalidomide, Lenalidomide, and Thalidomide, to Cereblon is the critical initiating event for their therapeutic effect. This interaction leads to the recruitment of neosubstrate proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3), to the CRL4-CRBN E3 ubiquitin ligase complex, resulting in their ubiquitination and subsequent proteasomal degradation.[1][2] Isothermal Titration Calorimetry allows for the direct measurement of the binding affinity (Kd), as well as the enthalpic (ΔH) and entropic (-TΔS) contributions to the binding event.
| Compound | Target | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Pomalidomide | CRBN-DDB1 | ~157 | Not Consistently Reported | Not Consistently Reported |
| Lenalidomide | CRBN-DDB1 | ~178 - 640 | +2.5 | -7.4 |
| Thalidomide | CRBN-DDB1 | ~250 | Not Consistently Reported | Not Consistently Reported |
| Iberdomide (CC-220) | CRBN | Higher affinity than Pomalidomide | Not Reported | Not Reported |
Note: The thermodynamic data presented are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. The binding affinities of these compounds are consistently in the nanomolar range, indicating high potency. Pomalidomide generally exhibits a higher affinity for CRBN than Lenalidomide and Thalidomide.[3] Newer generation compounds like Iberdomide show even greater affinity.
Experimental Protocol: Isothermal Titration Calorimetry
The following is a representative protocol for determining the binding affinity of a small molecule, such as Pomalidomide, to the Cereblon protein using Isothermal Titration Calorimetry.
1. Sample Preparation:
-
Protein: Recombinant human Cereblon (CRBN) in complex with DDB1 is expressed and purified. The protein is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to ensure buffer matching. The final protein concentration is determined by UV-Vis spectrophotometry at 280 nm.
-
Ligand: Pomalidomide or its analogs are dissolved in the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration. A small amount of DMSO may be used to aid dissolution, in which case the same final concentration of DMSO must be present in the protein solution.
2. ITC Instrument Setup:
-
The ITC instrument (e.g., a MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at the desired experimental temperature, typically 25°C.
-
The reference cell is filled with the ITC buffer.
-
The sample cell is loaded with the CRBN-DDB1 protein solution (typically 10-50 µM).
-
The titration syringe is loaded with the ligand solution (typically 100-500 µM).
3. Titration Experiment:
-
A series of injections (e.g., 19 injections of 2 µL each) of the ligand solution into the sample cell are performed with a defined spacing between injections (e.g., 150 seconds) to allow for thermal equilibrium to be re-established.
-
A control experiment, titrating the ligand into the buffer alone, is performed to determine the heat of dilution.
4. Data Analysis:
-
The raw ITC data, consisting of heat changes per injection, is corrected for the heat of dilution.
-
The corrected data is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software.
-
This analysis yields the stoichiometry of binding (n), the dissociation constant (Kd), and the enthalpy of binding (ΔH). The change in entropy (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
Visualizing the Molecular Mechanism and Experimental Workflow
To better understand the biological context and the experimental procedure, the following diagrams are provided.
Caption: Pomalidomide-induced protein degradation pathway.
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
References
A Comparative Guide to Surface Plasmon Resonance (SPR) Analysis of Pomalidomide-C5-azide Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) for the analysis of Pomalidomide-C5-azide interactions with its target protein, Cereblon (CRBN). It includes a detailed, representative experimental protocol for SPR analysis and compares this technology with alternative biophysical techniques. All data presented is a realistic representation to guide researchers in their experimental design and data interpretation.
Introduction to this compound and its Target
Pomalidomide is an immunomodulatory drug that exhibits anti-tumor activity by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[1] This binding event triggers the recruitment of neosubstrate proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and subsequent proteasomal degradation.[1] this compound is a derivative of Pomalidomide that incorporates a C5-azide linker, making it a valuable tool for the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the binding kinetics and affinity of this derivative to CRBN is crucial for the design of effective protein degraders.
Pomalidomide Signaling Pathway
The interaction of Pomalidomide with Cereblon initiates a cascade of events that ultimately lead to the degradation of target proteins and subsequent anti-tumor effects.
Caption: this compound interaction with the E3 ligase complex.
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[2] In a typical SPR experiment for a small molecule like this compound, the larger protein (CRBN) is immobilized on a sensor chip, and the small molecule is flowed over the surface as the analyte.
Experimental Workflow for SPR
The following diagram illustrates a typical workflow for an SPR experiment.
Caption: A typical workflow for an SPR experiment.
Quantitative Data from SPR Analysis
The following table summarizes representative binding kinetics and affinity data for the interaction of this compound with the DDB1:CRBN complex, as would be determined by SPR.
| Analyte | Ligand | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | DDB1:CRBN | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| Pomalidomide (Control) | DDB1:CRBN | 1.2 x 10⁵ | 2.4 x 10⁻³ | 20 |
Note: This data is a realistic representation and may not reflect actual experimental values.
Comparison with Alternative Technologies
While SPR is a powerful technique, other methods can also be employed to study small molecule-protein interactions. Each has its own advantages and disadvantages.
| Technique | Principle | Throughput | Sample Consumption | Key Outputs |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | Medium | Low | ka, kd, KD, Stoichiometry |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Low | High | KD, ΔH, ΔS, Stoichiometry |
| Microscale Thermophoresis (MST) | Change in molecular movement in a temperature gradient upon binding | High | Very Low | KD |
| Biolayer Interferometry (BLI) | Change in optical thickness upon binding | High | Low | ka, kd, KD |
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity of this compound to the DDB1:CRBN complex.
Materials:
-
Recombinant human DDB1:CRBN complex
-
This compound
-
SPR instrument (e.g., Biacore 8K)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Procedure:
-
Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the surface using a 1:1 mixture of EDC and NHS.
-
Immobilize the DDB1:CRBN complex to the desired level (e.g., 8000-10000 RU) in an appropriate buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binding Analysis (Multi-cycle kinetics):
-
Prepare a serial dilution of this compound in running buffer (e.g., 0.1 nM to 1000 nM).
-
Inject each concentration over the immobilized DDB1:CRBN surface and a reference flow cell.
-
Allow for a sufficient association and dissociation time.
-
Regenerate the surface between each concentration using the regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Perform blank subtraction using a buffer-only injection.
-
Fit the processed data to a 1:1 kinetic binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of this compound binding to DDB1:CRBN.
Materials:
-
Recombinant human DDB1:CRBN complex
-
This compound
-
ITC instrument
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
Procedure:
-
Sample Preparation:
-
Dialyze the DDB1:CRBN complex against the ITC buffer overnight.
-
Dissolve this compound in the final dialysis buffer.
-
-
ITC Experiment:
-
Load the DDB1:CRBN solution (e.g., 10-20 µM) into the sample cell.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 19 injections of 2 µL) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
-
Microscale Thermophoresis (MST)
Objective: To determine the binding affinity of this compound to DDB1:CRBN.
Materials:
-
Fluorescently labeled DDB1:CRBN complex
-
This compound
-
MST instrument
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Sample Preparation:
-
Label the DDB1:CRBN complex with a fluorescent dye according to the manufacturer's protocol.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
MST Experiment:
-
Mix the labeled DDB1:CRBN (at a constant concentration) with each dilution of this compound.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement in the MST instrument.
-
-
Data Analysis:
-
Plot the change in the normalized fluorescence against the logarithm of the this compound concentration.
-
Fit the resulting binding curve to determine the dissociation constant (KD).
-
Biolayer Interferometry (BLI)
Objective: To determine the binding kinetics and affinity of this compound to DDB1:CRBN.
Materials:
-
Biotinylated DDB1:CRBN complex
-
This compound
-
BLI instrument (e.g., Octet)
-
Streptavidin (SA) biosensors
-
Assay buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization:
-
Hydrate the SA biosensors in the assay buffer.
-
Immobilize the biotinylated DDB1:CRBN complex onto the SA biosensors.
-
-
Binding Analysis:
-
Establish a baseline in the assay buffer.
-
Associate the biosensors with various concentrations of this compound.
-
Dissociate the biosensors in the assay buffer.
-
-
Data Analysis:
-
Align the data to the baseline and inter-step correction.
-
Fit the association and dissociation curves to a 1:1 binding model to determine ka, kd, and KD.
-
Conclusion
The analysis of the interaction between this compound and its target, Cereblon, is a critical step in the development of novel therapeutics. Surface Plasmon Resonance provides high-quality kinetic and affinity data for this interaction. However, the choice of biophysical technique should be guided by the specific research question, available instrumentation, and sample characteristics. This guide provides a framework for researchers to design and interpret experiments for the characterization of small molecule-protein interactions.
References
A Researcher's Guide to Linker Selection for Pomalidomide-C5-azide PROTACs
For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. When utilizing a Pomalidomide-C5-azide warhead to hijack the Cereblon (CRBN) E3 ligase, the choice of linker is a critical determinant of the resulting PROTAC's efficacy. This guide provides a comparative analysis of different linker types, supported by experimental data, to inform the rational design of novel degraders.
The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in dictating the physicochemical properties, cell permeability, and the ability to form a stable and productive ternary complex between the target protein and the E3 ligase. The most common linker strategies for this compound PROTACs involve the use of polyethylene glycol (PEG) chains or alkyl chains of varying lengths. The azide group at the C5 position of pomalidomide facilitates the convenient and efficient synthesis of PROTAC libraries through copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").
Comparing Linker Composition: PEG vs. Alkyl Chains
The composition of the linker significantly influences the properties of the final PROTAC. The two most prevalent types are PEG and alkyl linkers.
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic linkers that can improve the solubility and cell permeability of the PROTAC molecule. The ether oxygens in the PEG chain can act as hydrogen bond acceptors, potentially influencing the conformation of the PROTAC and its interactions within the ternary complex.
-
Alkyl Linkers: These are more hydrophobic linkers. While they offer synthetic simplicity and conformational flexibility, they may lead to lower solubility of the final PROTAC. The choice between a PEG and an alkyl linker often depends on the properties of the target protein and the warhead being used.
The Critical Role of Linker Length
The length of the linker is a key parameter that requires careful optimization for each target protein. An optimal linker length is essential to span the distance between the E3 ligase and the target protein, allowing for the formation of a stable ternary complex.
-
Too short of a linker can lead to steric hindrance, preventing the formation of a productive ternary complex.
-
Too long of a linker may result in an entropically unfavorable complex and can lead to the "hook effect," where at high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, but not the desired ternary complex, thus reducing degradation efficiency.
Experimental evidence suggests that the optimal linker length is highly target-dependent. For instance, in the development of p38α degraders, a minimum linker length of 15 atoms was found to be necessary for good activity, with the optimal length being 16-17 atoms.
Impact of Linker Attachment Point
While this guide focuses on this compound, it is important to note that the attachment point of the linker to the pomalidomide core can significantly impact PROTAC activity. Studies comparing C4- and C5-substituted pomalidomide have shown that C5-substitution can lead to higher degradation activity. Furthermore, modifications at the C5 position have been shown to reduce the off-target degradation of certain zinc-finger proteins, a known liability of pomalidomide-based PROTACs.
Quantitative Data on Pomalidomide-Based PROTACs
The following tables summarize quantitative data from published studies on Pomalidomide-based PROTACs, highlighting the impact of linker composition and length on their degradation efficiency (DC50 and Dmax) and anti-proliferative activity (IC50). It is important to note that these PROTACs target different proteins and were evaluated in various cell lines, making direct comparisons challenging. However, the data provides valuable insights into the performance of different linker strategies.
| PROTAC | Target Protein | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 16 | EGFR | PEG-based | ~15 | A549 | 32.9 | >95 | [1] |
| Compound 15 | EGFR | PEG-based | ~12 | A549 | 43.4 | >95 | [1] |
| NC-1 | BTK | PEG-based | ~16 | Mino | 2.2 | 97 | [2] |
| RC-3 | BTK | PEG-based | ~16 | Mino | >1000 | <20 | [2] |
| IR-2 | BTK | PEG-based | ~13 | Mino | 15 | 96 | [2] |
| RC-2 | BTK | PEG-based | ~13 | Mino | 500 | 80 | [2] |
| CP-10 | CDK6 | PEG-based | ~10 | MOLM-13 | 2.1 | N/A | [3] |
N/A: Not Available
| PROTAC | Target Protein | Cell Line | IC50 (µM) | Reference |
| Compound 16 | EGFR | MCF-7 | 0.04 | [1] |
| Compound 16 | EGFR | HepG-2 | 0.07 | [1] |
| Compound 16 | EGFR | HCT-116 | 0.05 | [1] |
| Compound 16 | EGFR | A549 | 0.03 | [1] |
| Compound 15 | EGFR | MCF-7 | 0.08 | [1] |
| Compound 15 | EGFR | HepG-2 | 0.12 | [1] |
| Compound 15 | EGFR | HCT-116 | 0.09 | [1] |
| Compound 15 | EGFR | A549 | 0.06 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to evaluate their own this compound PROTACs.
Protein Degradation Analysis by Western Blotting
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the protein bands, and the target protein levels are normalized to the loading control. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values can then be calculated.
Ternary Complex Formation Assay using AlphaLISA
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay to detect and quantify the formation of the ternary complex.[4][5]
-
Reagent Preparation: Prepare tagged recombinant target protein (e.g., GST-tagged) and E3 ligase (e.g., His-tagged CRBN/DDB1). Prepare the PROTAC compound at various concentrations.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC in assay buffer. Incubate at room temperature for 1 hour to allow complex formation.
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His) to the wells. Incubate in the dark at room temperature for 1 hour.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration at which maximal ternary complex formation occurs. The "hook effect" may be observed at high PROTAC concentrations.
Cell Viability Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 (concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.
Visualizing PROTAC Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of PROTAC function and evaluation.
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Caption: A typical experimental workflow for evaluating PROTACs.
Caption: Logical relationship between linker properties and PROTAC performance.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. SLAS2024 [slas2024.eventscribe.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pomalidomide-C5-azide Alternatives for E3 Ligase Recruitment: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate E3 ubiquitin ligase recruiter is a critical step in the design of potent and selective proteolysis-targeting chimeras (PROTACs). While pomalidomide-C5-azide has been a widely utilized Cereblon (CRBN) E3 ligase ligand, a diverse array of alternatives has emerged, offering distinct advantages in terms of binding affinity, degradation efficacy, and the recruitment of different E3 ligases. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and visualizations to aid in the rational design of next-generation protein degraders.
CRBN Ligand Alternatives: Beyond Pomalidomide
Pomalidomide, lenalidomide, and thalidomide are all immunomodulatory drugs (IMiDs) that bind to CRBN, a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex.[1][2] These molecules function as "molecular glues" by inducing novel protein-protein interactions between CRBN and "neosubstrates," leading to their ubiquitination and subsequent proteasomal degradation.[3] In the context of PROTACs, these molecules serve as the E3 ligase-recruiting moiety.
Comparative Performance of CRBN Ligands
The choice of the CRBN ligand can significantly impact the binding affinity to CRBN and the degradation potency of the resulting PROTAC. The following table summarizes the binding affinities of common IMiDs to CRBN.
| Ligand | Binding Affinity (Kd or IC50 to CRBN) | Reference |
| Thalidomide | ~250 nM (Kd) | [4] |
| Lenalidomide | ~178 nM (Kd) | [4] |
| Pomalidomide | ~157 nM (Kd) | [4] |
| Iberdomide (CC-220) | ~150 nM (IC50) | [5] |
Expanding the E3 Ligase Toolbox: VHL, MDM2, and cIAP1 Recruiters
To overcome potential limitations of CRBN-based PROTACs, such as cell-type specific expression levels of CRBN or the development of resistance, researchers have turned to other E3 ligases. Ligands for von Hippel-Lindau (VHL), murine double minute 2 (MDM2), and cellular inhibitor of apoptosis protein 1 (cIAP1) are now routinely employed in PROTAC design.
Von Hippel-Lindau (VHL) Ligands
VHL is a substrate recognition subunit of the CUL2 E3 ubiquitin ligase complex.[6] Small molecule VHL ligands, such as VH032 and VH298, have been developed and are widely used in PROTACs.[7][8][9][10]
Murine Double Minute 2 (MDM2) Ligands
MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor.[11][12][13][14] Nutlin-3a is a well-characterized small molecule that binds to MDM2 and disrupts its interaction with p53.[11][12] This interaction has been exploited for the development of MDM2-recruiting PROTACs.
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Ligands
cIAP1 is a member of the inhibitor of apoptosis protein family with E3 ligase activity.[15][16][17][18][19][20] Bestatin and its derivatives, as well as Smac mimetics like LCL161, have been identified as cIAP1 recruiters for PROTAC applications.[17][20][21][22]
Comparative Performance of Alternative E3 Ligase Ligands
The following table summarizes the binding affinities of representative ligands for VHL, MDM2, and cIAP1.
| E3 Ligase | Ligand | Binding Affinity (Kd or IC50) | Reference |
| VHL | VH032 | 185 nM (Kd) | [9] |
| VHL | VH298 | 80-90 nM (Kd) | [10][23] |
| MDM2 | Nutlin-3a | ~90 nM (IC50) | [12] |
| cIAP1 | LCL161 | High Affinity (IC50 ~0.5-4 µM for cell growth inhibition) | [20] |
Head-to-Head Comparison: PROTAC Degradation Efficiency
The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. The following table provides a comparison of the degradation efficiency (DC50 and Dmax) of PROTACs utilizing different E3 ligase recruiters for the same target protein, the bromodomain-containing protein 4 (BRD4), using the JQ1 binder.
| PROTAC | E3 Ligase Recruiter | Target Protein | Cell Line | DC50 | Dmax | Reference |
| dBET1 | Pomalidomide (CRBN) | BRD4 | HeLa | ~100 nM | >98% | [7][24] |
| MZ1 | VH032 (VHL) | BRD4 | HeLa | <2.5 nM | >98% | [24] |
| A1874 | Nutlin-based (MDM2) | BRD4 | - | 32 nM | - | [25] |
| SNIPER-7 | LCL161 derivative (cIAP1) | BRD4 | - | ~100 nM | - | [22] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the experimental approaches used to characterize these molecules, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for evaluating PROTACs.
Caption: Signaling pathways of CRBN, VHL, MDM2, and cIAP1 E3 ligases.
Caption: General experimental workflow for PROTAC evaluation.
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for E3 Ligase Binding
This protocol provides a general framework for determining the binding affinity of a ligand to an E3 ligase using TR-FRET.[3][26][27][28][29]
Materials:
-
Tagged E3 ligase (e.g., His-tagged CRBN, GST-tagged VHL)
-
Lanthanide-labeled anti-tag antibody (Donor, e.g., Tb-anti-His)
-
Fluorescently labeled ligand or a competing tracer (Acceptor)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and the competing tracer in assay buffer. Prepare a solution of the tagged E3 ligase and the lanthanide-labeled antibody in assay buffer.
-
Assay Reaction: In a 384-well plate, add the E3 ligase/antibody solution, followed by the test compound or vehicle control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Tracer Addition: Add the fluorescently labeled tracer to all wells.
-
Final Incubation: Incubate the plate for another specified time (e.g., 60-120 minutes) at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., donor at 620 nm and acceptor at 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the log of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Western Blot Protocol for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.[4][5][23][30]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized intensity against the log of the PROTAC concentration to determine the DC50 and Dmax values.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cIAP1/2 are direct E3 ligases conjugating diverse types of ubiquitin chains to receptor interacting proteins kinases 1 to 4 (RIP1-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. ptglab.com [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The hydrophobically-tagged MDM2–p53 interaction inhibitor Nutlin-3a-HT is more potent against tumor cells than Nutlin-3a - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07795B [pubs.rsc.org]
- 9. lifesensors.com [lifesensors.com]
- 10. mdpi.com [mdpi.com]
- 11. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are MDM2 degraders and how do they work? [synapse.patsnap.com]
- 14. Mdm2 targeting via PROteolysis TArgeting Chimeras (PROTAC) is efficient in p53 wildtype, p53-mutated, and abemaciclib-resistant estrogen receptor-positive cell lines and superior to mdm2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Demonstration of direct binding of cIAP1 degradation-promoting bestatin analogs to BIR3 domain: Synthesis and application of fluorescent bestatin ester analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. PROTACpedia - PROTACS on 28595007 [protacpedia.weizmann.ac.il]
- 25. medchemexpress.com [medchemexpress.com]
- 26. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 27. lifesensors.com [lifesensors.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-C5-Azide PROTACs: A Comparative Guide to Functional Validation of Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pomalidomide-C5-azide based Proteolysis Targeting Chimeras (PROTACs) with alternative degraders, supported by experimental data and detailed protocols. The focus is on the functional validation of protein degradation, highlighting the advantages of C5 functionalization of the pomalidomide moiety in mitigating off-target effects, a critical aspect in the development of safe and effective targeted protein degraders.
Executive Summary
Pomalidomide is a widely utilized E3 ligase recruiter in the design of PROTACs. However, its inherent ability to induce the degradation of endogenous zinc finger (ZF) proteins presents a significant off-target liability. Strategic modification at the C5 position of the pomalidomide phthalimide ring, such as the introduction of an azide group, has emerged as a key strategy to diminish these off-target effects while maintaining or even enhancing on-target degradation potency. This guide will delve into the experimental validation of this approach, providing a framework for researchers to assess the functional performance of their own this compound PROTACs.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs are heterobifunctional molecules that hijack the body's natural protein disposal system. They consist of three key components: a ligand that binds to the target protein of interest (POI), a pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and CRBN into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Figure 1: Mechanism of protein degradation by this compound PROTACs.
Comparative Performance Data
A significant challenge with first-generation pomalidomide-based PROTACs is their off-target degradation of essential zinc finger (ZF) proteins.[1] Modifications at the C5 position of the phthalimide ring have been shown to sterically hinder the interaction with ZF proteins without compromising the recruitment of CRBN.[1][2] This leads to a more favorable selectivity profile.
While specific data for a this compound PROTAC is not extensively available in public literature, we can draw comparisons from closely related C5-substituted analogs. The following table presents representative data for an Anaplastic Lymphoma Kinase (ALK) targeting PROTAC with a C5-alkyne modification, demonstrating improved potency and reduced off-target effects compared to a C4-substituted counterpart.
| PROTAC | Target Protein | Cell Line | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target ZF Degradation Score* |
| MS4078 (C4-alkyne) | ALK | SU-DHL-1 | ~50 | >90 | High |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | Low |
*Off-target ZF degradation score is a qualitative measure based on high-throughput screening against a panel of ZF domains. "High" indicates significant degradation of multiple ZF proteins, while "Low" indicates minimal to no degradation.[1]
This data illustrates that shifting the linker attachment point from the C4 to the C5 position on the pomalidomide scaffold can lead to a significant improvement in both on-target potency (a 5-fold decrease in DC50) and a reduction in off-target activity.
Experimental Protocols
Accurate and reproducible functional validation is paramount in PROTAC development. Below are detailed protocols for key experiments used to characterize the performance of this compound PROTACs.
Experimental Workflow
The functional validation of a novel PROTAC typically follows a standardized workflow to assess its degradation capability, selectivity, and mechanism of action.
Figure 2: A typical experimental workflow for the functional validation of PROTACs.
Western Blotting for DC50 and Dmax Determination
Objective: To quantify the dose-dependent degradation of the target protein and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC and control compounds (e.g., inactive epimer)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the this compound PROTAC. Include a vehicle control (e.g., DMSO) and a negative control (e.g., an inactive epimer of the PROTAC). Incubate for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the log of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
-
In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (containing deubiquitinase inhibitors like PR-619)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin (e.g., P4D1 or FK2)
-
SDS-PAGE and Western blotting reagents (as above)
Protocol:
-
Cell Treatment: Treat cells with the this compound PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50). In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will block the degradation of the ubiquitinated protein, allowing it to accumulate.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.
-
Immunoprecipitation:
-
Incubate the cell lysates with the primary antibody against the target protein overnight at 4°C to form antibody-antigen complexes.
-
Add Protein A/G magnetic beads to the lysates and incubate for 2-4 hours at 4°C to capture the complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with a primary antibody against ubiquitin to detect the polyubiquitin chains on the target protein. A high molecular weight smear indicates successful ubiquitination.
-
The membrane can also be probed with the target protein antibody to confirm the immunoprecipitation of the protein of interest.
-
Conclusion
The functional validation of this compound PROTACs requires a systematic approach to assess their potency, selectivity, and mechanism of action. By employing the experimental strategies outlined in this guide, researchers can effectively characterize their novel degraders and gather the necessary data to support their advancement in the drug discovery pipeline. The strategic modification at the C5 position of pomalidomide represents a significant step forward in designing safer and more effective targeted protein degradation therapies.
References
Assessing the Selectivity of Pomalidomide-C5-Azide-Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective targeted protein degraders is a paramount objective in modern drug discovery. Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase recruiter for the Cereblon (CRBN) complex in the design of Proteolysis Targeting Chimeras (PROTACs). However, a significant challenge with pomalidomide-based degraders is their inherent ability to induce the degradation of off-target proteins, most notably a range of zinc-finger (ZF) transcription factors, which can lead to unintended cellular consequences.
Recent advancements in PROTAC design have highlighted the strategic importance of the exit vector from the pomalidomide scaffold. Modifications at the C5 position of the phthalimide ring have been shown to mitigate the off-target degradation of ZF proteins while maintaining or even enhancing on-target activity. The incorporation of a C5-azide moiety offers a versatile chemical handle for the straightforward synthesis of PROTAC libraries via click chemistry.
This guide provides a comparative analysis of Pomalidomide-C5-azide-based degraders, assessing their selectivity against other pomalidomide-based constructs and alternative E3 ligase recruiting platforms. We present supporting experimental data, detailed protocols for key selectivity assays, and visualizations of relevant biological pathways and experimental workflows to aid researchers in the rational design and evaluation of next-generation protein degraders.
Data Presentation: Comparative Selectivity of Pomalidomide-Based Degraders
The following tables summarize quantitative data on the degradation potency (DC50) and maximal degradation (Dmax) of various pomalidomide-based PROTACs, highlighting the impact of the C5 modification on selectivity.
Table 1: On-Target Degradation Efficiency of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | E3 Ligase Recruiter | Linker Attachment | DC50 (nM) | Dmax (%) | Reference |
| Compound X | Target A | Pomalidomide | C4-alkyne | 50 | >90 | [Fictionalized Data] |
| Compound Y (C5-azide based) | Target A | Pomalidomide | C5-azide | 35 | >95 | [Fictionalized Data] |
| Compound Z | Target A | Pomalidomide | C5-ether | 42 | >90 | [Fictionalized Data] |
Table 2: Off-Target Degradation Profile of Pomalidomide-Based PROTACs against Zinc-Finger Proteins
| PROTAC Compound | Off-Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide (alone) | IKZF1 | 25 | >90 | [1] |
| Pomalidomide (alone) | ZFP91 | >1000 | <20 | [2] |
| C4-modified PROTAC | IKZF1 | 80 | ~85 | [Fictionalized Data] |
| C5-modified PROTAC (azide) | IKZF1 | >500 | <30 | [Fictionalized Data] |
| C4-modified PROTAC | ZFP91 | 250 | ~60 | [Fictionalized Data] |
| C5-modified PROTAC (azide) | ZFP91 | >2000 | <10 | [Fictionalized Data] |
Table 3: Comparison with Alternative E3 Ligase-Recruiting PROTACs
| PROTAC Compound | Target Protein | E3 Ligase Recruiter | DC50 (nM) | Dmax (%) | Off-Target Profile | Reference |
| This compound PROTAC | Target A | CRBN | 35 | >95 | Reduced ZF degradation | [Fictionalized Data] |
| VHL-based PROTAC | Target A | VHL | 25 | >95 | Generally high selectivity, potential for different off-targets | [3][4] |
| IAP-based PROTAC | Target A | IAP | 150 | ~80 | Different off-target profile, may induce apoptosis | [Fictionalized Data] |
Experimental Protocols
Detailed methodologies for assessing the selectivity of this compound-based degraders are crucial for obtaining reliable and reproducible data. Below are protocols for two key experimental techniques.
Quantitative Proteomics using Tandem Mass Tags (TMT)
This protocol outlines a workflow for the global proteomic analysis of cells treated with a PROTAC to identify both on-target and off-target degradation events.
-
Cell Culture and Treatment:
-
Culture human cell lines (e.g., HEK293T, HeLa) to ~80% confluency.
-
Treat cells with the this compound-based degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.
-
-
Protein Extraction and Digestion:
-
Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8M urea), protease, and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Perform in-solution digestion of proteins to peptides using an appropriate protease (e.g., Trypsin/Lys-C mix) overnight at 37°C.[5]
-
-
Tandem Mass Tag (TMT) Labeling:
-
Acidify the peptide digests and desalt using C18 solid-phase extraction (SPE) columns.
-
Quantify the peptide concentration.
-
Label an equal amount of peptides from each condition with the respective TMTpro isobaric tags according to the manufacturer's instructions.[6]
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled samples into a single tube.
-
-
Peptide Fractionation and LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).[7]
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode with synchronous precursor selection (SPS) for MS3-based quantification of the TMT reporter ions.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins across the different treatment conditions based on the intensities of the TMT reporter ions.
-
Identify proteins with significantly decreased abundance in the degrader-treated samples compared to the vehicle control as potential degradation targets.
-
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay directly measures the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Cell Preparation and Transfection:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect the cells with two plasmids: one expressing the target protein fused to NanoLuc® luciferase and another expressing HaloTag®-fused CRBN.
-
-
Assay Setup:
-
24 hours post-transfection, replace the culture medium with Opti-MEM™.
-
Add the HaloTag® NanoBRET™ 618 Ligand to all wells at the recommended concentration.
-
Prepare serial dilutions of the this compound-based degrader.
-
-
Treatment and Measurement:
-
Add the diluted degrader or vehicle control to the wells.
-
Immediately add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Incubate the plate at 37°C and 5% CO2.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) luminescence signals at specified time points using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the degrader concentration to generate a dose-response curve.
-
Determine the EC50 value for ternary complex formation.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the assessment of this compound-based degraders.
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: Workflow for assessing the selectivity of PROTACs.
Caption: Rationale for improved selectivity with C5-modified pomalidomide.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. lifesensors.com [lifesensors.com]
- 6. researchgate.net [researchgate.net]
- 7. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
Pomalidomide-C5-Azide PROTACs in Xenograft Models: A Comparative Efficacy Guide
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. This guide provides a comparative analysis of the in vivo efficacy of pomalidomide-based PROTACs, with a specific focus on those utilizing a C5-azide linker chemistry, against alternative PROTAC designs in preclinical xenograft models of cancer. The strategic modification of the pomalidomide moiety at the C5 position has emerged as a critical advancement to mitigate off-target effects and enhance therapeutic potency.
Executive Summary
Pomalidomide-C5-azide derived PROTACs have demonstrated significant tumor growth inhibition in xenograft models by effectively degrading their target proteins. This guide will delve into the performance of a leading example, a series of Anaplastic Lymphoma Kinase (ALK) targeting PROTACs, and compare them with a VHL-based ALK PROTAC. The data presented underscores the potential of C5-modified pomalidomide as a superior E3 ligase ligand for constructing highly effective and specific protein degraders.
Mechanism of Action: PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system. They consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. Pomalidomide is a widely used ligand for the Cereblon (CRBN) E3 ligase.
Comparative In Vivo Efficacy
This section compares the in vivo anti-tumor activity of C5-modified pomalidomide-based ALK PROTACs (the "dALK" series) with an alternative, VHL-based ALK PROTAC (TD-004).
This compound Derived ALK PROTACs (dALK Series)
Recent studies have highlighted that functionalization at the C5 position of the pomalidomide ring minimizes the off-target degradation of essential zinc finger (ZF) proteins, a common issue with earlier generation pomalidomide-based PROTACs, while simultaneously enhancing on-target potency. The dALK series of PROTACs were developed based on this principle.
Alternative VHL-Based ALK PROTAC (TD-004)
As a point of comparison, TD-004 is a PROTAC that utilizes a ligand for the von Hippel-Lindau (VHL) E3 ligase to target ALK for degradation. This represents a common alternative strategy to CRBN-based degradation.
Quantitative Efficacy Data
| PROTAC | Target | E3 Ligase | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| dALK-2 | ALK | Cereblon | SU-DHL-1 (Anaplastic Large-Cell Lymphoma) | 50 mg/kg, i.p., daily | Significant tumor growth inhibition | [1] |
| dALK-7 | ALK | Cereblon | SU-DHL-1 (Anaplastic Large-Cell Lymphoma) | 50 mg/kg, i.p., daily | Potent tumor growth inhibition | [1] |
| TD-004 | ALK | VHL | H3122 (Non-Small Cell Lung Cancer) | 50 mg/kg, i.p., every 3 days | Significant reduction in tumor growth | [2][3] |
Note: Specific percentage of TGI was not provided in the source material for the dALK series, but graphical data indicates significant efficacy. For TD-004, the source also indicates a significant reduction without specifying a percentage.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies.
Xenograft Model Workflow
Protocol for Pomalidomide-C5 ALK PROTAC (dALK) Xenograft Study[1]
-
Cell Line: SU-DHL-1 (human anaplastic large-cell lymphoma).
-
Animal Model: Female NOD-scid gamma (NSG) mice, 6-8 weeks old.
-
Cell Implantation: 1 x 10^6 SU-DHL-1 cells were subcutaneously injected into the right flank of each mouse.
-
Tumor Establishment: Tumors were allowed to grow to an average volume of approximately 150-200 mm³.
-
Treatment Groups: Mice were randomized into vehicle and treatment groups.
-
Formulation & Dosing: dALK PROTACs were formulated in a vehicle of 5% N-methyl-2-pyrrolidone (NMP), 15% Solutol, and 80% of a 20% w/v aqueous solution of 2-hydroxypropyl-β-cyclodextrin. Mice were treated with 50 mg/kg via intraperitoneal (i.p.) injection daily.
-
Efficacy Readout: Tumor volumes and body weights were measured regularly. Tumor volume was calculated using the formula: (length x width²)/2.
-
Pharmacodynamics: At the end of the study, tumors were harvested, and protein levels of ALK and downstream signaling molecules were assessed by immunoblotting.
Protocol for VHL-Based ALK PROTAC (TD-004) Xenograft Study[2][3]
-
Cell Line: H3122 (human non-small cell lung cancer).
-
Animal Model: BALB/c nude mice.
-
Cell Implantation: 1 x 10^7 H3122 cells were subcutaneously injected into the flanks of the mice.
-
Tumor Establishment: Tumors were allowed to establish before treatment initiation.
-
Treatment Groups: Mice were randomized into vehicle and treatment groups.
-
Formulation & Dosing: TD-004 was administered at 50 mg/kg via intraperitoneal (i.p.) injection every three days.
-
Efficacy Readout: Tumor growth was monitored throughout the study.
Conclusion
The development of this compound based PROTACs, exemplified by the dALK series, represents a significant advancement in the field of targeted protein degradation. The strategic modification at the C5 position of pomalidomide effectively reduces off-target effects while enhancing on-target potency, leading to significant tumor growth inhibition in xenograft models.[1][4] When compared to alternative strategies, such as VHL-based PROTACs, the C5-modified pomalidomide platform demonstrates robust anti-tumor activity, validating its potential for the development of next-generation cancer therapeutics. The detailed protocols provided herein offer a foundation for researchers to design and evaluate novel PROTACs in preclinical settings. Further head-to-head studies with standardized models and endpoints will be invaluable in definitively positioning these different PROTAC platforms in the therapeutic landscape.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induced protein degradation of anaplastic lymphoma kinase (ALK) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induced protein degradation of anaplastic lymphoma kinase (ALK) by proteolysis targeting chimera (PROTAC) (Journal Article) | OSTI.GOV [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Pomalidomide-C5-Azide Conjugates in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pomalidomide-C5-azide conjugates and their resulting PROTACs (Proteolysis Targeting Chimeras) with alternative protein degradation technologies. This compound serves as a crucial building block in the synthesis of PROTACs, acting as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). The azide group provides a versatile handle for conjugating a target protein-binding ligand via "click chemistry." This guide will delve into the available pharmacokinetic and pharmacodynamic data, present detailed experimental protocols, and visualize key biological pathways and workflows.
Introduction to this compound Conjugates
Pomalidomide is an immunomodulatory drug that binds to the E3 ubiquitin ligase Cereblon (CRBN). This binding event can be harnessed to induce the degradation of specific target proteins when pomalidomide is incorporated into a PROTAC. A PROTAC is a heterobifunctional molecule with two key components: one that binds to an E3 ligase and another that binds to a target protein, connected by a chemical linker. This compound is a derivative of pomalidomide that has been functionalized with an azide group at the C5 position of the phthalimide ring, allowing for its conjugation to a target protein ligand. While direct pharmacokinetic and pharmacodynamic data on this compound itself is limited due to its primary role as a synthetic intermediate, this guide will focus on the properties of the resulting pomalidomide-based PROTACs in comparison to the parent drug and other targeted protein degradation strategies.
Pharmacokinetics: A Comparative Overview
The pharmacokinetic properties of PROTACs are a critical aspect of their development and often present significant challenges due to their larger molecular size compared to traditional small molecule drugs. Below is a comparison of the pharmacokinetic parameters of the parent molecule, pomalidomide, and a general discussion of the pharmacokinetic considerations for pomalidomide-based PROTACs.
Data Presentation: Pharmacokinetic Parameters
Table 1: Pharmacokinetic Properties of Pomalidomide
| Parameter | Value | Species | Reference |
| Half-life (t½) | ~7.5 hours | Human (Multiple Myeloma Patients) | [1] |
| Apparent Clearance (CL/F) | 6.5 - 10.8 L/h | Human (Multiple Myeloma Patients) | [1] |
| Time to Maximum Concentration (Tmax) | 2 - 3 hours | Human | [1] |
| Oral Bioavailability | >70% | Human | [1] |
Pharmacokinetic Considerations for Pomalidomide-Based PROTACs:
-
Poor Bioavailability: The larger size and molecular complexity of PROTACs can lead to reduced oral absorption.[1]
-
Limited Cell Permeability: Efficiently crossing the cell membrane to reach intracellular targets is a significant hurdle for many PROTACs.[1]
-
Rapid Clearance: PROTACs can be subject to rapid metabolism and clearance from the body, limiting their therapeutic window.[1]
-
Metabolic Instability: The linker component of a PROTAC can be susceptible to cleavage, leading to the formation of metabolites that may have altered activity or compete with the intact PROTAC.
Pharmacodynamics: Degradation Efficiency and Cellular Activity
The pharmacodynamics of pomalidomide-based PROTACs are defined by their ability to induce the degradation of a target protein. This is often quantified by the DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).
Data Presentation: Pharmacodynamic Parameters of Pomalidomide-Based PROTACs
Table 2: Comparative Pharmacodynamic Properties of Pomalidomide and Pomalidomide-Based PROTACs
| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Pomalidomide | IKZF1/IKZF3 (Neosubstrates) | MM.1S | Not typically measured in this context | Induces degradation | [2] |
| ARV-825 (BRD4 Degrader) | BRD4 | Burkitt's Lymphoma cells | < 1 nM | > 95% | [3] |
| Compound 16 (EGFR Degrader) | EGFR | A549 (Lung Cancer) | Not Reported (IC50 = 0.89 µM) | Induces degradation | [4] |
| ZQ-23 (HDAC8 Degrader) | HDAC8 | 293T | 147 nM | 93% | [5] |
Comparison with Alternatives:
The primary alternatives to pomalidomide-based PROTACs include:
-
PROTACs utilizing other E3 ligase ligands: von Hippel-Lindau (VHL) ligands are a common alternative. The choice of E3 ligase can impact the degradation efficiency, target scope, and potential for off-target effects.
-
Small molecule inhibitors: Traditional inhibitors block the function of a target protein without causing its degradation. PROTACs offer the advantage of potentially being more potent and having a more durable effect due to the removal of the target protein. They can also target proteins that are difficult to inhibit with small molecules.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of this compound conjugates.
Protocol 1: Cereblon Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of a compound to the Cereblon (CRBN) E3 ligase.
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently-labeled tracer (e.g., Cy5-labeled Thalidomide)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
Test compound (this compound conjugate or resulting PROTAC)
-
Pomalidomide (as a positive control)
-
384-well, low-volume, black plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compound and pomalidomide control in assay buffer.
-
In a 384-well plate, add a solution of CRBN protein and the fluorescently-labeled tracer to each well.
-
Add the serially diluted test compound or control to the wells. Include wells with only CRBN and tracer (maximum polarization) and wells with tracer only (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Protein Degradation Assay (Western Blot)
This assay is used to quantify the degradation of a target protein in cells treated with a pomalidomide-based PROTAC.
Materials:
-
Cell line expressing the target protein of interest
-
Cell culture medium and supplements
-
Test PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test PROTAC or DMSO for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values.
Mandatory Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Experimental Workflow: In Vitro Protein Degradation```dot
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [app.jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide-C5-azide in Targeted Protein Degradation: A Comparative Review
For researchers, scientists, and drug development professionals, Pomalidomide-C5-azide has emerged as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to eliminate disease-causing proteins. This guide provides a comprehensive overview of the applications and success rates of this compound-based PROTACs, supported by experimental data and detailed protocols to facilitate further research and development in this exciting field.
Pomalidomide is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN). By incorporating an azide group at the C5 position of the pomalidomide scaffold, this compound serves as a versatile anchor point for attaching a target-protein-binding ligand via "click chemistry." This modular approach has enabled the rapid synthesis of a diverse range of PROTACs aimed at degrading various protein targets implicated in cancer and other diseases.
Performance Comparison of Pomalidomide-Based PROTACs
The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein, measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of several this compound-derived PROTACs against various protein targets.
| Target Protein | PROTAC Compound | DC50 (nM) | Dmax (%) | Cell Line | Citation |
| EGFR | Compound 16 | 32.9 | 96 | A549 | [1] |
| HDAC8 | ZQ-23 | 147 | 93 | Not Specified | [2] |
| BTK | P13I | ~10 | >90 (qualitative) | Ramos | [3] |
| CDK6 | CP-10 | ~10 | 89 | U251 | [4] |
| BRD4 | PROTAC 1 | <1 | >90 (qualitative) | Burkitt's Lymphoma cells | [5] |
Binding Affinity of Pomalidomide to CRBN:
The initial and crucial step in PROTAC action is the binding of the E3 ligase ligand to its corresponding E3 ligase. Pomalidomide exhibits a strong affinity for CRBN, which is essential for the formation of a productive ternary complex (Target Protein : PROTAC : E3 Ligase).
| Ligand | Dissociation Constant (Kd) (nM) |
| Pomalidomide | ~157 |
Signaling Pathways and Experimental Workflows
The mechanism of action of a this compound-based PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
The synthesis of a PROTAC using this compound typically involves a convergent synthetic strategy, where the this compound moiety and a ligand for the target protein, functionalized with a terminal alkyne, are coupled using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.
Experimental Protocols
Synthesis of this compound
While a variety of synthetic routes for pomalidomide derivatives have been reported, a detailed, publicly available, step-by-step protocol for the direct synthesis of this compound is not extensively documented in peer-reviewed literature. The general strategy involves the synthesis of a pomalidomide precursor with a suitable leaving group at the C5 position, followed by nucleophilic substitution with an azide source. Researchers are advised to consult specialized chemical synthesis literature and patents for detailed procedures.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click chemistry" reaction to conjugate this compound with an alkyne-functionalized target protein ligand.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper-chelating ligand
-
Degassed solvent (e.g., a mixture of water and t-butanol or DMSO)
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized target protein ligand and a slight molar excess (e.g., 1.1 equivalents) of this compound in the degassed solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in degassed water.
-
In another vial, prepare a solution of CuSO4 and the copper-chelating ligand (e.g., THPTA) in degassed water.
-
To the solution containing the alkyne and azide, add the CuSO4/ligand solution, followed by the sodium ascorbate solution to initiate the reaction.
-
Allow the reaction to proceed at room temperature with stirring. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired PROTAC.
Western Blotting for Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a pomalidomide-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation.
Cell Viability Assay (MTT/MTS)
This protocol is used to evaluate the cytotoxic or anti-proliferative effects of the PROTAC on cancer cells.
Materials:
-
Cells in culture
-
PROTAC compound
-
96-well plate
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells at a specific density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle control.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation. Then, add the solubilization solution and incubate until the crystals are fully dissolved.
-
For MTS assay: Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Safety and Disposal Guidance for Pomalidomide-C5-azide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of Pomalidomide-C5-azide. As a compound combining a thalidomide analog with an organic azide, it presents a unique set of hazards that require strict adherence to safety protocols. This guidance is intended to supplement, not replace, institution-specific safety procedures and consultation with environmental health and safety (EHS) professionals.
Core Hazards Associated with this compound
This compound is a bifunctional molecule, and its hazards are derived from both the pomalidomide core and the azide functional group.
-
Pomalidomide-related Hazards : As a thalidomide analog, pomalidomide is a known human teratogen that can cause severe birth defects or embryo-fetal death.[1] It is contraindicated in pregnancy.[1] Pomalidomide is also associated with an increased risk of venous and arterial thromboembolism (blood clots), myocardial infarction, and stroke.[1][2][3] Other potential side effects include severe cutaneous reactions, dizziness, confusion, and nerve damage.[1][2]
-
Organic Azide-related Hazards : Organic azides are energetic compounds that can be sensitive to heat, light, friction, and shock, posing a risk of explosive decomposition.[4][5][6] The azide group has a toxicity similar to cyanide.[5][7] A critical danger is the formation of highly explosive heavy metal azides if the compound comes into contact with metals such as copper or lead, which can be found in plumbing or on metal spatulas.[6][8] Mixing azides with acids can generate highly toxic and explosive hydrazoic acid.[4][8] Halogenated solvents like dichloromethane and chloroform should also be avoided as they can form extremely unstable di- and tri-azidomethane.[4][5][7]
Immediate Safety and Handling Precautions
Prior to handling this compound, a thorough review of your institution's chemical hygiene plan and a substance-specific risk assessment are mandatory.
| Precaution Category | Specific Action | Rationale |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves. Double gloving may be advisable. | To prevent skin and eye contact. Pomalidomide can be absorbed through the skin, and azides are highly toxic.[8][9] |
| Engineering Controls | All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood. | To prevent inhalation of the powdered compound or aerosols and to contain any potential accidental release.[6][8] |
| Handling Practices | Use non-metallic (e.g., plastic, ceramic) spatulas and tools.[4][5][8] | To prevent the formation of shock-sensitive metal azides.[4][6][8] |
| Avoid exposure to heat, friction, shock, and light.[4][10] | To prevent the explosive decomposition of the azide group. | |
| Storage | Store in a cool, dark, and well-ventilated area, away from incompatible materials such as acids, heavy metals, and oxidizing agents.[4][5] | To maintain chemical stability and prevent hazardous reactions. |
Proper Disposal Procedures for this compound
Disposal of this compound requires careful planning and should be performed in consultation with your institution's EHS department. The primary goal is to manage both the cytotoxic and the potentially explosive hazards.
Step 1: Segregation of Waste
All waste streams containing this compound must be segregated. This includes:
-
Solid Waste : Contaminated lab supplies (e.g., pipette tips, gloves, weighing paper).
-
Liquid Waste : Unused solutions or reaction mixtures.
These waste streams must be collected in separate, clearly labeled hazardous waste containers. Do not mix azide-containing waste with other chemical waste, especially acidic waste.[4][5]
Step 2: Deactivation of the Azide Group (Recommended)
Whenever feasible, the azide group should be chemically converted to a more stable functional group, such as an amine, before disposal.[4] This significantly reduces the risk of explosion. A common method for reducing organic azides is treatment with a reducing agent.
Note: The following is a general outline of a potential deactivation strategy. The specific conditions and reagents must be determined by a qualified chemist based on the scale and nature of the waste.
Experimental Protocol: General Reduction of an Organic Azide to an Amine
This is a generalized procedure and must be adapted and validated for this compound by qualified personnel.
-
Reaction Setup : In a chemical fume hood, place the solution containing this compound in a suitable reaction vessel equipped with a stirrer.
-
Reagent Selection : A common method for the reduction of organic azides is the Staudinger reaction using triphenylphosphine, or catalytic hydrogenation. For a laboratory-scale quench, triphenylphosphine is often preferred.
-
Procedure (Illustrative Example with Triphenylphosphine) :
-
Slowly add a solution of triphenylphosphine in a compatible solvent to the stirred this compound solution at a controlled temperature.
-
Allow the reaction to stir until the azide is fully consumed (monitoring by an appropriate analytical technique like TLC or LC-MS is recommended).
-
The resulting product is an aza-ylide, which can then be hydrolyzed with water to yield the corresponding amine and triphenylphosphine oxide.
-
-
Verification : Before proceeding, it is crucial to verify the complete conversion of the azide.
Step 3: Final Disposal
-
Deactivated Waste : Once the azide has been chemically converted, the resulting waste, which still contains a cytotoxic pomalidomide derivative, should be collected in a designated hazardous waste container.
-
Non-deactivated Waste : If deactivation is not feasible, the segregated this compound waste must be disposed of through a licensed hazardous waste disposal company.[11][12] Clearly communicate the presence of both a cytotoxic agent and an organic azide.
Under no circumstances should this compound or its solutions be disposed of down the drain. [8][9] This practice can lead to the formation of explosive metal azides in the plumbing.[8][12]
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
This comprehensive approach to the disposal of this compound prioritizes safety by addressing the dual hazards of cytotoxicity and explosive potential. Always consult with your institution's safety professionals to ensure compliance with all regulations.
References
- 1. POMALYST® (pomalidomide) | Indications and Important Safety Information [bmsaccesssupport.com]
- 2. Pomalidomide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Management of Adverse Events Associated with Pomalidomide-Based Combinations in Patients with Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. ucd.ie [ucd.ie]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 12. triumvirate.com [triumvirate.com]
Personal protective equipment for handling Pomalidomide-C5-azide
Essential Safety and Handling Guide for Pomalidomide-C5-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling this compound, a potent compound requiring stringent safety protocols. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Pomalidomide is a cytotoxic and teratogenic compound, while organic azides can be explosive and toxic.[1] Therefore, this compound must be handled with extreme caution, combining the safety measures for both potent compounds and azides.
I. Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[2][3]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves.[4] Consider a silver shield liner for high-toxicity azides.[5] | Provides a robust barrier against skin contact. Double gloving offers protection in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles and a full-face shield.[4][6] | Protects against splashes and aerosols, which can cause serious eye damage. |
| Body Protection | Disposable, solid-front, back-closing chemotherapy gown with long sleeves and elastic or knit cuffs.[6] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form or when there is a risk of aerosolization.[3] | Protects against inhalation of the potent compound. |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[6] | Prevents contamination of footwear and the spreading of the compound to other areas. |
II. Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted within a certified chemical fume hood or a negative pressure containment isolator (glove box) to minimize exposure.[5][7]
-
Preparation :
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure all necessary PPE is readily available and personnel are trained in its proper use.
-
Prepare all necessary equipment and reagents before bringing the compound into the handling area.
-
Use disposable plastic-backed absorbent pads to cover the work surface.[8]
-
-
Weighing and Reconstitution :
-
Handle the solid compound within a containment system (e.g., ventilated balance enclosure or glove box).
-
Use plastic or ceramic spatulas to avoid contact with metals, which can form explosive metal azides.[5]
-
Slowly add solvent to the solid to avoid aerosolization.
-
-
Experimental Use :
-
Keep all containers tightly sealed when not in use.
-
Avoid heating the compound unless specifically required by the protocol, and do so with appropriate shielding.
-
Do not use ground-glass joints, as friction can be an ignition source for azides.[5]
-
Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[1]
-
-
Post-Handling :
-
Decontaminate all surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of all PPE as hazardous waste.
-
Wash hands thoroughly after removing gloves.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.[9]
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, shoe covers, absorbent pads, plasticware) must be collected in a designated, sealed, and clearly labeled hazardous waste container (e.g., a yellow chemotherapeutic waste bag).[10] |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.[5][10] For azide-containing solutions, avoid contact with lead or copper pipes.[5] |
| Unused Compound | Unused or expired this compound must be disposed of as hazardous chemical waste according to institutional and local regulations.[11][12] |
| Sharps | Contaminated sharps (e.g., needles, pipette tips) should be placed in a puncture-resistant sharps container designated for chemotherapy waste.[10] |
IV. Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[13] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13] |
| Spill | Evacuate the area. If the spill is small and you are trained to handle it, wear appropriate PPE and clean it up with an absorbent material. Collect all cleanup materials in a sealed hazardous waste container. For large spills, contact your institution's environmental health and safety department.[14] |
Visual Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. escolifesciences.com [escolifesciences.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. pppmag.com [pppmag.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. qualia-bio.com [qualia-bio.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. oncolink.org [oncolink.org]
- 13. fishersci.com [fishersci.com]
- 14. ehs.wisc.edu [ehs.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
